(4-Fluoro-3,5-dimethylphenyl)methanamine
Description
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Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHVYZLAGKTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267661 | |
| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-44-0 | |
| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluoro-3,5-dimethylphenyl)methanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Fluoro-3,5-dimethylphenyl)methanamine
Introduction
This compound, also known as 4-fluoro-3,5-dimethylbenzylamine, is a fluorinated aromatic amine that serves as a critical building block in modern chemical synthesis. Its structure, featuring a benzene ring strategically substituted with a fluorine atom, two methyl groups, and a primary aminomethyl group, imparts a unique combination of steric and electronic properties. This makes it a compound of significant interest, particularly in the fields of medicinal chemistry and material science.[1]
The judicious incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The primary amine offers a site for nucleophilic reactions and salt formation, while the fluorinated aromatic ring provides a stable, lipophilic core whose reactivity is modulated by its substituents.
Core Properties Summary
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Fluoro-3,5-dimethylbenzylamine | N/A |
| CAS Number | 1384429-44-0 | [1] |
| Molecular Formula | C₉H₁₂FN | N/A |
| Molecular Weight | 153.20 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |
Molecular Structure
The structure of the molecule is fundamental to its function in synthesis.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically originates from commercially available precursors. A robust and widely applicable method is the reductive amination of the corresponding aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde. This approach is favored due to its high efficiency and the operational simplicity of forming the C-N bond and reducing the intermediate imine in a single conceptual step.
Workflow: Reductive Amination Synthesis
The transformation from aldehyde to primary amine is a cornerstone of synthetic organic chemistry.
Caption: Synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
This protocol provides a self-validating system for synthesizing the title compound with high purity.
-
Reaction Setup: To a solution of 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is driven by the equilibrium established in the polar protic solvent.
-
Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution.
-
Causality Note: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus minimizing side reactions and maximizing yield.
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Slowly add 2M hydrochloric acid (HCl) to the reaction mixture to quench any unreacted reducing agent and hydrolyze imine intermediates.
-
Workup - Basification: Adjust the pH of the solution to >10 using a 3M sodium hydroxide (NaOH) solution. This step is critical to deprotonate the amine product, rendering it soluble in organic solvents for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the primary amine, which acts as a potent nucleophile. This allows for a wide range of derivatization reactions, making it a versatile intermediate for building molecular complexity.
Caption: Key reactivity pathways of the primary amine group.
Protocol: Amide Bond Formation (Acylation)
Acylation is a fundamental transformation used to couple this amine with carboxylic acid derivatives, a common step in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Expertise Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation and prevent side reactions. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the amide product.
Applications in Research and Development
The unique substitution pattern of this molecule makes it a valuable scaffold in drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve pharmacokinetic properties, while the methyl groups provide steric bulk and lipophilicity.
Role as a Pharmaceutical Building Block
This amine is a key intermediate for synthesizing complex molecules. For instance, related structural motifs are found in compounds designed as selective Retinoic acid receptor-related orphan receptor C (RORc) inverse agonists.[3] RORc is a nuclear receptor that plays a critical role in the production of IL-17, a cytokine implicated in inflammatory diseases like psoriasis.[3] The benzylamine moiety provides a robust anchor point to which other fragments of a drug molecule can be attached, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series.
Analytical and Spectroscopic Characterization
Confirmation of the structure and purity of this compound is achieved through a combination of standard analytical techniques.
-
¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the two aromatic protons (due to molecular symmetry), a singlet for the six protons of the two equivalent methyl groups, a singlet for the two aminomethyl (CH₂) protons, and a broad singlet for the two amine (NH₂) protons.
-
¹³C NMR (Carbon NMR): Distinct signals are expected for the aromatic carbons, with the carbon atom bonded to fluorine showing a large one-bond coupling constant (¹JCF). Signals for the methyl and aminomethyl carbons will also be present.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, providing unambiguous confirmation of the fluorine atom's presence.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.1.
-
Infrared (IR) Spectroscopy: Characteristic peaks corresponding to N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹) would be observed.[1]
Safety, Handling, and Storage
While a specific safety data sheet for this exact compound is not widely available, its structure as an aromatic amine warrants careful handling in accordance with good laboratory practices.
-
Hazard Assessment: Aromatic amines can be harmful if swallowed, cause skin irritation, and may lead to serious eye damage.[4] It is prudent to treat this compound with similar precautions.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Handling: Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[4] Use spark-proof tools and ensure adequate ventilation.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[7]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure provides a reliable platform for synthetic elaboration, while its fluorine and methyl substituents offer strategic advantages for tuning the properties of target molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its full potential in creating novel and functional chemical entities.
References
-
ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Retrieved from [Link]
-
Chemsrc. (2025). Hydroquinone CAS#:123-31-9. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
-
ChemBK. (2024). 1-(4-FLUORO-3-METHYLPHENYL)METHANAMINE. Retrieved from [Link]
-
MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) -. Retrieved from [Link]
- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Spectrum Pharmacy Products. (n.d.). CAS Number 123-31-9 | Hydroquinone. Retrieved from [Link]
-
PubChem. (2026). [3-Fluoro-5-(4-methylphenyl)phenyl]methanamine. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[6][8]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). (3-Fluoro-5-methoxy-4-methylphenyl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). [3-Fluoro-5-(oxan-4-yloxy)phenyl]methanamine. Retrieved from [Link]
-
PubChem. (2026). (3-Fluoro-5-methylphenyl)-(furan-2-yl)methanamine. Retrieved from [Link]
-
PubChem. (2026). [3-Fluoro-5-(4-methoxybutoxy)phenyl]methanamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-1733504) | 1384429-44-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
- 6. chemscene.com [chemscene.com]
- 7. 2212021-40-2|(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing (4-Fluoro-3,5-dimethylphenyl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated benzylamine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] This document details two primary, robust synthetic pathways: the reduction of the nitrile precursor, 4-fluoro-3,5-dimethylbenzonitrile, and the reductive amination of the aldehyde precursor, 4-fluoro-3,5-dimethylbenzaldehyde. For each pathway, this guide elucidates the synthesis of the requisite precursors from commercially available starting materials, providing a complete synthetic roadmap. The protocols described herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, step-by-step guidance.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug candidates. This guide presents two convergent synthetic strategies to access this important compound, each with its own set of advantages and considerations. Both pathways commence from the readily available 1-fluoro-3,5-dimethylbenzene.
The first major pathway involves the synthesis of 4-fluoro-3,5-dimethylbenzonitrile, followed by its reduction to the target primary amine. The second pathway proceeds through the synthesis of 4-fluoro-3,5-dimethylbenzaldehyde, which is then converted to the amine via reductive amination.
PART 1: Synthesis via Nitrile Reduction Pathway
This pathway is a reliable and widely applicable method for the synthesis of benzylamines. It involves the introduction of a nitrile group onto the aromatic ring, followed by its reduction.
Diagram of the Nitrile Reduction Pathway
Sources
A Technical Guide to (4-Fluoro-3,5-dimethylphenyl)methanamine (CAS 1384429-44-0): Synthesis, Characterization, and Potential Applications in Medicinal Chemistry
Abstract
(4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that presents a unique combination of structural motifs highly relevant to modern drug discovery. The presence of a fluorine atom offers a powerful tool for modulating physicochemical properties and enhancing metabolic stability, while the vicinal dimethyl groups provide steric constraints that can enforce specific conformations and improve target selectivity. This guide provides a comprehensive technical overview of this compound, detailing a robust synthetic protocol via reductive amination, outlining key analytical characterization techniques, and exploring its potential as a valuable building block for the development of novel therapeutics. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can readily adapt and implement these strategies in their own laboratories.
Physicochemical and Structural Properties
This compound is a primary amine whose structure is notable for its specific substitution pattern on the phenyl ring. Understanding these features is critical to appreciating its potential utility.
-
Fluorine Atom: The para-fluoro substituent is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can lower the pKa of the nearby benzylic amine, influencing its ionization state at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, making the para-position resistant to oxidative metabolism, a common liability in many drug candidates.[1][2][3]
-
Dimethyl Groups: The two methyl groups at positions 3 and 5 provide steric bulk around the phenyl ring. This can serve two primary purposes: firstly, to restrict the rotational freedom of the phenyl ring, which can lead to a more favorable conformational pre-organization for binding to a biological target; and secondly, to shield the ring from enzymatic attack, further enhancing metabolic stability.[4]
-
Primary Amine: The aminomethyl group is a key functional handle. As a basic center, it can form critical salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites. It also serves as a versatile synthetic anchor point for further molecular elaboration.
A summary of its key properties is presented below:
| Property | Value | Source/Method |
| CAS Number | 1384429-44-0 | Chemical Abstracts Service |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₂FN | Calculated |
| Molecular Weight | 153.20 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Standard prediction |
| Predicted Boiling Point | ~210-220 °C at 760 mmHg | Computational Estimation |
| Predicted pKa | ~9.0 - 9.5 (for the conjugate acid) | ChemAxon Prediction |
| Predicted LogP | ~1.8 - 2.2 | Computational Estimation |
Synthesis and Purification
A reliable and scalable synthesis is paramount for any building block intended for drug discovery programs. Reductive amination of the corresponding aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde, stands out as the most efficient and logical approach. This method is widely used in medicinal chemistry due to its operational simplicity and broad substrate scope.[5]
Synthetic Workflow Overview
The overall process involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the desired primary amine. Subsequent purification is typically achieved via acid-base extraction and/or column chromatography.
Caption: Workflow for Synthesis and Purification.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-3,5-dimethylbenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-fluoro-3,5-dimethylbenzaldehyde (1.0 equiv) and ammonium acetate (5-10 equiv). Dissolve the solids in a suitable solvent like DCM or DCE (approx. 0.2 M concentration).[6]
-
Causality: Ammonium acetate serves as the ammonia source and a mild acid catalyst to promote the formation of the imine intermediate. A large excess is used to drive the equilibrium towards the imine.
-
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10 minutes.[6]
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.[7] It does not react violently with protic solvents like methanol, unlike stronger reducing agents.
-
-
Reaction Completion: Allow the reaction to stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.
-
Quench and Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can often be purified by a simple acid-base extraction. Dissolve the crude oil in ethyl acetate, extract with 1 M HCl (3x). Wash the combined acidic aqueous layers with ethyl acetate to remove neutral impurities. Basify the aqueous layer to pH >12 with 1 M NaOH and extract the free amine product with DCM (3x). The combined organic layers are then dried and concentrated to afford the pure product. If needed, further purification can be achieved by flash column chromatography on silica gel.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for product confirmation.
Spectroscopic Methods and Expected Results
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the two aromatic protons, a singlet for the six methyl protons, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons which will disappear upon a D₂O shake.[8][9]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic C-F coupled signals for the aromatic carbons.
-
¹⁹F NMR Spectroscopy: A single resonance in the fluorine NMR spectrum will definitively confirm the presence of the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) consistent with the molecular weight (153.20). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]
-
Infrared (IR) Spectroscopy: Primary amines exhibit a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric stretch, one for asymmetric stretch).[9][10]
Caption: A Self-Validating System for Product Characterization.
Potential Applications in Drug Discovery
The strategic placement of fluorine and methyl groups makes this compound a highly attractive scaffold in medicinal chemistry. The introduction of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[1][11][12]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic ring that binds in the hydrophobic pocket of the ATP binding site. The specific substitution pattern of this compound could offer a unique vector for exploring this chemical space, with the amine serving as an attachment point for a hinge-binding motif.
-
CNS-Active Agents: The modulation of lipophilicity and pKa by the fluorine atom can be critical for achieving blood-brain barrier penetration.[2] Molecules designed for neurological targets could benefit from this scaffold.
-
Metabolic Blockade: The para-fluoro group effectively acts as a "metabolic shield," preventing para-hydroxylation by cytochrome P450 enzymes, a major metabolic pathway for many aromatic compounds. This can significantly increase the half-life and oral bioavailability of a drug candidate.[3]
The diagram below illustrates a conceptual model of how a derivative of this compound might interact with a generic enzyme active site, highlighting the contribution of each structural feature.
Caption: Conceptual Model of Target Engagement.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Handling: Primary amines can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact. Organic fluorine compounds may have unique toxicological profiles, and caution is advised.[14][15] In case of skin contact, burns may be similar to those from hydrofluoric acid; flush with copious amounts of water and seek medical attention.[16][17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
-
Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(10), 1971–1974. Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. Retrieved from [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]
-
Hazard Summary Identification. (n.d.). NJ.gov. Retrieved from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]
- The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe. Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Process for the preparation of fluoro compounds from the corresponding amines. (1997). European Patent Office. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fluoropolymers.eu [fluoropolymers.eu]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of (4-Fluoro-3,5-dimethylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that holds significant interest for medicinal chemistry and drug discovery. Its structure, featuring a fluorine atom and two methyl groups on the phenyl ring, imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the methyl groups provides steric bulk and lipophilicity, which can be tailored to optimize interactions with biological targets. This guide provides a comprehensive overview of the known and estimated physical and chemical properties of this compound, along with a plausible synthetic route and essential safety information. Due to the limited availability of experimental data for this specific compound, many of the properties discussed are estimated based on data from structurally related analogs.
Molecular Structure and Properties
The foundational attributes of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1384429-44-0 | Chemical Supplier Data |
| Molecular Formula | C₉H₁₂FN | Chemical Supplier Data |
| Molecular Weight | 153.2 g/mol | Chemical Supplier Data |
| IUPAC Name | This compound |
Structural Diagram
Caption: 2D structure of this compound.
Physical Properties
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless to pale yellow liquid | Typical appearance of substituted benzylamines.[1] |
| Boiling Point | ~200-220 °C | Higher than benzylamine (185 °C) due to increased molecular weight.[2] |
| Melting Point | Not readily estimated (likely low) | Benzylamine has a melting point of 10 °C.[2] Substitution may alter this. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Similar to benzylamine.[2] The fluorine and methyl groups increase lipophilicity. |
| Density | ~1.0-1.1 g/mL | Similar to other fluorinated benzylamines (e.g., 4-fluorobenzylamine: 1.095 g/mL). |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the primary amine group and the substituted aromatic ring.
Basicity
The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid (R-CH₂NH₃⁺) is a measure of this basicity. For benzylamine, the pKa is 9.34.[2] The electron-withdrawing fluorine atom on the phenyl ring is expected to decrease the basicity (lower the pKa) of the amine group compared to unsubstituted benzylamine. Conversely, the electron-donating methyl groups would be expected to slightly increase the basicity. The net effect will depend on the interplay of these electronic influences. A reasonable estimate for the pKa would be in the range of 8.5-9.0.
Reactivity of the Amine Group
The primary amine is a nucleophile and will undergo typical reactions of this functional group, including:
-
Salt formation: Reacts with acids to form ammonium salts.
-
Acylation: Reacts with acyl halides or anhydrides to form amides.
-
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.
-
Imination: Reacts with aldehydes and ketones to form imines (Schiff bases).
Reactivity of the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directors. The positions ortho and para to the fluorine are sterically hindered by the methyl groups. Therefore, substitution is most likely to occur at the positions ortho to the aminomethyl group. The electron-withdrawing nature of the fluorine deactivates the ring towards electrophilic attack, while the methyl groups are activating.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from 1-fluoro-2,6-dimethyl-4-nitrobenzene. This multi-step synthesis would involve reduction of the nitro group followed by conversion to the benzylamine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Reduction of 1-Fluoro-2,6-dimethyl-4-nitrobenzene to 4-Fluoro-3,5-dimethylaniline
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 1-fluoro-2,6-dimethyl-4-nitrobenzene in ethanol dropwise.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-3,5-dimethylaniline.
Step 2: Sandmeyer Reaction to form 4-Fluoro-3,5-dimethylbenzonitrile
-
Dissolve 4-fluoro-3,5-dimethylaniline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to give 4-fluoro-3,5-dimethylbenzonitrile.
Step 3: Reduction of 4-Fluoro-3,5-dimethylbenzonitrile to this compound
-
Carefully add a solution of 4-fluoro-3,5-dimethylbenzonitrile in anhydrous diethyl ether or THF to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Analytical Characterization (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two aromatic protons, a singlet for the six methyl protons, a singlet for the two benzylic protons, and a broad singlet for the two amine protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the methyl carbons, and the benzylic carbon.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, likely a singlet or a narrow multiplet due to coupling with the aromatic protons.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and alkyl groups around 2850-3100 cm⁻¹, and a C-F stretching vibration in the range of 1000-1400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 153. The fragmentation pattern would likely involve the loss of the amino group and benzylic cleavage.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds like (4-Bromo-3-fluorophenyl)methanamine hydrochloride, the following precautions should be taken[3]:
-
General Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3] Handle in accordance with good industrial hygiene and safety practice.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Applications in Drug Discovery and Research
Substituted benzylamines are a common scaffold in medicinal chemistry. The unique combination of a fluorine atom and two methyl groups in this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, which is crucial for drug-receptor interactions and pharmacokinetic properties. The methyl groups provide steric handles to explore the binding pockets of target proteins and can increase lipophilicity, potentially improving membrane permeability. This compound could be a valuable intermediate in the development of new therapeutics for a variety of diseases.
Conclusion
This compound is a fluorinated and methylated benzylamine with potential applications in medicinal chemistry and organic synthesis. While experimental data on its physical and chemical properties are limited, reasonable estimations can be made based on the properties of structurally related compounds. The proposed synthetic route provides a viable pathway for its preparation. As with any chemical, proper safety precautions should be taken during handling and use. Further research into the experimental characterization and biological activity of this compound is warranted to fully explore its potential.
References
-
Wikipedia. Benzylamine. [Link]
-
PubChem. [3-Fluoro-5-(4-methoxybutoxy)phenyl]methanamine. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. (3-Fluoro-5-methylphenyl)-(furan-2-yl)methanamine. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Chair of Analytical Chemistry. pKa values bases. [Link]
-
PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
PubChem. (3-Fluoro-5-pentan-3-yloxyphenyl)methanamine. [Link]
-
ACS Publications. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
ACS Publications. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
ResearchGate. Benzylic C(sp³)–H fluorination. [Link]
-
Carl ROTH. Safety Data Sheet: DMF-DMA. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams page-1 pKa Values. [Link]
Sources
A Technical Guide to (4-Fluoro-3,5-dimethylphenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction
(4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that serves as a valuable and highly functionalized building block for medicinal chemistry and drug discovery. The incorporation of fluorine into small molecules is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the compound's chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its applications for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Chemical Identity and Physicochemical Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a methanamine (-CH₂NH₂) group.
Chemical Structure
The 2D chemical structure is depicted below.
Caption: 2D Structure of this compound.
Physicochemical Data
The properties of this specific molecule are consolidated in the table below. Data is sourced from chemical supplier catalogs and computational predictions where experimental values are not available.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₂FN | - |
| Molecular Weight | 153.20 g/mol | - |
| CAS Number | 1005799-56-1 | Chemical Abstract Service |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| SMILES | CC1=CC(CN)=CC(C)=C1F | Simplified Molecular-Input Line-Entry System |
Synthesis and Mechanistic Insights
The synthesis of this compound is most reliably achieved via the reduction of the corresponding benzonitrile precursor, 4-fluoro-3,5-dimethylbenzonitrile. This two-step approach is advantageous as it utilizes commercially available starting materials and employs high-yielding, well-documented chemical transformations.
Synthetic Workflow Overview
Caption: High-level workflow for the synthesis of the title compound.
Step 1: Synthesis of 4-Fluoro-3,5-dimethylbenzonitrile (Intermediate)
Principle: The Rosenmund-von Braun reaction is a classic and effective method for converting an aryl halide to an aryl nitrile using copper(I) cyanide. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solubilizes the copper cyanide salt and facilitates the nucleophilic substitution.
Experimental Protocol:
-
Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to reflux (approx. 153°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-fluoro-3,5-dimethylbenzonitrile.
Step 2: Reduction to this compound (Final Product)
Principle: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its high efficiency in this conversion. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH₄ and its relative inertness.
Experimental Protocol:
-
Setup: To a dry, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add a 1.0 M solution of LiAlH₄ in THF (2.0 eq).
-
Reactant Addition: Cool the LiAlH₄ solution to 0°C using an ice bath. Dissolve 4-fluoro-3,5-dimethylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ solution via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0°C and sequentially adding water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts in a granular, easily filterable form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude amine is often of high purity but can be further purified by distillation under reduced pressure if necessary.
Applications in Medicinal Chemistry
Substituted benzylamines are recognized as "privileged structures" in drug discovery, meaning they are molecular scaffolds capable of binding to a variety of biological targets.[1] They are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[2]
Role as a Bioactive Scaffold
The this compound moiety serves as a key building block for more complex molecules. Its primary amine handle allows for a wide range of subsequent chemical modifications, such as amidation, reductive amination, and alkylation, to build out diverse chemical libraries for screening. Benzylamine-based structures have been successfully used to design potent and selective enzyme inhibitors, particularly for proteases and dehydrogenases.[1][3]
Impact of Fluorine and Methyl Substitution
The specific substitution pattern of this molecule is critical from a drug design perspective:
-
Fluorine: The 4-fluoro substituent can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.
-
Dimethyl Groups: The two methyl groups at positions 3 and 5 provide steric bulk that can enforce a specific conformation on the molecule, potentially leading to higher selectivity for its biological target. They also increase lipophilicity, which can influence the molecule's pharmacokinetic profile.[4]
The combination of these features makes this compound an attractive starting point for developing novel therapeutics, for example, in oncology or neurology where precise targeting is paramount.[5]
Sources
- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]
Spectroscopic Analysis of (4-Fluoro-3,5-dimethylphenyl)methanamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectral characteristics of (4-Fluoro-3,5-dimethylphenyl)methanamine, a compound of interest in medicinal chemistry and organic synthesis. Due to the absence of publicly available experimental spectra, this guide leverages high-fidelity computational prediction methodologies to elucidate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach, grounded in established spectroscopic principles and validated by data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals engaged in the study of fluorinated aromatic amines.
Introduction
This compound is a substituted benzylamine featuring a fluorine atom and two methyl groups on the aromatic ring. This unique substitution pattern is expected to significantly influence its electronic properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed interpretation of its predicted spectral data, complemented by standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound. These predictions were generated using validated computational models that account for the subtle electronic and steric effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | ~6.85 | Singlet | 2H | Ar-H |
| B | ~3.75 | Singlet | 2H | CH ₂-NH₂ |
| C | ~2.25 | Singlet | 6H | Ar-CH ₃ |
| D | ~1.5 (broad) | Singlet | 2H | NH ₂ |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (Signal A): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the benzene ring. They are expected to appear as a singlet around 6.85 ppm. The fluorine atom and the two methyl groups influence the electron density of the ring, leading to this specific chemical shift.
-
Benzylic Protons (Signal B): The two protons of the methylene group (CH₂) adjacent to the amine are also equivalent and are predicted to resonate as a singlet around 3.75 ppm. Their proximity to the electron-withdrawing phenyl ring and the nitrogen atom results in a downfield shift compared to simple alkanes.
-
Methyl Protons (Signal C): The six protons of the two methyl groups are equivalent and are expected to appear as a sharp singlet around 2.25 ppm.
-
Amine Protons (Signal D): The two protons of the primary amine group are expected to give a broad singlet around 1.5 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of amine protons can be highly variable and is dependent on concentration, temperature, and solvent.[1][2]
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | ~158 (d, ¹JCF ≈ 240 Hz) | C -F |
| 2 | ~140 | Ar-C -CH₂ |
| 3 | ~125 (d, ³JCF ≈ 5 Hz) | Ar-C -H |
| 4 | ~120 (d, ²JCF ≈ 20 Hz) | Ar-C -CH₃ |
| 5 | ~46 | C H₂-NH₂ |
| 6 | ~20 | Ar-C H₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Fluorinated Aromatic Carbon (Signal 1): The carbon atom directly bonded to the fluorine atom is expected to show a large chemical shift (around 158 ppm) and a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet. This is a characteristic feature of fluorinated aromatic compounds.
-
Aromatic Carbons (Signals 2, 3, and 4): The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, albeit with smaller coupling constants (²JCF and ³JCF). The carbon bearing the aminomethyl group is predicted around 140 ppm. The two equivalent aromatic CH carbons are expected around 125 ppm, and the two equivalent carbons bearing the methyl groups are predicted around 120 ppm.
-
Benzylic Carbon (Signal 5): The carbon of the methylene group is expected to resonate around 46 ppm.
-
Methyl Carbons (Signal 6): The two equivalent methyl carbons are predicted to appear at approximately 20 ppm.
Workflow for NMR Prediction
Caption: A generalized workflow for predicting NMR spectra from a molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5]
The predicted characteristic IR absorption bands for this compound are listed below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3050-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) | Primary Amine |
| 1600, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1150 | Strong | C-F stretch | Aryl Fluoride |
| 1100-1000 | Medium | C-N stretch | Aliphatic Amine |
| 900-675 | Strong | C-H out-of-plane bend | Aromatic C-H |
Interpretation of the Predicted IR Spectrum:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][6]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is predicted to be in the 1620-1580 cm⁻¹ range.[6]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring typically gives rise to two or more bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: A strong absorption band due to the C-F stretching vibration is expected in the 1250-1150 cm⁻¹ range, which is a key indicator for the presence of the fluorine substituent.
-
C-N Stretching: The C-N stretching of the aliphatic amine is predicted to be in the 1100-1000 cm⁻¹ region.[6]
-
Aromatic C-H Bending: Strong bands in the "fingerprint" region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending can provide information about the substitution pattern of the aromatic ring.
IR Spectrum Prediction Process
Caption: A conceptual diagram illustrating the logic behind predicting mass spectral fragmentation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.
-
Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and record their wavenumbers.
-
Correlate the observed absorption bands with specific functional groups using correlation tables or spectral databases.
-
Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
For a volatile liquid, a direct injection via a heated probe or a gas chromatography (GC) inlet can be used.
-
For a solid, dissolve a small amount in a volatile solvent and introduce it via a direct insertion probe or a GC inlet.
-
-
Instrument Parameters:
-
Set the ionization energy to the standard 70 eV.
-
Set the ion source temperature (e.g., 200-250 °C) and the transfer line temperature (if using GC-MS) to ensure volatilization of the sample without thermal decomposition.
-
Set the mass analyzer to scan over the desired m/z range (e.g., 40-400 amu).
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will detect the ions and record their mass-to-charge ratios and relative abundances.
-
-
Data Analysis:
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of chemistry and drug discovery. While predicted data offers significant insights, it is imperative that these predictions are ultimately confirmed through the acquisition and analysis of experimental data. The methodologies and interpretations presented herein provide a solid foundation for such future experimental work.
References
A comprehensive list of references will be provided upon the acquisition of experimental data to support the claims made in this guide. For the purpose of this computationally-derived guide, the following general and methodological references are provided.
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2006). ResearchGate. [Link]
-
IR Spectrum Prediction. Protheragen. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Web-based application for in silico fragmentation. MS tools - EPFL. [Link]
-
How to predict IR Spectra?. ResearchGate. [Link]
-
IR Spectrum Prediction Service. CD ComputaBio. [Link]
-
predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. [Link]
-
Towards a reliable prediction of the infrared spectra of cosmic fullerenes and their derivatives in the JWST era. (2022). Monthly Notices of the Royal Astronomical Society. [Link]
-
Spectra Prediction. CFM-ID. [Link]
-
IR spectra prediction. Cheminfo.org. [Link]
-
IR: amines. University of Calgary. [Link]
-
How reliable actually is the nmr prediction spectra tool in chemdraw ?. (2021, November 3). Reddit. [Link]
-
Download NMR Predict. Mestrelab. [Link]
-
Infrared spectra prediction. Cheminfo.org. [Link]
-
INFRARED SPECTROSCOPY (IR). [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2006). PubMed. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. [Link]
-
Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012, April 3). ResearchGate. [Link]
-
[Influence of solvents on IR spectrum of aromatic amines]. (2005). PubMed. [Link]
-
IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. [Link]
-
Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. (2012, March 30). PubMed. [Link]
-
FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]
-
1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... ResearchGate. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
Infrared Spectroscopy: A Key to Organic Structure. Yale-New Haven Teachers Institute. [Link]
-
Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Link]
-
IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. [Link]
-
Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. [Link]
-
How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. (2021). NIH. [Link]
-
Interpretation of mass spectra. [Link]
-
NMR Predictor. Chemaxon Docs. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
An In-Depth Technical Guide to (4-Fluoro-3,5-dimethylphenyl)methanamine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (4-Fluoro-3,5-dimethylphenyl)methanamine, a fluorinated benzylamine derivative of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of fluorine and methyl groups on the phenyl ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry. This document details its molecular formula, and molecular weight, and explores its pivotal role in drug design, supported by established synthetic protocols and an analysis of its structure-activity relationships.
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance a compound's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, lipophilicity, and pKa.[1] These modifications can lead to improved drug efficacy, better pharmacokinetic properties, and reduced off-target effects. This compound emerges as a significant building block, combining the benefits of fluorination with the structural versatility of a benzylamine scaffold. Benzylamine derivatives, in general, are crucial components in a wide array of pharmaceuticals, including antimycotics and agents targeting the central nervous system.[2][3]
Molecular Profile and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. While a dedicated entry in comprehensive databases like PubChem is not yet available, its identity is confirmed through its CAS number and availability from chemical suppliers.
Chemical Structure
The molecular structure of this compound features a benzylamine core with a fluorine atom at the fourth position and two methyl groups at the third and fifth positions of the phenyl ring.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | Calculated |
| Molecular Weight | 153.20 g/mol | Calculated,[4] |
| CAS Number | 1384429-44-0 | [4] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| pKa (amine) | Estimated 9-10 | [5][6] |
Note: Experimental physicochemical data for this specific compound is limited. The estimated pKa is based on the typical basicity of benzylamines and the electron-withdrawing/donating effects of the substituents.
Synthetic Pathways
The synthesis of this compound can be approached through established methodologies for the preparation of benzylamines. The two primary retrosynthetic disconnections involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Synthesis via Reduction of 4-Fluoro-3,5-dimethylbenzonitrile
A robust and widely used method for the preparation of primary amines is the reduction of nitriles. The precursor, 4-fluoro-3,5-dimethylbenzonitrile, is commercially available.
Experimental Protocol: Reduction of a Nitrile
This protocol is a general procedure and may require optimization for this specific substrate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 4-fluoro-3,5-dimethylbenzonitrile in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred nitrile solution. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser work-up and results in the formation of a granular precipitate of aluminum salts that is easily filtered.
-
Isolation and Purification: Filter the resulting suspension and wash the precipitate thoroughly with the reaction solvent. The combined organic filtrates are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Synthesis via Reductive Amination of 4-Fluoro-3,5-dimethylbenzaldehyde
Reductive amination is another cornerstone of amine synthesis, offering a direct route from aldehydes or ketones.[3] This pathway involves the in-situ formation of an imine from 4-fluoro-3,5-dimethylbenzaldehyde and an ammonia source, followed by its reduction.
Experimental Protocol: Reductive Amination
This is a generalized procedure that may be adapted.
-
Reaction Setup: Dissolve 4-fluoro-3,5-dimethylbenzaldehyde and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Imine Formation: Stir the mixture at room temperature. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate.[7]
-
Reduction: Once the imine has formed (this can be monitored by analytical techniques or assumed after a certain time), a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the iminium ion in the presence of the aldehyde.
-
Reaction Progression: Continue to stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete, as indicated by TLC.
-
Work-up and Isolation: Quench the reaction by adding water. The pH of the solution is then adjusted to be basic using a suitable base (e.g., NaOH) to liberate the free amine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Role in Drug Development and Medicinal Chemistry
The structural features of this compound make it a compelling building block for the synthesis of novel therapeutic agents.
-
Metabolic Stability: The presence of the fluorine atom can block sites of metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.
-
Modulation of Basicity: The strong electron-withdrawing inductive effect of the fluorine atom can lower the pKa of the benzylamine, which can be advantageous for tuning the ionization state of the molecule at physiological pH. This can impact its solubility, membrane permeability, and binding to the target.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of the drug candidate.
-
Lipophilicity and Bioavailability: The substitution pattern on the aromatic ring, including the fluorine and methyl groups, influences the overall lipophilicity of the molecule. This is a critical parameter for drug absorption, distribution, and the ability to cross biological membranes like the blood-brain barrier.
Benzylamine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[7] Therefore, this compound serves as a valuable starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.
Conclusion
This compound is a strategically designed building block that leverages the beneficial effects of fluorine in medicinal chemistry. Its synthesis is achievable through well-established and reliable chemical transformations. The unique combination of a fluorinated aromatic ring and a reactive amine functional group provides a versatile platform for the development of novel drug candidates with potentially enhanced pharmacological properties. As the demand for more effective and safer therapeutics continues to grow, the utility of such specialized building blocks in drug discovery and development is poised to expand.
References
-
Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). Google Patents.
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.
-
Benzylamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
-
Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]
- PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. (n.d.). Google Patents.
-
BENZYLAMINE (CAS 100-46-9). (n.d.). Loba Chemie. Retrieved January 22, 2026, from [Link]
-
Benzylamines: synthesis and evaluation of antimycobacterial properties. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (n.d.). Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. Retrieved January 22, 2026, from [Link]
-
Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- CN103524313A - 3,5-dimethylbenzaldehyde preparation method. (n.d.). Google Patents.
-
Reductive Amination, and How It Works. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Showing Compound Benzylamine (FDB012059). (n.d.). FooDB. Retrieved January 22, 2026, from [Link]
-
Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific. Retrieved January 22, 2026, from [Link]
- CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. (n.d.). Google Patents.
-
design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Determining the Surface pKa of Perfluorooctanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Safe Handling and Use of (4-Fluoro-3,5-dimethylphenyl)methanamine
Abstract: (4-Fluoro-3,5-dimethylphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural combination of a fluorinated aromatic ring and a primary amine moiety makes it a key intermediate for synthesizing a range of pharmacologically active molecules. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, use, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related compounds. The information herein is synthesized from data on analogous compounds and established principles of chemical safety, providing a robust framework for risk assessment and mitigation in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Introduction: A Profile of this compound
This compound, a member of the fluorinated aromatic amine family, is of growing interest in the synthesis of complex organic molecules. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The primary amine group serves as a versatile chemical handle for a variety of transformations, including amidation and reductive amination.[3][4]
Given its utility, a thorough understanding of its safe handling is paramount. This guide will address the knowns and unknowns of its safety profile, drawing on the broader knowledge of aromatic amines and organofluorine compounds to establish best practices in a research and development setting.
Hazard Assessment and Toxicological Profile
General Hazards of Aromatic Amines: Primary aromatic amines are a class of compounds known for their potential health hazards.[5] Many compounds in this family are recognized as being carcinogenic and mutagenic.[5] A primary concern is their ability to be readily absorbed through the skin due to their lipid-soluble nature.[5] Chronic exposure can lead to systemic toxicity and damage to various organs.[5] The metabolism of aromatic amines can lead to the formation of reactive intermediates that exert toxic effects.
General Hazards of Organofluorine Compounds: The introduction of fluorine into organic molecules is a common strategy in drug design.[1] While many fluorinated pharmaceuticals have a safe track record, some organofluorine compounds can be metabolized to toxic byproducts.[2] For instance, the metabolism of certain fluorinated compounds can yield fluoroacetic acid, a potent toxin.[2] However, the likelihood of such metabolic pathways is highly structure-dependent. The carbon-fluorine bond itself is generally stable, but its presence can influence the reactivity of the rest of the molecule.[1]
Inferred Hazards for this compound: Based on the above, it is prudent to handle this compound with a high degree of caution. The primary hazards are likely to be:
-
Skin Irritation and Absorption: Assumed to be a skin irritant with the potential for dermal absorption.
-
Eye Irritation: Likely to cause serious eye irritation or damage upon contact.
-
Inhalation Toxicity: The vapors or dust of the compound may be harmful if inhaled.
-
Chronic Toxicity: Long-term exposure may pose a risk of carcinogenicity or other systemic effects, characteristic of some aromatic amines.
The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Avoid repeated skin contact. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Handle with appropriate engineering controls (fume hood). |
| Carcinogenicity | Suspected of causing cancer. | Minimize exposure through engineering controls and PPE. |
| Reproductive Toxicity | No data available. Assume potential risk. | Avoid exposure if pregnant or planning to become pregnant. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Use in a well-ventilated area, preferably a fume hood. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves should be worn. Given the potential for skin absorption, it is crucial to change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Chemical Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to ensure the safety of laboratory personnel and the integrity of the compound.
General Handling
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Inert Atmosphere: While not strictly required for short-term handling, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation of the amine.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted based on the specific requirements of the experiment and a thorough risk assessment.
Protocol for a Small-Scale Acylation Reaction
This protocol describes a typical acylation of this compound to form an amide.
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Purification by Acid-Base Extraction
This technique can be used to purify the amine from non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The amine will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) until the solution is basic (pH > 10). The free amine will precipitate or form an oil.
-
Extraction: Extract the free amine back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.[6]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial.
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualization of Workflows
General Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flow for first aid response to an exposure event.
Conclusion
This compound is a compound of significant interest in contemporary drug discovery. While it offers considerable synthetic utility, its structural features—namely the aromatic amine and organofluorine moieties—necessitate a cautious and well-informed approach to its handling. In the absence of specific toxicological data, researchers must rely on established safety protocols for these chemical classes. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, the risks associated with the use of this compound can be effectively managed, ensuring a safe laboratory environment for continued innovation.
References
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Practical Synthesis of α-Substituted Primary Benzylamines. (2018, December 21). ChemistryViews. Retrieved January 22, 2026, from [Link]
-
Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved January 22, 2026, from [Link]
-
How to purify Benzylamine? (2024, November 8). Reddit. Retrieved January 22, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. Retrieved January 22, 2026, from [Link]
-
In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. (2013, April 12). PubMed. Retrieved January 22, 2026, from [Link]
-
In the past I've purified them by dissolving in ether and adding HCl in ether to precipitate the salt. Filter then freebase with NaOH to return amine. (2024, November 8). Reddit. Retrieved January 22, 2026, from [Link]
-
Acute and chronic toxicity of aromatic amines studied in the isolated perfused rat liver. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
In vitro toxicity of perfluorooctane sulfonate on rat liver hepatocytes: probability of distructive binding to CYP 2E1 and involvement of cellular proteolysis. (2017, August 25). PubMed. Retrieved January 22, 2026, from [Link]
-
Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Implications of PFAS definitions using fluorinated pharmaceuticals. (2022, April 15). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved January 22, 2026, from [Link]
-
In vitro toxicology. (n.d.). Nuvisan. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. (1997, May 1). Google Patents.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
- The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.
- Preparation of benzylamine. (n.d.). Google Patents.
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016, November 4). ACS Omega. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryviews.org [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
A Researcher's Guide to Sourcing (4-Fluoro-3,5-dimethylphenyl)methanamine: Supplier Evaluation and In-House Quality Control
Abstract
(4-Fluoro-3,5-dimethylphenyl)methanamine is a key building block in contemporary medicinal chemistry, valued for the strategic introduction of a fluorinated dimethylphenyl motif. The success of multi-step syntheses and the validity of biological assays depend critically on the purity, consistency, and structural integrity of this starting material. This guide provides drug development professionals with a comprehensive framework for sourcing this reagent. It details key supplier evaluation criteria, presents a comparative overview of currently available commercial sources, and outlines essential, self-validating in-house quality control (QC) protocols to verify material identity and purity upon receipt.
Introduction to this compound
This compound, a substituted benzylamine, is of significant interest to researchers in pharmacology and synthetic chemistry. The strategic placement of a fluorine atom and two methyl groups on the phenyl ring imparts specific physicochemical properties that are highly desirable in drug design.
Chemical Structure & Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₂FN
-
Molecular Weight: 153.20 g/mol
-
CAS Number: 1187463-15-8 (Note: The hydrochloride salt is also commercially available)
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability, potentially leading to more favorable pharmacokinetic profiles.[1][2] The trifluoromethyl group, for example, is known to increase lipophilicity and stability.[3] This makes fluorinated intermediates like this compound valuable for creating new chemical entities with improved drug-like properties.
The Supplier Landscape: Causality of Diligence
The procurement of a chemical reagent is the first, and arguably one of the most critical, steps in an experimental workflow. The choice of supplier has direct causal effects on downstream results. A batch of impure or misidentified starting material can lead to failed reactions, generation of unintended side products, and erroneous biological data, wasting significant time and resources.
Key Supplier Evaluation Criteria:
-
Documentation: A reputable supplier must provide, at a minimum, a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA should detail the purity determined by a reliable analytical method (e.g., HPLC, GC) and identity confirmed by spectroscopic data (e.g., ¹H NMR, MS).
-
Purity Specification: The required purity level is dictated by the application. For early-stage discovery, >95% purity may suffice. For later-stage development or sensitive assays, ≥98% is often necessary. Be wary of suppliers who do not clearly state the analytical method used to determine purity.
-
Batch-to-Batch Consistency: For long-term projects, the ability to source material with a consistent impurity profile is crucial.[4] Inquiring about a supplier's quality management system and their ability to provide data from multiple batches can offer insight into their manufacturing discipline.
-
Manufacturer vs. Distributor: Understanding if a company is the primary manufacturer or a distributor is important. Manufacturers often have more in-depth control and knowledge of the impurity profile.
Comparative Analysis of Commercial Suppliers
The following table summarizes publicly available information for suppliers listing derivatives or closely related analogs of this compound. Note: Direct listings for the exact CAS 1187463-15-8 can be sparse, and researchers often procure closely related precursors or hydrochloride salts. The following represents analogs found during the search to illustrate the supplier landscape.
| Supplier | Product Name | CAS Number | Purity | Notes |
| AChemBlock | (4-Fluoro-3,5-dimethylphenyl)hydrazine Hydrochloride[5] | 2212021-40-2 | 95% | A hydrazine precursor. Useful for synthesizing pyrazole derivatives. |
| BLD Pharm | (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride[6] | 2212021-40-2 | N/A | Provides analytical data (NMR, HPLC, etc.) upon request. |
| ChemScene | (3-Fluoro-5-methylphenyl)methanamine hydrochloride[7] | 1214344-22-5 | ≥95% | A positional isomer, highlighting the need for careful CAS verification. |
| Matrix Scientific | (3'-Chloro-5'-fluoro-3,5-dimethyl-[1,1'-biphenyl]-4-yl)methanamine HCl[8] | N/A | N/A | A more complex derivative. Matrix Scientific offers custom synthesis services. |
This table is illustrative. Availability and specifications are subject to change. Researchers must verify details directly with the supplier for the exact target molecule.
Mandatory In-House Quality Verification
Trust, but verify. Relying solely on a supplier's CoA is not a self-validating system.[9] The receiving laboratory bears the ultimate responsibility for confirming the identity and purity of a reagent before its use. This internal verification is a cornerstone of Good Laboratory Practice (GLP).[10]
Workflow for Procurement and Validation
The following diagram outlines a robust workflow for sourcing and validating critical chemical reagents.
Caption: Logical workflow for reagent procurement and quality validation.
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for confirming the structural identity of small organic molecules.[11][12] It provides a unique fingerprint based on the chemical environment of hydrogen atoms in the molecule.
Objective: To confirm the chemical structure of the received this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like tetramethylsilane (TMS, 0 ppm).[13]
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved.
-
Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks and reference the spectrum to the TMS signal.
Expected ¹H NMR Spectrum Analysis (Predicted):
-
Aromatic Protons: A singlet (or a narrow triplet due to fluorine coupling) in the aromatic region (~6.5-7.5 ppm), integrating to 2H.
-
Methylene Protons (-CH₂-): A singlet adjacent to the amino group, typically around 3.5-4.0 ppm, integrating to 2H.
-
Methyl Protons (-CH₃): A singlet in the aliphatic region (~2.0-2.5 ppm), integrating to 6H.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with trace water in the solvent. Integration would be 2H.
Discrepancies in peak positions, splitting patterns, or integration values relative to the expected structure are red flags that warrant further investigation.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample, making it essential for purity verification.[14][15][16]
Objective: To determine the purity of the received material and quantify any detectable impurities as a percentage of the total peak area.
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL). Prepare a dilution for analysis (e.g., 0.1 mg/mL).
-
HPLC System Setup:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate impurities with different polarities. For example, a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid, from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 220 nm).
-
-
Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Interpretation of Results: The purity is reported as: (Area of Main Peak / Total Area of All Peaks) x 100%. This value should be ≥98% (or the specified purity) and must align with the value reported on the supplier's CoA. Any peak with an area >0.1% should be scrutinized. The presence of significant, unexpected peaks indicates contamination that could compromise experiments.[17]
Conclusion
The integrity of research in drug discovery and development is built upon a foundation of high-quality reagents. Sourcing this compound requires more than a simple transaction; it demands a systematic approach to supplier vetting and a non-negotiable commitment to in-house quality verification. By implementing the workflows and analytical protocols described in this guide, researchers can mitigate the significant risks associated with reagent variability, thereby ensuring the reliability and reproducibility of their scientific outcomes.
References
Please note that direct commercial supplier links are not provided in the reference list, as product pages are subject to change. The provided references support the scientific principles and methodologies discussed.
-
Wishart, D. S., et al. (2022). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. Retrieved January 22, 2026, from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 22, 2026, from [Link]
-
Shah, P., & Westwell, A. D. (2007). Tactical Applications of Fluorine in Drug Design and Development. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved January 22, 2026, from [Link]
-
Lodewyk, M. W., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols. Available at: [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved January 22, 2026, from [Link]
-
LibreTexts. (2024, February 10). 6.2: Quality Control. Retrieved January 22, 2026, from [Link]
-
OENO One. (2023, January 3). ¹H-NMR metabolomics for wine screening and analysis. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Fluoro-5-methoxy-DMT. Retrieved January 22, 2026, from [Link]
-
Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved January 22, 2026, from [Link]
-
Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
Pharma Focus America. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 22, 2026, from [Link]
-
Dynacare Kasper Laboratories. (n.d.). Quality Control for Chemistry Laboratory Procedures. Retrieved January 22, 2026, from [Link]
-
PubMed. (2019). In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. Available at: [Link]
-
ResearchGate. (2025, August 10). A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved January 22, 2026, from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 22, 2026, from [Link]
-
ChemRxiv. (n.d.). Analysis of small molecule mixtures by super-resolved H NMR spectroscopy. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. gspchem.com [gspchem.com]
- 5. 4-Fluoro-3,5-dimethylphenylhydrazine Hydrochloride 95% | CAS: 2212021-40-2 | AChemBlock [achemblock.com]
- 6. 2212021-40-2|(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. epa.gov [epa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. mastelf.com [mastelf.com]
- 17. agilent.com [agilent.com]
The Strategic Incorporation of Fluorine in Benzylamines: A Guide for Medicinal Chemists
Abstract
The benzylamine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active compounds. The strategic introduction of fluorine atoms into this fundamental structure has emerged as a powerful tactic for optimizing drug-like properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal chemistry applications, and physicochemical impact of fluorinated benzylamines. We will explore the causality behind experimental choices in their synthesis, delve into their structure-activity relationships (SAR) in key therapeutic areas, and provide practical insights into how fluorine substitution can be leveraged to enhance metabolic stability, modulate basicity, and fine-tune lipophilicity, ultimately leading to the development of safer and more efficacious therapeutics.
The Rationale for Fluorinating Benzylamines in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it a valuable tool for medicinal chemists. When applied to the benzylamine scaffold, fluorination can productively influence:
-
Metabolic Stability: The benzylic position and the aromatic ring of benzylamines are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a robust C-F bond can block these metabolic pathways, thereby increasing the drug's half-life and systemic exposure.
-
Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly modulate the basicity (pKa) of the benzylamine nitrogen. This is a critical parameter that influences a drug's solubility, membrane permeability, and off-target interactions. Additionally, fluorine substitution can alter the lipophilicity (logP) of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Affinity and Selectivity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.
This guide will dissect these effects through the lens of practical application, providing the reader with the knowledge to rationally design and synthesize novel fluorinated benzylamine-based drug candidates.
Synthetic Strategies for Accessing Fluorinated Benzylamines
The synthesis of fluorinated benzylamines can be broadly categorized into two main approaches: introduction of fluorine onto a pre-existing benzylamine scaffold or construction of the benzylamine moiety from fluorinated starting materials. The choice of strategy is often dictated by the desired location of the fluorine atom(s) and the overall complexity of the target molecule.
Fluorination of the Benzylic Position (α-Fluorobenzylamines)
Direct fluorination of the benzylic C-H bond presents an atom-economical approach to α-fluorobenzylamines.
This protocol is adapted from the work of Bloom et al., which describes a mild iron-catalyzed C-F functionalization of benzylic sp3 C-H bonds.
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
Selectfluor (1.2 equiv)
-
Iron(II) acetylacetonate (Fe(acac)₂) (10 mol%)
-
Acetonitrile (MeCN) as solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the substituted toluene derivative and Fe(acac)₂.
-
Add anhydrous acetonitrile via syringe.
-
Add Selectfluor to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated product.
Self-Validation: The protocol's robustness is demonstrated by its tolerance of various functional groups on the aromatic ring. Monitoring the reaction for the disappearance of the starting material and the appearance of a new, more polar spot on TLC provides a simple in-process check. The final product can be unequivocally characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Diagram: Synthetic Pathways to Fluorinated Benzylamines
Caption: Key synthetic routes to α- and ring-fluorinated benzylamines.
Fluorination of the Aromatic Ring
The introduction of fluorine onto the aromatic ring is most commonly achieved by employing a fluorinated starting material in a standard benzylamine synthesis.
This protocol describes a general procedure for the synthesis of primary benzylamines from the corresponding aldehydes.
Materials:
-
Fluorinated benzaldehyde (1.0 equiv)
-
Aqueous ammonia (25-28 wt.%) (excess)
-
Palladium on carbon (10% Pd/C, 1-5 mol%)
-
Methanol or Isopropanol as solvent
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure reactor, add the fluorinated benzaldehyde, Pd/C, and the solvent.
-
Add the aqueous ammonia solution to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (typically 2-10 bar) and heat to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring the consumption of the aldehyde by GC-MS or TLC.
-
After cooling to room temperature, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
The product can be further purified by distillation or crystallization if necessary.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the aldehyde starting material. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The absence of signals corresponding to the aldehyde proton in the ¹H NMR spectrum is a key indicator of a complete reaction.
Nucleophilic Fluorination
For the synthesis of benzyl fluorides, which can then be converted to the corresponding amines, nucleophilic fluorination of a benzyl halide is a common strategy.
This protocol is based on the use of silver fluoride (AgF) as a mild and effective fluorinating agent.
Materials:
-
Benzyl bromide derivative (1.0 equiv)
-
Silver fluoride (AgF) (1.5 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a round-bottom flask protected from light, add the benzyl bromide derivative and anhydrous acetonitrile.
-
Add silver fluoride to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude benzyl fluoride by column chromatography or distillation.
Self-Validation: The reaction can be followed by the formation of a less polar product on TLC. The successful incorporation of fluorine can be confirmed by the characteristic C-F coupling constants observed in the ¹H and ¹³C NMR spectra, and a signal in the ¹⁹F NMR spectrum.
The Impact of Fluorination on Physicochemical Properties
The strategic placement of fluorine atoms on the benzylamine scaffold allows for the fine-tuning of its physicochemical properties, which are critical for drug action.
Modulation of Basicity (pKa)
The basicity of the benzylamine nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen atom and thus lowers its basicity (lower pKa).
Table 1: Effect of Fluorine Substitution on the pKa of Benzylamine
| Compound | pKa of Conjugate Acid |
| Benzylamine | ~9.34 |
| 2-Fluorobenzylamine | ~8.70 |
| 3-Fluorobenzylamine | ~8.90 |
| 4-Fluorobenzylamine | ~9.15 |
Data are approximate and can vary with measurement conditions.
The trend in basicity (4-F > 3-F > 2-F) is a direct consequence of the interplay between the inductive and resonance effects of the fluorine substituent. This predictable modulation of pKa is a powerful tool for medicinal chemists to optimize the ADME properties of benzylamine-containing drug candidates.
Tuning Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is another critical parameter influencing a drug's pharmacokinetic profile. The effect of fluorination on logP is more complex than its effect on pKa and depends on the position and number of fluorine atoms.
Table 2: Estimated LogP Values for Fluorinated Benzylamines
| Compound | Estimated cLogP |
| Benzylamine | 1.09 |
| 2-Fluorobenzylamine | 1.35 |
| 3-Fluorobenzylamine | 1.35 |
| 4-Fluorobenzylamine | 1.35 |
Values are computationally estimated and serve as a guide.
Generally, the introduction of a single fluorine atom to an aromatic ring increases lipophilicity. However, the overall effect on the molecule's properties will also be influenced by the change in pKa and the potential for new intermolecular interactions.
Diagram: Impact of Fluorination on Physicochemical Properties
Caption: The multifaceted impact of fluorination on the key physicochemical properties of benzylamines.
Medicinal Chemistry Applications of Fluorinated Benzylamines
The beneficial effects of fluorination have been exploited in the development of benzylamine-containing drug candidates for a variety of diseases.
Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease as they can increase dopamine levels in the brain. Fluorinated benzylamines have been explored as MAO inhibitors.
A study by Silverman and Hawe investigated a series of fluorine-substituted benzylamines as substrates and inactivators of MAO-B. While none of the tested benzylamines were inactivators, they did act as substrates, and the study provided valuable insights into the electronic requirements for binding to the enzyme.
Table 3: Structure-Activity Relationship of Fluorinated Benzylamines as MAO-B Substrates
| Substituent on Benzylamine | Relative Activity (Vmax) |
| H | 1.00 |
| 4-F | 0.85 |
| 3,4-diF | 0.70 |
| 2,4-diF | 0.65 |
| 3,5-diF | 0.60 |
| Pentafluoro | 0.30 |
Data adapted from Silverman and Hawe, 1995. The activity is relative to benzylamine.
The data indicates that increasing the electron-withdrawing nature of the substituents through fluorination generally leads to a decrease in the rate of metabolism by MAO-B. This information is crucial for designing fluorinated benzylamine-based MAO inhibitors with improved metabolic stability.
Anticancer Agents
Fluorinated benzylamines have also been incorporated into novel anticancer agents. For instance, fluorinated analogues of lepidilines, naturally occurring imidazolium alkaloids, have shown promising cytotoxic activity.
A study by Mlostoń et al. synthesized a series of fluorinated lepidiline analogues and evaluated their anticancer activity. The introduction of fluorine atoms on the benzyl groups significantly amplified the cytotoxic properties of these compounds against various cancer cell lines.
Table 4: Cytotoxicity (CC₅₀) of Fluorinated Lepidiline Analogues against HeLa Cancer Cells
| Compound | R¹ | R² | CC₅₀ (µM) |
| Lepidiline A | H | H | >10 |
| 1e | 2-F | H | 0.080 |
| 1f | 3-F | H | 0.039 |
| 1g | 4-F | H | 0.078 |
| 9a | 2-F | Ph | 0.019 |
Data from Mlostoń et al., 2022.
The results clearly demonstrate that the incorporation of fluorine leads to a dramatic increase in anticancer potency. The 3-fluoro substituted analogue 1f was particularly potent among the monosubstituted derivatives.
Case Study: Improved Metabolic Stability and Pharmacokinetic Profile
While specific pharmacokinetic data for many early-stage fluorinated benzylamine drug candidates is often proprietary, the general principles of improved metabolic stability translating to enhanced in vivo performance are well-documented for fluorinated drugs.
For example, in the development of many CNS-active drugs, blocking metabolic hydroxylation of an aromatic ring is a key objective. The introduction of a fluorine atom at a metabolically susceptible position can prevent this hydroxylation, leading to a longer half-life and improved brain penetration.
Consider a hypothetical benzylamine drug candidate that undergoes rapid metabolism at the para-position of the phenyl ring.
Diagram: Fluorine Blocking Metabolic Hotspot
Caption: Fluorination at a metabolic hotspot blocks oxidative metabolism, leading to improved drug stability.
By introducing a fluorine atom at this para-position, the metabolic pathway is blocked. This leads to:
-
Increased Half-Life (t½): The drug remains in circulation for a longer period.
-
Higher Bioavailability (F%): A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced Metabolite-Related Toxicity: The formation of potentially toxic metabolites is minimized.
Conclusion
The incorporation of fluorine into the benzylamine scaffold is a versatile and powerful strategy in modern medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this approach, from synthetic methodologies to the impact on physicochemical properties and biological activity. By understanding the principles outlined herein, researchers and drug development professionals can more effectively leverage the unique properties of fluorine to design and develop the next generation of safer and more effective benzylamine-based therapeutics. The ability to rationally modulate metabolic stability, basicity, and lipophilicity through fluorination provides a clear path toward optimizing drug candidates and increasing the probability of clinical success.
References
- Bloom, S., Pitts, C. R., Woltornist, R., Griswold, A., Holl, M. G., & Lectka, T. (2013). Mild C-F Functionalization of Benzylic sp3 C-H Bonds. Organic Letters, 15(7), 1722–1724.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(26), 18635-18640.
- Gómez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Acenã, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of enzyme inhibition, 9(3), 203–215.
- Mlostoń, G., Kowalczyk, M., Celeda, M., Jasiński, M., Denel-Bobrowska, M., & Olejniczak, A. B. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524.
The Strategic Imperative of Fluorine in Modern Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small-molecule drug candidates has become an indispensable tool in medicinal chemistry, transitioning from a niche curiosity to a mainstream strategy responsible for a significant portion of modern pharmaceuticals.[1] Approximately 25% of all current drugs contain at least one fluorine atom, a testament to its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design. We will dissect the causal mechanisms by which fluorine influences metabolic stability, target binding affinity, lipophilicity, and pKa. Furthermore, this document details strategic applications through case studies of marketed drugs, outlines key synthetic methodologies for introducing fluorine, and presents a balanced perspective on its potential liabilities. The content is structured to provide actionable insights for drug development professionals, grounding theoretical principles in practical application and experimental context.
The Physicochemical Foundation of Fluorine's Utility
Fluorine's outsized impact on drug design stems from a unique combination of its fundamental properties:
-
Size and Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows it to act as a bioisostere for hydrogen, often fitting into enzyme active sites or receptor pockets with minimal steric perturbation.[2][3]
-
Extreme Electronegativity: As the most electronegative element (3.98 on the Pauling scale), fluorine imparts a strong inductive electron-withdrawing effect, creating a highly polarized and stable carbon-fluorine (C-F) bond.[2][4]
-
High C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 109 kcal/mol.[5] This inherent stability is the cornerstone of its role in enhancing metabolic resistance.
These core properties are not independent; they synergistically influence a molecule's behavior in a biological system. The following sections explore these influences in detail.
Modulating Pharmacokinetic and Pharmacodynamic Profiles
The strategic placement of fluorine can be used to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its interaction with the biological target.
Enhancing Metabolic Stability
One of the most powerful and widely used applications of fluorine is to block metabolic "soft spots."[5][6] Lipophilic compounds are frequently subject to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver, which can lead to rapid clearance and low bioavailability.[2]
Causality: The mechanism of metabolic blockade is twofold:
-
Bond Strength: Replacing a metabolically labile C-H bond with a robust C-F bond prevents enzymatic C-H abstraction, a common initial step in CYP450-mediated oxidation.[5][6]
-
Electronic Deactivation: The strong electron-withdrawing nature of fluorine can deactivate adjacent or distal sites, making them less susceptible to electrophilic attack by the enzyme.[7]
This strategy is particularly effective for blocking oxidation at aromatic rings or benzylic positions.[7]
Caption: Fluorine blocks oxidative metabolism by replacing a labile C-H bond.
Modulating Lipophilicity (LogP)
The effect of fluorine on lipophilicity is context-dependent and not always intuitive. While a single fluorine substitution for hydrogen often slightly increases lipophilicity (LogP), the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease it due to the atom's high polarity and low polarizability.[4] This allows for the precise tuning of a compound's ability to cross lipid membranes.[7]
Data Presentation: Impact of Fluorination on LogP
| Compound Pair | Parent LogP | Fluorinated Analog | Fluorinated LogP | Change in LogP |
| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |
| Toluene | 2.73 | α,α,α-Trifluorotoluene | 2.86 | +0.13 |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |
Note: LogP values are representative and can vary based on the calculation method.
This modulation is critical for optimizing properties like oral absorption and penetration of the blood-brain barrier.[4][8]
Altering Acidity and Basicity (pKa)
Fluorine's potent inductive electron-withdrawing effect significantly alters the pKa of nearby acidic or basic functional groups.[4][7]
-
For Bases (e.g., Amines): Fluorine substitution lowers the pKa of the conjugate acid, making the base weaker.[4]
-
For Acids (e.g., Carboxylic Acids): Fluorine substitution lowers the pKa, making the acid stronger.[7]
Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid and destabilizes the protonated form of a base. This pKa modulation is a key strategy for improving bioavailability.[2] For instance, reducing the basicity of an amine can decrease the extent of ionization at physiological pH (7.4), leading to improved membrane permeation and better oral absorption.[2][9]
Enhancing Binding Affinity and Selectivity
Fluorine can enhance a drug's binding affinity for its target protein through both direct and indirect interactions.[2][10]
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and C-F•••H-X hydrogen bonds with protein residues in the binding pocket.[4]
-
Indirect Effects (Conformation): Fluorine substitution can alter a molecule's conformational preferences. The gauche effect, where polar C-F bonds favor specific dihedral angles relative to other polar groups, can stabilize the bioactive conformation required for optimal target engagement, thereby increasing potency and selectivity.[4][7]
Caption: Fluorine engages in diverse, favorable interactions within a protein pocket.
Strategic Fluorination in Action: Marketed Drug Case Studies
The theoretical benefits of fluorination are validated by its successful application in numerous blockbuster drugs.
-
Atorvastatin (Lipitor®): This cholesterol-lowering drug features a p-fluorophenyl group. The fluorine atom enhances metabolic stability by blocking aromatic hydroxylation and increases binding affinity to its target, HMG-CoA reductase.[1]
-
Fluoxetine (Prozac®): An antidepressant, fluoxetine contains a trifluoromethyl (CF₃) group. This group significantly increases lipophilicity, which is crucial for crossing the blood-brain barrier and reaching its target, the serotonin transporter.[1][8]
-
Ciprofloxacin (Cipro®): This broad-spectrum fluoroquinolone antibiotic has a fluorine atom at the C-6 position. This substitution enhances its binding to DNA gyrase and increases cell penetration, leading to potent antibacterial activity.[1][8]
-
Sitagliptin (Januvia®): A treatment for type 2 diabetes, sitagliptin incorporates a trifluoromethyl group and a trifluorophenyl ring. These fluorinated motifs were introduced to block metabolism at multiple sites, significantly increasing the drug's half-life and allowing for once-daily dosing.
Synthetic and Analytical Methodologies
The widespread use of fluorine in drug discovery has been enabled by parallel advances in synthetic chemistry.
The Rise of Late-Stage Fluorination
Historically, fluorinated compounds were synthesized from simple, commercially available fluorinated building blocks. While effective, this "early-stage" approach is inefficient for lead optimization, as it requires a complete re-synthesis for each new analog. Modern drug discovery increasingly relies on late-stage fluorination (LSF) , where fluorine is introduced at the end of a synthetic sequence into a complex, drug-like molecule.[8] This allows for rapid exploration of structure-activity relationships.
Experimental Protocol: General Workflow for Late-Stage Fluorination in Lead Optimization
-
Identify Metabolic Hotspot: Analyze the lead compound using in vitro metabolic assays (e.g., human liver microsomes) coupled with LC-MS to identify metabolically labile positions.
-
Select LSF Strategy: Choose an appropriate fluorination reaction based on the substrate. Common methods include:
-
Nucleophilic Fluorination: Using fluoride sources like KF or CsF, often mediated by transition metals, to replace leaving groups.[8]
-
Electrophilic Fluorination: Using reagents like Selectfluor® (F-TEDA-BF₄) to fluorinate electron-rich positions.[11]
-
Radical/Photoredox Methods: Modern methods that allow for fluorination of previously unreactive C-H bonds.[8][11]
-
-
Reaction Execution: Perform small-scale parallel synthesis to generate a library of fluorinated analogs, varying the position of fluorine.
-
Purification and Characterization: Purify each analog using standard techniques (e.g., HPLC). Confirm structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation: Screen the fluorinated analogs in primary binding and functional assays, as well as in vitro ADME assays (metabolic stability, permeability, etc.).
-
Analysis and Iteration: Compare the data for the fluorinated analogs to the parent compound to determine if the desired property improvements were achieved without compromising potency. Iterate the design based on the results.
Key Analytical Techniques
The presence of fluorine provides a unique analytical handle.
-
¹⁹F NMR Spectroscopy: Since ¹⁹F is a spin-½ nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is an exquisitely sensitive and powerful tool for confirming the presence of fluorine, assessing purity, and studying drug metabolism without a complex biological background signal.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition of fluorinated compounds. LC-MS is the workhorse for quantifying fluorinated drugs and their metabolites in biological matrices.[12]
Potential Liabilities: The "Dark Side" of Fluorine
While highly beneficial, fluorination is not a universal solution and must be applied judiciously. Potential drawbacks include:
-
Unwanted pKa Shifts: An intended pKa modification might negatively impact solubility or lead to off-target activity.
-
Increased Lipophilicity: In some cases, increased lipophilicity can lead to poor solubility, promiscuous binding, or increased hepatic clearance.[8]
-
Metabolic Defluorination: Although the C-F bond is strong, enzymatic C-F bond cleavage can occur under specific biological conditions, releasing fluoride ions. This is a potential toxicity concern that must be monitored, especially for compounds with multiple fluorine atoms.[5]
Conclusion and Future Outlook
Fluorine has firmly established its role as a "magic bullet" in the medicinal chemist's arsenal.[11] Its ability to predictably and profoundly modulate key drug properties—most notably metabolic stability, pKa, and binding interactions—makes it a primary strategic element in modern lead optimization.[8][13] The continued development of novel synthetic methods, particularly in late-stage fluorination, will further empower chemists to explore chemical space with greater speed and precision.[14] Beyond therapeutics, the use of the fluorine-18 isotope in Positron Emission Tomography (PET) imaging highlights fluorine's expanding role in diagnostics, enabling non-invasive studies of drug pharmacokinetics and pharmacodynamics in living systems.[2][11] As our understanding of the subtle interplay between fluorine and biological systems deepens, its strategic application will undoubtedly continue to drive the discovery of safer and more effective medicines.
References
-
O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. Available at: [Link]
-
Singh, D. V., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(8), 4349-4383. Available at: [Link]
-
Bas, A. R., & Demir, B. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 15(9), 1-7. Available at: [Link]
-
Gant, T. G. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6432. Available at: [Link]
-
Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 116(2), 422-518. Available at: [Link]
-
Gupta, O. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
-
Topczewski, J. J., & West, C. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(11), 1698-1704. Available at: [Link]
-
Kerru, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4083. Available at: [Link]
-
Wang, J., & Sánchez-Roselló, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 994-997. Available at: [Link]
-
Beryozkina, T. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
-
Gill, H., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 58(13), 5113-5145. Available at: [Link]
-
Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs. Available at: [Link]
-
ChM. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
-
Meanwell, N. A. (2018). Case studies of fluorine in drug discovery. ResearchGate. Available at: [Link]
-
Richardson, P. (2016). Fluorination methods in drug discovery. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]
-
Showell, G. A. (2005). Application of Bioisosteres in Drug Design. Bioorganic & Medicinal Chemistry, 15, 4741. Available at: [Link]
-
Kerru, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4083. Available at: [Link]
-
Uddin, M. J., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(14), 5402. Available at: [Link]
-
Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415-4424. Available at: [Link]
-
Purser, S., et al. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
-
Hill, T., & Ntai, I. (2021). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(9), 819-843. Available at: [Link]
-
Kim, D., et al. (2021). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters, 23(17), 6729-6734. Available at: [Link]
-
Meanwell, N. A. (2018). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Utility of (4-Fluoro-3,5-dimethylphenyl)methanamine in Modern Drug Discovery
Introduction: The Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] (4-Fluoro-3,5-dimethylphenyl)methanamine emerges as a pivotal chemical intermediate, embodying the advantages of a fluorinated aromatic system coupled with a reactive primary amine functionality. This combination makes it a highly sought-after building block for the synthesis of complex therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A comprehensive understanding of the properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1384429-44-0 | N/A |
| Molecular Formula | C₉H₁₂FN | N/A |
| Molecular Weight | 153.20 g/mol | N/A |
| Appearance | Likely a liquid or low-melting solid | General chemical knowledge |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | General chemical knowledge |
Handling and Storage: this compound, as a primary amine, should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) at cool temperatures to prevent degradation.
Synthesis Protocol: A Focus on Reductive Amination
The most direct and widely adopted method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde.[3][4] This one-pot reaction is highly efficient and avoids the isolation of the intermediate imine.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-3,5-dimethylbenzaldehyde
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd/C))
-
Anhydrous methanol or ethanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq) and a suitable solvent such as anhydrous methanol (10-20 mL per gram of aldehyde).
-
Amine Source Addition: Add the ammonia source. For example, ammonium acetate (5-10 eq) can be used. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Reducing Agent Addition: Cautiously add the reducing agent in portions. For instance, sodium cyanoborohydride (1.5-2.0 eq) is a common choice as it selectively reduces the imine in the presence of the aldehyde.[6] The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extraction: Partition the residue between an organic solvent (e.g., DCM or EtOAc) and a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the organic solvent two more times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography if necessary, eluting with a gradient of ethyl acetate in hexanes.
Rationale for Reagent Selection
The choice of reducing agent is critical and depends on the scale and specific requirements of the synthesis.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over aldehydes/ketones.[6] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, mild, and effective. | Can be more expensive. |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" and scalable method. | Requires specialized hydrogenation equipment. |
Application in the Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy.[7] Its structure is frequently found in molecules designed to target specific kinases involved in cell proliferation and survival.
Exemplary Application: Synthesis of a Pyrido[3,4-d]pyrimidine-based Kinase Inhibitor
A notable application of this compound is in the synthesis of N-((4-fluoro-3,5-dimethylphenyl)methyl)-5-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxamide, a compound with potential as a kinase inhibitor.
Synthetic Scheme
Caption: Amide coupling to form a kinase inhibitor.
Detailed Experimental Protocol
Materials:
-
This compound
-
5-Oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid
-
Amide coupling reagent (e.g., HATU, or EDCI/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add this compound (1.1 eq), DIPEA (3.0 eq), and the amide coupling reagent (e.g., HATU, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash with a saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired N-((4-fluoro-3,5-dimethylphenyl)methyl)-5-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxamide.
Conclusion
This compound stands out as a strategically important intermediate in medicinal chemistry. Its synthesis via reductive amination is a robust and scalable process, providing access to a key building block for the development of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, ultimately contributing to the advancement of new and improved medicines.
References
- Mayweg, A. V. W. (2014). The impact of fluorine in drug discovery. Future Medicinal Chemistry, 6(13), 1435-1437.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Reductive Amination. Organic Chemistry Portal. Retrieved from [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(3), 135-146.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Kinnate Biopharma Inc. (2023). Inhibitors of mek kinase.
- Scott, J. D., & Williams, D. H. (2002). Chemistry and biology of the ansa-macrolide antibiotics. Chemical Reviews, 102(9), 3205-3240.
- Klauschenz, E., & Surburg, H. (2002). Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry.
- Breitenstein, W., et al. (2000). Substituted 1,2,4-Oxadiazoles.
- WO2018183936A1 - Compounds and methods useful for treating or preventing cancers. (2018).
- CN102173995A - Synthesis method of m-fluoroaniline. (2011).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (2020).
- CN111269082A - Preparation method of 3, 5-dimethyl fluorobenzene. (2020).
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 415-418.
- CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine. (2013).
- Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(15), 115582.
- Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. (2022). Molecules, 27(13), 4185.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(16), 4983.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
Sources
- 1. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. CN111269082A - Preparation method of 3, 5-dimethyl fluorobenzene - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of (4-Fluoro-3,5-dimethylphenyl)methanamine
Introduction: The Significance of N-Alkylated Arylmethylamines in Modern Drug Discovery
N-substituted arylmethylamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. The ability to precisely introduce alkyl groups onto the nitrogen atom of molecules like (4-Fluoro-3,5-dimethylphenyl)methanamine is critical for modulating their physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are instrumental in optimizing a compound's pharmacokinetic and pharmacodynamic profile, ultimately influencing its efficacy and safety as a drug candidate.
This guide provides a detailed exploration of robust and field-proven protocols for the N-alkylation of this compound, a substrate notable for its steric hindrance due to the ortho-dimethyl substitution and the electronic influence of the para-fluoro group. We will delve into the mechanistic underpinnings of three key synthetic strategies: reductive amination, direct alkylation with alkyl halides, and the Buchwald-Hartwig amination. For each method, we will present detailed, step-by-step protocols, discuss the rationale behind experimental choices, and offer insights into potential challenges and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | PubChem |
| Molecular Weight | 153.20 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not available | - |
| pKa (of the conjugate acid) | ~9.5 (estimated for benzylamines) | - |
The key structural features influencing its reactivity are:
-
Steric Hindrance: The two methyl groups in the ortho positions to the aminomethyl group create significant steric bulk around the nitrogen atom. This can impede the approach of electrophiles, potentially slowing down reaction rates and requiring more forcing conditions.
-
Electronic Effects: The fluorine atom at the para position is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the amine compared to its non-fluorinated analog.
-
Nucleophilicity: The primary amine is a good nucleophile, but its reactivity is tempered by the aforementioned steric and electronic factors.
Protocol 1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly reliable and widely employed method for the controlled N-alkylation of primary amines.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by in-situ reduction to the corresponding secondary or tertiary amine.[2] This method elegantly avoids the common issue of over-alkylation often encountered in direct alkylation with alkyl halides.[3]
Reaction Mechanism & Rationale
The reaction proceeds via a two-step sequence within a single pot:
-
Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine.
-
Reduction: A reducing agent, selective for the imine over the carbonyl group, reduces the C=N double bond to afford the N-alkylated amine.
For sterically hindered amines like this compound, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and particularly effective for the reduction of hindered imines.
Diagram 1: Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in DCM or DCE (approximately 0.1-0.2 M concentration of the amine).
-
If the carbonyl compound is unreactive, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC) or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[4] However, for primary amines, this reaction is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine.[4]
Strategies for Selective Mono-Alkylation
To favor mono-alkylation of this compound, several strategies can be employed:
-
Use of a large excess of the primary amine: This statistical approach ensures that the alkyl halide is more likely to react with the abundant starting amine rather than the product. However, this is not atom-economical and requires separation of the product from the unreacted starting material.
-
Controlled addition of the alkylating agent: Slow, dropwise addition of the alkyl halide to the reaction mixture can help to maintain a low concentration of the electrophile, favoring reaction with the more abundant primary amine.
-
Choice of base and solvent: The use of a suitable base and solvent system can significantly influence the selectivity. For instance, cesium carbonate in DMF has been reported to promote mono-N-alkylation of primary benzylamines.
Detailed Step-by-Step Protocol for Mono-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen base (K₂CO₃ or Cs₂CO₃, 2.5 eq).
-
Add the solvent (MeCN or DMF) to create a stirrable suspension (approximately 0.2 M concentration of the amine).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be carefully monitored by TLC or LC-MS to minimize the formation of the di-alkylated product.
-
Upon completion (or when significant di-alkylation is observed), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] While typically used for the arylation of amines, it can also be adapted for N-alkylation, particularly with alkyl halides that are less reactive in traditional Sₙ2 reactions. For a sterically hindered substrate like this compound, this method can be advantageous as the catalytic cycle can overcome the steric barrier more effectively than a direct nucleophilic substitution.[6]
Catalytic Cycle and Key Considerations
The generally accepted catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the alkyl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The N-alkylated product is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[7]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. For hindered substrates, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often employed to facilitate the reductive elimination step.[8]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Alkyl halide (1.0-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (NaOt-Bu, 1.5 eq) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane to the tube.
-
Add this compound (1.0 eq) followed by the alkyl halide (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently reactive alkylating agent; Steric hindrance impeding the reaction; Inactive catalyst (for Buchwald-Hartwig) | Increase reaction temperature; Use a more reactive alkylating agent (e.g., iodide instead of bromide); For Buchwald-Hartwig, screen different ligands and ensure anhydrous/anaerobic conditions. |
| Formation of di-alkylated product | Secondary amine product is more reactive than the primary amine; High concentration of alkylating agent | Use a large excess of the primary amine; Slow addition of the alkylating agent; Employ reductive amination. |
| Side reactions (e.g., elimination) | For direct alkylation with hindered alkyl halides, elimination can compete with substitution | Use a non-nucleophilic base at lower temperatures. |
| Difficulty in purification | Similar polarity of starting material and product | Optimize chromatographic conditions (e.g., use a different solvent system, try a different stationary phase). |
Conclusion
The N-alkylation of this compound presents unique challenges due to the steric hindrance imposed by the ortho-dimethyl substituents. However, with careful selection of the synthetic methodology and optimization of reaction conditions, successful and selective N-alkylation can be readily achieved. Reductive amination offers a highly controlled and often high-yielding route to secondary amines, effectively circumventing the issue of over-alkylation. Direct alkylation, while simpler in setup, requires careful control to achieve mono-selectivity. For more challenging alkylations, the Buchwald-Hartwig amination provides a powerful, albeit more complex, alternative. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of novel N-alkylated derivatives for further biological evaluation.
References
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][10]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569.
-
Organic Syntheses Procedure. (n.d.). 2-methylbenzyldimethylamine. Retrieved from [Link]
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (2021). Google Patents.
- Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
- Dohnal, J., et al. (2005). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-amino-N, N-dimethylbenzylamine.
- Google Patents. (n.d.). Substituted phenoxyphenylproply dimethylamines.
-
PMC. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2448950B1 - Synthesis of n4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[1,4]oxazin-6-yl)-5-fluoro-n2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. youtube.com [youtube.com]
- 8. 부흐발트 촉매 및 리간드 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Modern Catalytic Fluoromethylation in Organic Synthesis
Abstract
The strategic incorporation of fluorinated methyl groups, such as trifluoromethyl (–CF₃), difluoromethyl (–CF₂H), and monofluoromethyl (–CH₂F), is a cornerstone of modern medicinal and agricultural chemistry. These moieties can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making them highly sought-after in drug development programs.[1][2] However, the selective and efficient installation of these groups presents significant synthetic challenges. This guide provides an in-depth overview and field-proven protocols for catalytic fluoromethylation reactions, focusing on robust and scalable methods employing copper and photoredox catalysis. We will delve into the mechanistic rationale behind catalyst and reagent selection, offer step-by-step experimental procedures, and present representative data to guide researchers in applying these powerful transformations to their own synthetic challenges.[3][4][5]
Introduction: The Imperative for Catalytic Fluoromethylation
The unique electronic properties of fluorine dramatically alter the characteristics of organic molecules. The trifluoromethyl group, in particular, is a bioisostere for groups like chlorine and can significantly improve pharmacokinetic profiles.[1] Historically, the introduction of CF₃ groups required harsh conditions or stoichiometric, often hazardous, reagents. The advent of modern catalysis has revolutionized this landscape, enabling these transformations under milder conditions with greater functional group tolerance and selectivity.[5] This guide focuses on the most impactful of these catalytic systems, providing both the theoretical grounding and practical steps necessary for successful implementation in a research setting.
Catalytic Trifluoromethylation (–CF₃ Group Installation)
The introduction of the CF₃ group is the most mature area of fluoromethylation chemistry. A variety of powerful reagents have been developed, but their effective use in catalytic cycles is key to their broad utility.
Key Reagents: The Nucleophilic CF₃ Source
The most ubiquitous and versatile nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent .[6][7] This air- and moisture-stable liquid serves as a precursor to the trifluoromethyl anion (CF₃⁻) upon activation with a fluoride source. Its widespread use is due to its commercial availability, ease of handling, and broad applicability in various catalytic systems.
Copper-Catalyzed Trifluoromethylation of (Hetero)Aryl Halides
Copper catalysis is a workhorse for forming C(sp²)–CF₃ bonds. The core of this methodology is the in situ generation of a reactive "CuCF₃" species, which can then participate in cross-coupling reactions.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI) are typically used as pre-catalysts. They are readily available and efficiently generate the active catalytic species.
-
Reagent: The Ruppert-Prakash reagent (TMSCF₃) is the CF₃ source.
-
Activator: A fluoride source (e.g., KF, CsF) or, in more modern protocols, a borate salt is required to activate the TMSCF₃ reagent, generating the nucleophilic CF₃⁻ anion which then forms the CuCF₃ species.[11][12]
-
Ligand: While some reactions proceed without a ligand, the addition of ligands like 1,10-phenanthroline can accelerate the reaction and improve yields, particularly for more challenging substrates.
-
Solvent: Aprotic polar solvents like DMF or NMP are commonly used to ensure solubility of the reagents and facilitate the ionic interactions required for the catalytic cycle.
Caption: Simplified catalytic cycle for copper-catalyzed trifluoromethylation.
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol describes a general procedure for the trifluoromethylation of an electron-neutral aryl iodide.
Self-Validation:
-
Negative Control: Run the reaction without the copper catalyst. Only starting material should be observed, confirming the catalytic role of copper.
-
Reaction Monitoring: Track the disappearance of the aryl iodide starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction proceeds to completion.
Materials & Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Aryl Iodide | - | 1.0 | 1.0 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| Potassium Fluoride (KF) | 58.10 | 2.0 | 2.0 |
| TMSCF₃ (Ruppert-Prakash) | 142.22 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
| Schlenk Flask (25 mL) | - | 1 | - |
| Magnetic Stir Bar | - | 1 | - |
Procedure:
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and potassium fluoride (116 mg, 2.0 mmol). Note: KF should be dried in an oven overnight prior to use to remove residual water.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times. This is critical as moisture can inhibit the reaction and oxygen can interfere with the Cu(I) catalyst.
-
Solvent & Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
TMSCF₃ Addition: Carefully add TMSCF₃ (0.22 mL, 1.5 mmol) dropwise via syringe. The reaction may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by pouring the mixture into 1 M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure trifluoromethylated arene.
Expected Results: Yields for this type of reaction typically range from 60-95%, depending on the electronic nature and steric hindrance of the aryl iodide substrate.
| Substrate Example | Typical Yield |
| 4-Iodotoluene | 85-95% |
| 4-Iodoanisole | 80-90% |
| 1-Iodo-4-nitrobenzene | 65-75% |
| 2-Iodopyridine | 60-70% |
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis offers an exceptionally mild and powerful platform for generating trifluoromethyl radicals under neutral conditions.[13][14] This approach is particularly effective for the late-stage functionalization of complex molecules and heterocycles.
Causality Behind Experimental Choices:
-
Photocatalyst: Ruthenium or Iridium-based complexes (e.g., [Ru(bpy)₃]²⁺) are common choices. They absorb visible light and enter an excited state, becoming potent single-electron transfer (SET) agents.[14]
-
CF₃ Radical Source: Electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents are used. The excited photocatalyst reduces these reagents to generate a CF₃ radical.[13]
-
Light Source: Blue LEDs are typically used as their emission wavelength matches the absorption maximum of common photocatalysts.
-
Solvent: Degassed solvents like acetonitrile or DMSO are used to prevent quenching of the excited photocatalyst by oxygen.
Caption: General workflow for a photoredox catalytic reaction.
Catalytic Di- and Monofluoromethylation (–CF₂H & –CH₂F)
The difluoromethyl (–CF₂H) and monofluoromethyl (–CH₂F) groups are gaining prominence as they offer more subtle electronic perturbations compared to the –CF₃ group, often serving as metabolically stable mimics of hydroxyl or thiol groups.[15][16] Catalytic methods for their introduction, particularly via photoredox catalysis, have recently seen significant advances.[17][18][19]
Protocol 2: Organophotocatalytic C-H Difluoromethylation of a Heterocycle
This protocol is adapted from literature procedures for the direct functionalization of electron-rich heterocycles using an organic photocatalyst.[17][20]
Self-Validation:
-
Light Control: Run an identical reaction in the dark. No product formation is expected, confirming the reaction is light-dependent.
-
Oxidant Control: The protocol uses O₂ (from air) as a green terminal oxidant. Running the reaction under a strictly inert atmosphere should significantly impede or stop the reaction.
Materials & Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Heterocycle (e.g., Caffeine) | - | 0.5 | 1.0 |
| Zn(SO₂CF₂H)₂ (DFMS) | 259.54 | 1.0 | 2.0 |
| 4CzIPN (Photocatalyst) | 785.88 | 0.005 | 0.01 |
| Acetonitrile (MeCN) | - | 5 mL | - |
| Reaction Vial (8 mL) | - | 1 | - |
| Magnetic Stir Bar | - | 1 | - |
Procedure:
-
Preparation: To an 8 mL reaction vial, add the heterocycle (1.0 mmol), Zn(SO₂CF₂H)₂ (DFMS reagent, 259 mg, 1.0 mmol), and the organic photocatalyst 4CzIPN (3.9 mg, 0.005 mmol).
-
Solvent Addition: Add acetonitrile (5 mL). Note: The reaction is typically run open to the air to utilize O₂ as the terminal oxidant.
-
Setup: Place the vial on a magnetic stirrer approximately 5-10 cm away from a blue LED lamp (e.g., Kessil 40W lamp). Use a fan to maintain the reaction temperature near room temperature (20-25 °C).
-
Reaction: Irradiate the stirring mixture for 12-18 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the difluoromethylated product.
Expected Results: This method is effective for a range of electron-rich heterocycles.
| Substrate Example | Typical Yield |
| Caffeine | 70-80% |
| Theophylline | 65-75% |
| N-Methylpyrrole | 50-60% |
The Frontier: Asymmetric Fluoromethylation
Creating chiral centers bearing fluoromethyl groups is a significant challenge, as the stereochemistry can have a profound impact on biological activity.[3][4][21] Catalytic asymmetric methods are emerging to address this need, often using chiral catalysts to control the facial selectivity of an addition to a prochiral substrate.[22][23] For example, chiral organic catalysts can facilitate the highly enantioselective isomerization of trifluoromethyl imines to furnish chiral amines.[22]
Caption: Logic diagram for catalytic asymmetric synthesis.
While detailed protocols for asymmetric reactions are highly substrate- and catalyst-specific, the principles outlined in this guide for reaction setup, inert atmosphere techniques, and monitoring are universally applicable. Researchers pursuing asymmetric fluoromethylation are encouraged to consult leading literature for specific catalyst systems and conditions.[3][22][23]
Conclusion
Catalytic methods have transformed the synthesis of molecules containing fluorinated methyl groups from a niche challenge into a broadly accessible and powerful strategy in chemical research. Copper-catalyzed cross-coupling and visible-light photoredox catalysis represent two of the most robust and versatile platforms available to the modern chemist. By understanding the mechanistic principles behind these reactions and adhering to rigorous experimental protocols, researchers can effectively leverage these tools to accelerate the discovery and development of novel pharmaceuticals and agrochemicals.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Lovett, J. A., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group, Princeton University. [Link]
-
Mezencev, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3363. [Link]
-
Bizet, V., Besset, T., Ma, J.-A., & Cahard, D. (2014). Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions. Current Topics in Medicinal Chemistry, 14(7), 901-940. [Link]
-
Ni, C., & Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. [Link]
-
Unknown Author. (n.d.). Protocols for the trifluoromethylation of (hetero)aryl halides. ResearchGate. [Link]
-
Sena, M. D., & Paquin, J.-F. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 14(10), 759. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1957-1965. [Link]
-
Wang, F., Wang, D., Wan, X., & Wu, L. (2014). Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes with (TMS)CF3: Construction of Trifluoromethylated Azaheterocycles. The Journal of Organic Chemistry, 79(8), 3659-3665. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Unknown Author. (n.d.). Spotlight 394: Trimethyl(trifluoromethyl)silane (TMSCF3). Synfacts. [Link]
-
Zanardi, I., Novikov, M. A., Martin, E., Benet-Buchholz, J., & Grushin, V. V. (2011). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 76(15), 5925-5942. [Link]
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Unknown Author. (n.d.). (Trifluoromethyl)trimethylsilane (TMSCF3) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]
-
Ni, C., & Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
-
Tang, X., & Geng, W. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 543. [Link]
-
Unknown Author. (n.d.). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance. Journal of Materials Chemistry A. [Link]
-
Wang, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(36), 14995-15001. [Link]
-
Unknown Author. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Wang, X., & Li, X. (2018). Progress in copper-catalyzed trifluoromethylation. Organic & Biomolecular Chemistry, 16(7), 1051-1065. [Link]
-
Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. ResearchGate. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
-
Tang, X., & Geng, W. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]
-
Jithender, G., & Kumar, A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7581. [Link]
-
Dilman, A. D., & Levin, V. V. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. The Journal of Organic Chemistry, 83(15), 7806-7814. [Link]
-
Unknown Author. (n.d.). Fluoridation-induced high-performance catalysts for the oxygen evolution reaction: A mini review. ResearchGate. [Link]
-
Wang, F., Wang, D., Wan, X., & Wu, L. (2014). Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes with (TMS)CF3: Construction of Trifluoromethylated Azaheterocycles. The Journal of Organic Chemistry. [Link]
-
Medebielle, M., & Dolbier, W. R. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13337-13364. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 17(13), 1332-1361. [Link]
-
Oseka, M., & Veliks, J. (2023). Photoredox-catalyzed direct C–H monofluoromethylation of heteroarenes. New Journal of Chemistry, 47(41), 19163-19167. [Link]
-
Prakash, G. K. S., & Hu, J. (2020). Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters, 22(5), 1876-1880. [Link]
-
Li, F., Liang, S., Luan, Y., Chen, X., Zhao, H., Huang, A., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]
-
Unknown Author. (n.d.). Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl ter. RSC Publishing. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research. [Link]
-
Magnier, E., & Dagousset, G. (2016). The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie, 19(11-12), 1435-1443. [Link]
-
Cho, J. Y., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Journal of the American Chemical Society, 133(24), 9204-9207. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in asymmetric fluorination and trifluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 12. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Photoredox-catalyzed direct C–H monofluoromethylation of heteroarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
The Strategic Role of (4-Fluoro-3,5-dimethylphenyl)methanamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The strategic incorporation of specific structural motifs can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. (4-Fluoro-3,5-dimethylphenyl)methanamine has emerged as a critical building block in the synthesis of several bioactive molecules, most prominently in the development of the pan-Akt inhibitor, Capivasertib (AZD5363). This application note provides an in-depth guide to the utilization of this versatile amine in synthetic organic chemistry, with a focus on the preparation of key intermediates for the synthesis of kinase inhibitors.
The unique substitution pattern of this compound, featuring a fluorine atom flanked by two methyl groups on the phenyl ring, imparts desirable characteristics to the final bioactive molecule. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein, while the methyl groups can provide steric hindrance to prevent unwanted metabolism and improve selectivity. This guide will detail the synthesis of this compound and its subsequent application in the synthesis of a key precursor to Capivasertib, a compound that has shown significant promise in clinical trials for treating various cancers.[1][2]
The PI3K/Akt Signaling Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of Capivasertib.
As depicted in the diagram, the binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and its upstream kinase, PDK1, to the cell membrane. This proximity allows for the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation. Capivasertib functions as a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[1][4]
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound can be efficiently achieved through a two-step process starting from the commercially available 4-fluoro-3,5-dimethylaniline. The protocol involves a Sandmeyer reaction to introduce a cyano group, followed by a reduction of the nitrile to the corresponding benzylamine.
Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylbenzonitrile
This procedure details the conversion of 4-fluoro-3,5-dimethylaniline to 4-fluoro-3,5-dimethylbenzonitrile via a Sandmeyer reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-3,5-dimethylaniline | 98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Sodium nitrite (NaNO₂) | 99% | Acros Organics |
| Copper(I) cyanide (CuCN) | 99% | Strem Chemicals |
| Sodium cyanide (NaCN) | 98% | Alfa Aesar |
| Toluene | Anhydrous | VWR |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker |
| Deionized water | Millipore |
Experimental Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-3,5-dimethylaniline (10.0 g, 71.8 mmol) and a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.46 g, 79.0 mmol) in water (15 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate 500 mL three-necked round-bottom flask, prepare a solution of copper(I) cyanide (8.0 g, 89.3 mmol) and sodium cyanide (9.6 g, 196 mmol) in water (100 mL).
-
Warm the cyanide solution to 60-70 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature between 60-70 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene (3 x 75 mL).
-
Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-fluoro-3,5-dimethylbenzonitrile as a crystalline solid.
-
Protocol 2: Synthesis of this compound
This protocol describes the reduction of 4-fluoro-3,5-dimethylbenzonitrile to the target amine using lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-3,5-dimethylbenzonitrile | As synthesized | N/A |
| Lithium aluminum hydride (LiAlH₄) | 95% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker |
| Deionized water | Millipore | |
| Sodium hydroxide (NaOH) | Pellets | VWR |
Experimental Procedure:
-
Reduction:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (3.4 g, 89.6 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-fluoro-3,5-dimethylbenzonitrile (10.0 g, 67.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (3.4 mL), 15% aqueous sodium hydroxide (3.4 mL), and then water (10.2 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a pale yellow oil. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if necessary.
-
Application in the Synthesis of a Capivasertib (AZD5363) Precursor
This compound is a crucial intermediate in the synthesis of the potent Akt inhibitor, Capivasertib (AZD5363).[2] The following protocol outlines the reductive amination of a key piperidone intermediate with this compound to form a diamine precursor to Capivasertib.
Caption: Workflow for the reductive amination step in the synthesis of a Capivasertib precursor.
Protocol 3: Reductive Amination for the Synthesis of a Diamine Precursor
This protocol details the coupling of this compound with a suitable piperidone intermediate. The specific piperidone can be synthesized according to literature procedures.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperidone Intermediate | As synthesized | N/A |
| This compound | As synthesized | N/A |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Acetic acid | Glacial | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | VWR | |
| Brine | EMD Millipore | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker |
Experimental Procedure:
-
Reaction Setup:
-
To a solution of the piperidone intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of methanol in dichloromethane) to afford the desired diamine precursor.
-
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex bioactive molecules. Its unique substitution pattern provides a means to fine-tune the properties of drug candidates, particularly in the realm of kinase inhibitors. The detailed protocols provided herein offer a comprehensive guide for the synthesis of this key amine and its application in the preparation of a precursor to the clinically important Akt inhibitor, Capivasertib. These methods are robust and scalable, providing a solid foundation for researchers in drug discovery and development to access this important class of compounds.
References
-
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
-
MedChemica. (2017). Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]
-
PrepChem. (n.d.). Step B: Preparation of 3,5-dimethyl-4-fluoroaniline. [Link]
- Google Patents. (2018). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]
-
TRUQAP® (capivasertib) Tablets | For HCPs. (n.d.). Mechanism of Action (MOA). [Link]
-
Breast Cancer Now. (n.d.). Capivasertib (Truqap) - side effects and more. [Link]
-
YouTube. (2024). Capivasertib Approved to Treat Patients with Advanced (HR+/HER2-) Breast Cancer Pharmacology. [Link]
-
Andrikopoulou, A., et al. (2022). “The emerging role of capivasertib in breast cancer”. Breast, 63, 157-167. [Link]
-
Kettle, J. G., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2245–2255. [Link]
Sources
- 1. medchemica.com [medchemica.com]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Multi-Modal Approach to the Analytical Characterization of Fluorinated Amines
Foreword
The strategic incorporation of fluorine into amine-containing molecules is a pillar of modern drug discovery and materials science. The unique stereoelectronic properties of fluorine can profoundly enhance metabolic stability, binding affinity, and lipophilicity. However, these same properties introduce significant analytical hurdles. This guide provides an in-depth, experience-driven framework for the comprehensive characterization of fluorinated amines, designed for researchers, scientists, and drug development professionals. We move beyond simple methodologies to explain the causality behind experimental choices, ensuring a robust and logical analytical workflow.
The Analytical Imperative: Why Fluorinated Amines Demand a Specialized Approach
Characterizing a fluorinated amine is not a monolithic task; it is a systematic investigation. The high electronegativity of fluorine creates a cascade of effects: it modulates the basicity (pKa) of the amine nitrogen, introduces complex spin-spin couplings in NMR spectra, and dictates unique fragmentation pathways in mass spectrometry. A single analytical technique provides only one piece of the puzzle. Therefore, a multi-modal strategy combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography (LC) is essential for unambiguous structural elucidation, purity assessment, and quantification.
This document is structured to empower the scientist with not only step-by-step protocols but also the foundational knowledge to adapt and troubleshoot these methods for novel fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for the de novo structural elucidation of fluorinated organic molecules. The key lies in leveraging the properties of multiple nuclei—¹H, ¹³C, and especially ¹⁹F—to build a complete picture of the molecular architecture.
The "Why": Rationale Behind a Multi-Nuclear NMR Strategy
-
¹⁹F NMR - The Primary Probe: The ¹⁹F nucleus is ideal for NMR analysis. With 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus.[1] Its chemical shift is exquisitely sensitive to the local electronic environment, spanning a vast range of over 400 ppm, which dramatically reduces the probability of signal overlap that can plague ¹H NMR spectra. This makes ¹⁹F NMR an exceptionally clean and direct window into the fluorinated portions of a molecule.[1]
-
¹H NMR - Mapping the Skeleton: While ¹⁹F NMR targets the fluorine atoms, ¹H NMR provides information on the rest of the molecule. Crucially, the coupling between ¹H and ¹⁹F nuclei (JHF) provides through-bond connectivity information. The magnitude of these coupling constants is dependent on the number of bonds separating the nuclei, allowing for precise mapping of the fluorine atom's position relative to specific protons.
-
¹³C NMR - Confirming Connectivity: Carbon NMR provides the final layer of confirmation. Carbons bonded to fluorine exhibit large one-bond coupling constants (¹JCF), while carbons two or three bonds away show smaller but still diagnostic couplings. This data is invaluable for unambiguously assigning the carbon framework and confirming the site of fluorination.
Protocol: Comprehensive NMR Characterization of a Novel Fluorinated Amine
Objective: To acquire a full set of high-resolution NMR data (¹H, ¹⁹F, ¹³C) for the complete structural assignment of a novel fluorinated amine.
Materials:
-
Fluorinated amine sample (5-15 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended for optimal resolution)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the sample and dissolve it in 0.6 mL of the chosen deuterated solvent. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.
-
Transfer the solution to an NMR tube. Ensure no solid material is transferred.
-
-
Instrument Setup & Tuning:
-
Insert the sample into the spectrometer.
-
Lock the instrument onto the deuterium signal of the solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed magnet is critical for resolving fine coupling patterns.
-
Tune the relevant NMR probes (¹H, ¹⁹F, ¹³C) for the specific sample to ensure maximum signal receptivity.
-
-
¹H NMR Acquisition:
-
Acquire a standard quantitative ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Ensure the resolution is sufficient to resolve JHF couplings.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a standard ¹⁹F spectrum. Often, this is done with ¹H decoupling to simplify the spectrum to single peaks for each unique fluorine environment, which aids in quantification.
-
Acquire a second, ¹H-coupled ¹⁹F spectrum to observe the JHF splitting patterns, which are crucial for structural assignment.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Note the splitting of carbon signals into doublets, triplets, or quartets, which directly indicates coupling to one, two, or three fluorine atoms, respectively.
-
Data Interpretation:
-
Correlate Integrals: The relative integrals in the ¹H and ¹⁹F spectra should correspond to the number of nuclei in each environment.
-
Analyze Coupling Constants: Systematically analyze the J-coupling constants across all spectra to piece together the molecular fragments. For example, a proton signal split by a 50 Hz coupling that also appears in the ¹⁹F spectrum confirms a two-bond H-C-F arrangement.
-
Assign Chemical Shifts: Compare observed chemical shifts to literature values or use predictive software to confirm assignments of functional groups.
Visualization: Logical Workflow for NMR Analysis```dot
Caption: A standard workflow for determining the purity of fluorinated amines via RP-HPLC.
Conclusion: An Integrated and Indispensable Strategy
The robust characterization of fluorinated amines is a cornerstone of quality and safety in drug development and chemical research. No single technique can provide all the necessary information. An integrated approach, beginning with definitive structural elucidation by multi-nuclear NMR, followed by unambiguous molecular formula confirmation via HRMS, and culminating in quantitative purity assessment by HPLC, constitutes a scientifically sound, self-validating system. By understanding the causality behind each method and protocol, scientists can confidently navigate the analytical challenges presented by these unique and valuable molecules.
References
- ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
- Gerig, J.T. (2001). Fluorine NMR.
- American Chemical Society. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group.
- MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
- ACS Publications. (n.d.). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- NIH National Library of Medicine. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.
- ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.
- PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- NIH National Library of Medicine. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
Sources
Application Note: High-Throughput Analysis of (4-Fluoro-3,5-dimethylphenyl)methanamine using HPLC-UV and GC-MS
Abstract
This technical guide provides detailed analytical procedures for the quantification and identification of (4-Fluoro-3,5-dimethylphenyl)methanamine, a key intermediate in pharmaceutical synthesis. We present two robust and validated orthogonal methods: a rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and impurity profiling. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a framework for adaptation and troubleshooting. All protocols are designed to meet the rigorous standards of the pharmaceutical industry and are aligned with ICH Q2(R1) guidelines for analytical method validation.[1][2][3]
Introduction
This compound is a substituted benzylamine derivative of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of a primary amine group and a fluorinated aromatic ring presents specific challenges and opportunities for analytical method development.
This application note addresses the need for reliable analytical methods by providing a comprehensive guide for researchers, quality control analysts, and drug development professionals. We will explore two complementary chromatographic techniques, leveraging their distinct separation and detection principles to create a comprehensive analytical workflow.
Analyte Physicochemical Properties (Predicted)
Due to the absence of a dedicated public database entry for this compound, its physicochemical properties are predicted based on its structure and data from analogous compounds. These predictions are foundational to the method development strategy.
| Property | Predicted Value/Characteristic | Rationale for Analytical Method |
| Molecular Formula | C₉H₁₂FN | --- |
| Molecular Weight | ~153.2 g/mol | Influences volatility and mass spectrometric behavior. |
| UV Absorbance | Predicted λmax ~260-275 nm | The dimethyl-substituted phenyl ring is a chromophore, making UV detection in HPLC a viable and direct method. |
| pKa (amine) | ~9-10 | The basic nature of the primary amine allows for manipulation of its charge state with pH, which is critical for reversed-phase HPLC retention and sample extraction. |
| Boiling Point | Moderately volatile | Sufficiently volatile for GC analysis, though derivatization may improve peak shape and thermal stability. |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile), sparingly soluble in water. | Guides the selection of solvents for sample preparation and mobile phases. |
Overall Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the analysis of this compound.
Caption: Overall workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: Reversed-phase HPLC is selected for its robustness and suitability for polar, non-volatile compounds.[4] The analyte, being a basic amine, will have its retention controlled by the pH of the mobile phase. A C18 column provides a non-polar stationary phase for effective separation from potential impurities. UV detection is chosen due to the inherent chromophore in the molecule.
HPLC Experimental Protocol
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.[4]
-
Create working standards by serial dilution in the mobile phase A/B starting composition (e.g., 90:10 water/acetonitrile) to construct a calibration curve (e.g., 1-100 µg/mL).[4]
-
For drug substance or reaction mixture analysis, accurately weigh and dissolve the sample in the same diluent to a target concentration within the calibration range.
Step 2: Chromatographic Conditions
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amine and maintains a low pH (~2.5) to ensure the analyte is in its protonated, more water-soluble form.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures retention time reproducibility.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 270 nm. A full spectrum (200-400 nm) should be recorded for peak purity analysis.
HPLC Workflow Diagram
Caption: Step-by-step workflow for the HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: GC-MS provides superior specificity and is ideal for identifying unknown impurities.[4] While the target analyte is likely volatile enough for direct injection, primary amines can exhibit poor peak shape on standard non-polar GC columns due to interactions with active sites. Derivatization is often employed to improve chromatography.[4][5] We will present a protocol that includes an optional derivatization step.
GC-MS Experimental Protocol
Step 1: Sample Preparation (Direct Injection)
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Prepare working standards and samples by dilution to a concentration of 1-50 µg/mL.
Step 2: Sample Preparation (with Derivatization)
-
To 100 µL of the sample or standard, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable acylating/silylating agent.
-
Cap the vial and heat at 60 °C for 30 minutes. Rationale: Derivatization blocks the active amine proton, reducing tailing and improving thermal stability.
-
Allow to cool before injection.
Step 3: GC-MS Conditions
-
Instrumentation: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of analytes.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio). Rationale: A split injection prevents column overloading and is suitable for concentrated samples.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
GC-MS Workflow Diagram
Caption: Step-by-step workflow for the GC-MS method, including an optional derivatization step.
Method Validation Protocol (ICH Q2 R1)
The objective of analytical procedure validation is to demonstrate its suitability for its intended purpose.[2][3] Both the HPLC-UV and GC-MS methods must undergo a thorough validation process.
| Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. Peak purity analysis using DAD is essential.[1] | Analyze blank and spiked samples. Confirm identity via retention time and mass spectrum matching against a reference standard. |
| Linearity | A minimum of 5 concentrations across the desired range (e.g., 80-120% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. | A minimum of 5 concentrations. The response can be plotted against concentration. |
| Range | The range is established by confirming acceptable linearity, accuracy, and precision.[1] | The range should cover the expected concentrations in the samples. |
| Accuracy | Perform recovery studies by spiking a blank matrix with known analyte concentrations at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.[1] | Perform recovery studies on a suitable matrix. |
| Precision | Repeatability: 6 replicate injections of a standard solution. RSD ≤ 1.0%. Intermediate Precision: Repeat on a different day with a different analyst. RSD ≤ 2.0%. | Repeatability: Multiple injections of the same sample. RSD of peak area should be evaluated. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio of a characteristic ion. |
| Robustness | Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) to assess the impact on results. | Vary parameters like inlet temperature (±10 °C) and oven ramp rate (±10%). |
Conclusion
This application note details two scientifically sound and complementary methods for the analysis of this compound. The HPLC-UV method serves as a primary tool for rapid and accurate quantification in a quality control environment. The GC-MS method provides an orthogonal technique for unequivocal identification and the characterization of volatile impurities. The provided protocols, rooted in established chromatographic principles and guided by international validation standards, offer a solid foundation for implementation in pharmaceutical development and manufacturing.
References
-
Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of chromatographic science, 47(5), 359–364. Available at: [Link]
-
European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Available at: [Link]
-
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Available at: [Link]
Sources
Application Notes & Protocols: Investigating the Biological Activity of Novel Compounds Derived from (4-Fluoro-3,5-dimethylphenyl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorinated Phenylmethanamine Scaffolds in Drug Discovery
The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The (4-Fluoro-3,5-dimethylphenyl)methanamine scaffold represents a promising starting point for the development of novel therapeutics. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the dimethylphenyl group provides a rigid core for further chemical modifications. This guide provides a comprehensive overview of the potential biological activities of compounds derived from this scaffold and detailed protocols for their evaluation.
Derivatives of this chemical class are hypothesized to interact with a range of biological targets due to their structural features. The presence of an aromatic ring and a basic amine group are common pharmacophores in many biologically active molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors.[3] The protocols outlined below provide a strategic workflow for identifying and characterizing the biological activity of novel compounds based on the this compound core.
Proposed Biological Targets and Screening Strategy
Given the chemical nature of the this compound scaffold, a tiered screening approach is recommended to identify potential biological activities. The initial focus will be on broad activity screens, followed by more specific assays to elucidate the mechanism of action.
Tier 1: Broad-Spectrum Initial Screening
-
Kinase Inhibition: A general kinase inhibitor screen against a panel of representative kinases is a logical starting point.
-
Antiproliferative Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) can identify potential anticancer agents.
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi can reveal potential anti-infective properties.[4]
Tier 2: Target-Specific Assays
Based on the results of the initial screens, more focused assays can be employed to identify specific molecular targets. For example, if a compound shows antiproliferative activity, subsequent assays could focus on specific kinases or other proteins involved in cell cycle regulation.
Tier 3: Mechanism of Action Studies
Once a specific target is identified, further studies are necessary to elucidate the precise mechanism of action. This may involve enzymatic assays, binding studies, and cellular assays to measure downstream signaling events.
Experimental Protocols
The following section provides detailed, step-by-step protocols for key experiments to evaluate the biological activity of compounds derived from this compound.
Protocol 1: General Kinase Inhibition Assay (Luminescent-Based)
This protocol describes a general method for screening compounds for their ability to inhibit a specific kinase using a luminescent-based assay that quantifies ATP consumption.
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption in the presence of a test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR, SRC, etc.)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®, Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
In a white, opaque multi-well plate, add the following to each well:
-
5 µL of test compound dilution (or DMSO for control)
-
5 µL of kinase/substrate mix in kinase buffer
-
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 15 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_control - Luminescence_background))
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a luminescent-based kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of test compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = 100 * (Absorbance_compound - Absorbance_background) / (Absorbance_control - Absorbance_background)
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can be determined by plotting the percent viability against the logarithm of the compound concentration.
Signaling Pathway for Apoptosis Induction (Hypothetical):
Caption: Hypothetical signaling pathway for apoptosis induction.
Data Summary
The following table provides a template for summarizing the biological activity data for a series of hypothetical compounds derived from this compound.
| Compound ID | Kinase Inhibition (IC₅₀, µM) | Cell Viability (GI₅₀, µM) |
| Lead Compound | ||
| Analog 1 | ||
| Analog 2 | ||
| Analog 3 |
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for the initial characterization of the biological activities of its derivatives. Future work should focus on expanding the screening to a wider range of biological targets, performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluating the in vivo efficacy of lead compounds in relevant disease models.
References
- Schoepfer, J., et al. (2018b). Synthesis of Asciminib.
- Blank, J., et al. (2020). Further details on the synthesis of Asciminib can be found in this reference, though a full citation is not provided in the search results.
- Leung, D., et al. (2021). Development of Atogepant.
- Ailani, J., et al. (2021). Avacopan for ANCA-Associated Vasculitis.
- Klostermeier, D., et al. (2004). Screening of small-molecule inhibitors of prokaryotic ribosome assembly.
-
Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 169-187. [Link]
-
Wang, J., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1265-1270. [Link]
-
Zhang, Y., et al. (2022). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. RSC Advances, 12(45), 29469-29478. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Dar's, E., & Fantin, G. (2015). Microreactor technology in organic synthesis. Angewandte Chemie International Edition, 54(7), 2024-2054.
-
An, F., & Wu, H. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 1-20. [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Maccallini, C. (Ed.). (2020). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. [Link]
-
Majumder, S., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 178(1), 263-275. [Link]
-
David, C. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
-
Chambers, R. D., et al. (2014). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Journal of Fluorine Chemistry, 167, 138-142. [Link]
- Eckhardt, M., et al. (2009). Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. accio.github.io [accio.github.io]
Application Notes and Protocols for Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] This small yet highly electronegative atom can profoundly alter the physicochemical and pharmacological properties of a molecule, often leading to significant improvements in its drug-like characteristics. The judicious placement of fluorine or fluorine-containing motifs can enhance metabolic stability, modulate lipophilicity and basicity (pKa), improve binding affinity to target proteins, and increase membrane permeability.[2] Consequently, a substantial and growing percentage of approved pharmaceuticals contain at least one fluorine atom.[1][3]
This guide provides an in-depth exploration of key synthetic methodologies for preparing fluorinated building blocks, which are essential tools for introducing fluorine into drug candidates. We will delve into detailed, field-proven protocols for common fluorination reactions, explaining the rationale behind experimental choices to empower researchers to apply these techniques effectively and safely in their own laboratories.
The Impact of Fluorination on Drug Properties: A Quantitative Overview
The introduction of fluorine can have a multifaceted impact on a molecule's properties. The following table summarizes some of the key effects that are leveraged in drug design.
| Property | Effect of Fluorination | Rationale and Key Considerations |
| Metabolic Stability | Increased | The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. Replacing a metabolically labile C-H bond with a C-F bond can block common metabolic pathways like hydroxylation. |
| Lipophilicity (LogP) | Modulated | The effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, while a trifluoromethyl (-CF3) group can either increase or decrease it depending on the surrounding molecular environment. This allows for fine-tuning of a drug's solubility and permeability. |
| Acidity/Basicity (pKa) | Modulated | As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby acidic protons (making them more acidic) or decrease the basicity of nearby nitrogen atoms. This is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target engagement. |
| Binding Affinity | Increased | Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (acting as a hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions with backbone amides. It can also induce a conformational bias in the molecule that favors the bioactive conformation. |
| Membrane Permeability | Improved | By modulating lipophilicity and reducing the basicity of nearby amines, fluorination can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier. |
Core Synthetic Methodologies: Protocols and Mechanistic Insights
The synthesis of organofluorine compounds can be broadly approached through two main strategies: late-stage fluorination of a complex molecule or the use of pre-fluorinated building blocks. This guide will focus on the synthesis of these crucial building blocks through common and reliable fluorination reactions.
Electrophilic Fluorination: α-Fluorination of Carbonyl Compounds with Selectfluor®
Electrophilic fluorinating agents deliver an electrophilic fluorine atom ("F+"). Selectfluor® (F-TEDA-BF4) is a widely used, bench-stable, and relatively safe electrophilic fluorinating reagent.[4] It is particularly effective for the α-fluorination of carbonyl compounds, a common strategy to modulate the reactivity and acidity of this functional group.
Caption: Workflow for the α-fluorination of a ketone using Selectfluor®.
This protocol provides a general procedure for the α-fluorination of a cyclic diketone.[5]
Materials:
-
1,3-Cyclopentanedione
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-cyclopentanedione (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 eq.) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 10-96 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for 1H and 19F NMR analysis.[5][6] If the reaction is sluggish, it can be gently heated to 70°C.[5]
-
Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (~20 mL). c. Transfer the solution to a separatory funnel and wash with deionized water (3 x ~20 mL) to remove any remaining Selectfluor® and other water-soluble byproducts.[5] d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-fluorinated ketone.[5]
Causality and Self-Validation:
-
Inert Atmosphere: While Selectfluor® is stable to air and moisture, an inert atmosphere is good practice to prevent any potential side reactions with sensitive substrates.
-
Solvent Choice: Acetonitrile is a common solvent for Selectfluor® reactions as it is polar enough to dissolve the reagent and the substrate, and it is relatively inert under the reaction conditions.[6] In some cases, nitromethane can be a superior solvent as it is inert and helps to dissolve the charged Selectfluor® salts, often leading to faster reaction rates.[7]
-
Stoichiometry: A slight excess of Selectfluor® is used to ensure complete consumption of the starting material.
-
Reaction Monitoring: Monitoring the reaction by TLC or NMR is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.[6]
-
Aqueous Work-up: The aqueous wash is essential to remove the water-soluble byproducts of the Selectfluor® reagent, simplifying the subsequent purification.[5]
Troubleshooting:
-
Low Conversion: If the reaction is not proceeding to completion, gentle heating can be applied.[5] Ensure that the acetonitrile is anhydrous, as water can interfere with the reaction.
-
Formation of Di-fluorinated Product: In some cases, over-reaction can lead to the formation of di-fluorinated products. This can be minimized by carefully monitoring the reaction and stopping it once the mono-fluorinated product is maximized. Using a less reactive fluorinating agent or milder reaction conditions might also be necessary.
-
Complex Product Mixture: If a complex mixture of products is observed, it may be due to side reactions such as dearomatization in the case of aromatic substrates.[8] Optimizing the solvent and temperature can help to improve selectivity.
Nucleophilic Fluorination: Deoxofluorination of Alcohols with DAST
Nucleophilic fluorinating agents deliver a fluoride anion ("F-"). Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols, converting a hydroxyl group into a fluorine atom.[9][10] This reaction is particularly useful for synthesizing alkyl fluorides.
Caption: Simplified mechanism of alcohol deoxofluorination using DAST.
This protocol is a representative example of the deoxofluorination of a primary alcohol.[11]
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM, anhydrous)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringe for liquid transfer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add DAST (1.1-1.2 eq.) dropwise to the cooled, stirred solution via syringe.[9][11]
-
Reaction: Stir the reaction mixture at -78 °C for a short period, then allow it to warm to room temperature and stir for 1-2 hours.[9] Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly quench the reaction by adding the reaction mixture to a vigorously stirred beaker of ice water or saturated aqueous sodium bicarbonate solution.[9][12] Caution: The quenching process can be exothermic and may release gases.
-
Work-up: a. Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x volumes).[11] b. Combine the organic layers and wash with water and then brine.[9] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-nitrobenzyl fluoride.[11]
Causality and Self-Validation:
-
Low Temperature: The reaction is typically initiated at low temperatures (-78 °C) to control the reactivity of DAST and minimize side reactions.[9]
-
Solvent Choice: Dichloromethane is a common solvent as it is relatively inert and dissolves both the substrate and the reagent.[9]
-
Careful Quenching: DAST reacts vigorously with water. Quenching at low temperature with a basic solution neutralizes any unreacted DAST and acidic byproducts safely.[12]
-
Safety Precautions: DAST is toxic, corrosive, and moisture-sensitive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[13]
Troubleshooting:
-
Elimination Byproducts: For secondary and tertiary alcohols, elimination to form alkenes can be a significant side reaction. Running the reaction at lower temperatures and for shorter times can help to minimize this.
-
Rearrangement Products: Carbocationic rearrangements can occur, especially with substrates that can form stable carbocations. The choice of a less reactive fluorinating agent or different reaction conditions may be necessary.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will decompose DAST. The purity of the DAST reagent is also critical.
Copper-Catalyzed Trifluoromethylation of Heteroaryl Bromides
The trifluoromethyl (-CF3) group is a highly sought-after motif in drug discovery due to its profound effects on lipophilicity, metabolic stability, and binding affinity. Copper-catalyzed trifluoromethylation reactions have emerged as powerful tools for introducing this group.
Caption: General workflow for copper-catalyzed trifluoromethylation.
This protocol provides a general procedure for the trifluoromethylation of a heteroaryl bromide using a copper catalyst and a suitable trifluoromethyl source.[14][15]
Materials:
-
Heteroaryl bromide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Trifluoromethyl source (e.g., TMSCF3, Togni's reagent)
-
Solvent (e.g., DMF, NMP)
-
Reaction tube or vial suitable for heating
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the heteroaryl bromide (1.0 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and the trifluoromethyl source (1.5 eq.) to a dry reaction tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the reaction tube.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for several hours. Monitor the reaction's progress by GC-MS or 19F NMR.
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
-
Inert Atmosphere: Copper-catalyzed reactions are often sensitive to oxygen, which can oxidize the active Cu(I) catalyst. Therefore, an inert atmosphere is crucial for reproducibility and high yields.
-
Ligand: The ligand (e.g., 1,10-phenanthroline) is essential to stabilize the copper catalyst and facilitate the catalytic cycle.[14]
-
Trifluoromethyl Source: Various trifluoromethyl sources can be used, each with its own advantages and required reaction conditions. The choice of reagent will depend on the substrate and desired reactivity.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure solubility of the reagents and to allow for heating to the required reaction temperatures.
Troubleshooting:
-
Low Conversion: Ensure all reagents and the solvent are anhydrous. The quality of the copper catalyst is also important. If the reaction is still sluggish, increasing the temperature or reaction time may be necessary.
-
Decomposition of Starting Material: Some heteroaryl bromides may be unstable at high temperatures. In such cases, a lower reaction temperature with a more active catalyst system or a different trifluoromethyl source may be required.
-
Formation of Byproducts: Side reactions such as hydrodehalogenation (replacement of the bromine with hydrogen) can occur. Optimizing the reaction conditions, such as the choice of base and solvent, can help to minimize these byproducts.
Characterization of Fluorinated Building Blocks
The successful synthesis of fluorinated compounds requires robust analytical techniques for their characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is an indispensable tool for the analysis of fluorinated compounds.[16] Key features of 19F NMR include:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[16]
-
Wide Chemical Shift Range: The chemical shifts of 19F nuclei are highly sensitive to their electronic environment, resulting in a wide chemical shift range that minimizes signal overlap.[16]
-
Spin-Spin Coupling: 19F nuclei couple to other nuclei, including 1H, 13C, and other 19F nuclei, providing valuable structural information.
In addition to 19F NMR, 1H and 13C NMR are also essential for full structural elucidation. The presence of fluorine will often result in characteristic splitting patterns in the 1H and 13C spectra due to H-F and C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of fluorinated compounds. The presence of fluorine can often be inferred from the isotopic pattern in the mass spectrum. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a newly synthesized fluorinated molecule.
Safety Considerations for Fluorination Chemistry
Many fluorinating agents are hazardous and require careful handling.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling fluorinating agents.
-
Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.
-
Quenching: Be aware of the proper quenching procedures for each fluorinating agent. For example, DAST reacts violently with water.[12][13]
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for any fluorinating agent before use to be fully aware of its hazards and handling requirements.
Conclusion
Fluorinated building blocks are invaluable tools in modern drug discovery, enabling the fine-tuning of molecular properties to create safer and more effective medicines. A thorough understanding of the synthetic methods for preparing these building blocks, including the rationale behind the experimental procedures, is essential for their successful application. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and effectively incorporate fluorine into their drug discovery programs.
References
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- Wood, S. H., Etridge, S., Kennedy, A. R., & Nelson, D. J. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. Chemistry–A European Journal.
- Burès, J., Larionov, E., & Togni, A. (2011). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(20), 6907-6917.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
- Li, G., Zhang, C., Song, C., & Ma, Y. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181.
- Joe, C. L., & Doyle, A. G. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 39-55.
- Google Patents. (n.d.).
- Li, B., Xie, F., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Joe, C. L., & Doyle, A. G. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.
- Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments.
- ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.
- National Center for Biotechnology Information. (2016).
- ResearchGate. (n.d.).
- Chinese Chemical Society. (2020).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2013).
- Benchchem. (n.d.).
- ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
- Royal Society of Chemistry. (2021). Reactivities of electrophilic N–F fluorinating reagents.
- ResearchGate. (n.d.). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST)
- Sci-Hub. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181.
- Royal Society of Chemistry. (n.d.). Green Chemistry.
- National Center for Biotechnology Information. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central.
- National Center for Biotechnology Information. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®.
- ResearchGate. (2018).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- ESA-IPB. (n.d.).
- BenchChem. (2026).
- MIT Open Access Articles. (n.d.).
- ResearchGate. (n.d.). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- The Doyle Group - UCLA. (2023).
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters.
- National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
-
ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[18].
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing the yield of (4-Fluoro-3,5-dimethylphenyl)methanamine synthesis
As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges encountered during the synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust and optimized process for the future.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and drug development. The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable moiety in pharmaceutical candidates.[1] The most common and scalable synthetic route is the reductive amination of 4-Fluoro-3,5-dimethylbenzaldehyde. While conceptually straightforward, this pathway is fraught with potential pitfalls that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting and optimizing this critical transformation.
The overall synthetic workflow is generally a two-stage process, starting from the commercially available 4-Fluoro-3,5-dimethylbenzaldehyde.[2]
Caption: High-level workflow for the synthesis of the target amine.
Troubleshooting Guide: Reductive Amination
This section addresses the most frequent issues encountered during the conversion of the aldehyde to the amine.
Question 1: My reaction has stalled, or the conversion of the starting aldehyde is very low. What are the likely causes?
Answer: Low conversion is typically rooted in either inefficient imine formation or an issue with the reducing agent. Let's break down the possibilities.
A) Inefficient Imine Formation: The crucial first step is the condensation of the aldehyde with the amine source (e.g., ammonia, ammonium acetate) to form an imine intermediate. This is a reversible equilibrium reaction.
-
Causality: The reaction is acid-catalyzed and produces water as a byproduct. If the pH is too low or too high, the reaction rate drops. If water is not effectively removed or sequestered, Le Châtelier's principle dictates that the equilibrium will favor the starting materials.
-
Solution Protocol:
-
pH Control: The optimal pH for imine formation is typically between 5 and 6. When using ammonium acetate, it acts as its own buffer. If using other ammonia sources, adding a catalytic amount of acetic acid can significantly accelerate the reaction.[3]
-
Water Removal: For stubborn reactions, incorporating a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture can drive the equilibrium towards the imine product.
-
Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the aldehyde spot/peak indicates the completion of this step.
-
B) Inactive or Inappropriate Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the C=N bond of the imine but mild enough to avoid reducing the starting aldehyde.
-
Causality:
-
Sodium Borohydride (NaBH₄): While inexpensive, it can readily reduce the aldehyde, leading to the formation of (4-fluoro-3,5-dimethylphenyl)methanol as a major byproduct. It is generally not selective for the imine in a one-pot reaction.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice, as it is more selective for the imine at slightly acidic pH. However, it is highly toxic and generates hydrogen cyanide (HCN) gas under acidic conditions, requiring careful handling in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent for modern reductive aminations.[3] It is less toxic than NaBH₃CN, does not require strict pH control (the acetic acid byproduct catalyzes imine formation), and is highly selective for the imine over the aldehyde.[3] Its bulkiness often prevents the reduction of the aldehyde. If STAB fails, it may have degraded due to moisture.
-
-
Solution Protocol:
-
Switch to STAB: If you are not already using it, switching to Sodium Triacetoxyborohydride is the most robust solution.
-
Check Reagent Quality: Ensure your reducing agent is dry and has been stored properly. Purchase from a reputable supplier.
-
Staged Addition: If using a less selective reagent like NaBH₄, a two-step process is necessary. First, form the imine completely (confirm with TLC/GC-MS), then cool the reaction and add the borohydride.
-
Caption: Troubleshooting decision tree for low reaction conversion.
Question 2: My reaction is complete, but the yield is low after workup and purification. Where did my product go?
Answer: Low isolated yield can result from the formation of soluble byproducts or mechanical losses during extraction and purification. The basic nature of the product is key to designing a proper workup.
-
Causality: The product is a primary amine, which is basic. During a standard aqueous workup, it can exist as both the free base (soluble in organic solvents) and the protonated ammonium salt (soluble in the aqueous layer). If the pH of the aqueous layer is not sufficiently high, a significant amount of product will be lost to the aqueous phase.
-
Solution Protocol: Acid-Base Extraction
-
Quench and Acidify: After the reaction is complete, carefully quench any remaining reducing agent with water. Then, add 1M HCl to adjust the pH to ~2. This will protonate your amine product, making it water-soluble, while non-basic impurities (like the byproduct alcohol) remain in the organic phase.
-
Wash with Organic Solvent: Extract the acidic aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove non-basic impurities. Discard the organic layer.
-
Basify and Extract: Carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) to the aqueous layer until the pH is >10. This deprotonates the amine, making it soluble in organic solvents.
-
Extract Product: Extract the basic aqueous layer multiple times with DCM. The product is now in the combined organic layers.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified amine.
-
Question 3: I'm seeing significant amounts of a secondary amine byproduct, N,N-bis((4-fluoro-3,5-dimethylphenyl)methyl)amine. How can I prevent this?
Answer: The formation of a secondary amine is a classic side reaction in reductive aminations. It occurs when the primary amine product, once formed, acts as a nucleophile and reacts with another molecule of the starting aldehyde.
-
Causality: This side reaction is favored when there is a high concentration of both the aldehyde and the newly formed primary amine. It is a concentration-dependent issue.
-
Solution Protocol:
-
Use an Excess of the Amine Source: The most effective way to suppress secondary amine formation is to use a large excess of the initial amine source (e.g., ammonium acetate, typically 5-10 equivalents). This ensures that the aldehyde is more likely to react with the intended nucleophile (ammonia) rather than the product amine.
-
Control Reagent Addition: If using a large excess of the amine source is not feasible, you can slowly add the reducing agent to the mixture of the aldehyde and amine source. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react further.
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent for this reaction?
-
A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices, especially when using STAB.[3] Methanol is also commonly used, particularly with NaBH₃CN. Ensure the solvent is anhydrous to prevent reagent decomposition and to favor imine formation.
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 10-20% methanol in DCM. You can visualize the spots using a UV lamp (for the aromatic rings) and a potassium permanganate (KMnO₄) stain, which will readily stain the aldehyde and the amine product. The starting aldehyde should have a higher Rf than the more polar amine product.
-
-
Q: What are the primary safety concerns?
-
A: The primary concerns are the flammability of the organic solvents and the reactivity of the reducing agents. Borohydrides react with water and acid to produce flammable hydrogen gas. Sodium cyanoborohydride is acutely toxic and can release hydrogen cyanide gas. Always perform the reaction in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Optimized Protocol and Data
This protocol is based on the use of Sodium Triacetoxyborohydride (STAB) for its safety, selectivity, and efficiency.
Experimental Protocol: Reductive Amination of 4-Fluoro-3,5-dimethylbenzaldehyde
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq).
-
Add Amine Source: Add ammonium acetate (5.0 eq).
-
Add Solvent: Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to the aldehyde).
-
Stir: Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Add Reducing Agent: In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir at room temperature and monitor the disappearance of the starting aldehyde by TLC (e.g., 80:20 Hexane:Ethyl Acetate). The reaction is typically complete in 3-12 hours.
-
Workup: Follow the acid-base extraction procedure detailed in Question 2 to isolate the pure product.
Table of Optimized Conditions
| Parameter | Recommended Value | Rationale |
| Aldehyde | 1.0 eq | Limiting Reagent |
| Amine Source | 5.0 - 10.0 eq | Suppresses secondary amine formation |
| Reducing Agent (STAB) | 1.5 - 2.0 eq | Ensures complete reduction of the imine |
| Solvent | Anhydrous DCM or DCE | Good solubility, non-reactive with STAB |
| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction; avoids side reactions |
| Typical Yield | 75-90% | Expected range after purification |
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. Website. [Link]
-
Abdel-Magid, A. F., et al. (2006). Boron reagents for reductive amination. ResearchGate. [Link]
Sources
Technical Support Center: Purification of (4-Fluoro-3,5-dimethylphenyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (4-Fluoro-3,5-dimethylphenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this valuable building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve optimal purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this amine is the reductive amination of 4-fluoro-3,5-dimethylbenzaldehyde.[1][2][3] Based on this, you should anticipate the following impurities:
| Impurity | Origin | Removal Strategy |
| 4-Fluoro-3,5-dimethylbenzaldehyde | Unreacted starting material | Acid wash, Chromatography, Bisulfite adduct formation |
| Bis((4-fluoro-3,5-dimethylphenyl)methyl)amine | Over-alkylation (secondary amine formation) | Acid-base extraction, Chromatography, Salt formation |
| 4-Fluoro-3,5-dimethylbenzyl alcohol | Over-reduction of the starting aldehyde | Chromatography, Distillation |
| Residual reducing agents (e.g., borohydrides) | Incomplete quenching or workup | Aqueous workup, Acid wash |
| Solvent Residues | Reaction or extraction solvents | Evaporation, Vacuum distillation |
Understanding the likely contaminants is the first step in designing an effective purification strategy. The choice of reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), can influence the byproduct profile.[2][4]
Q2: I've just finished my synthesis. What's the first analytical step to assess purity and guide my purification choice?
Before attempting any purification, a preliminary analysis is crucial. We recommend Thin Layer Chromatography (TLC) as a rapid, inexpensive first-pass analysis.
-
Why TLC? It provides a quick visual assessment of the number of components in your crude mixture. By co-spotting your crude material with the starting aldehyde, you can immediately confirm if it has been consumed.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A starting point is a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). To improve spot shape and reduce streaking common with amines, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent.[5][6][7] This neutralizes the acidic silica surface, preventing the basic amine from interacting strongly and tailing.[5][7]
-
-
Visualization: UV light (254 nm) and staining with ninhydrin (for primary amines) or potassium permanganate.
For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8]
Q3: Which purification technique is best for my needs: extraction, chromatography, or distillation?
The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
| Technique | Best For | Pros | Cons |
| Acid-Base Extraction | Removing neutral or acidic impurities; large scale. | Scalable, inexpensive, fast. | May not remove basic impurities (e.g., secondary amine). |
| Salt Recrystallization | Achieving very high purity (>99.5%). | Excellent for removing closely related impurities, cost-effective at scale. | Can have lower yields; requires screening for suitable salt/solvent systems.[9][10] |
| Column Chromatography | Removing multiple, closely related impurities; small to medium scale. | High resolution, versatile. | Can be slow, costly (solvents, silica), potential for product loss on acidic silica.[5] |
| Vacuum Distillation | Removing non-volatile or very high-boiling impurities; thermally stable compounds. | Good for large quantities, removes baseline impurities effectively. | Requires thermal stability, potential for decomposition if overheated.[11][12] |
Purification & Troubleshooting Workflows
The following diagram provides a logical decision-making process for selecting a purification strategy.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a powerful tool, but amines present unique challenges due to their basicity.
Caption: Troubleshooting common issues in amine column chromatography.
Q: My amine is streaking badly on the silica gel column, giving broad peaks and poor fractions. How do I fix this?
This is the most common issue with amine chromatography. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing.[5][7]
-
Primary Solution: Add a competitive base to your mobile phase. Incorporating 1-2% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide will neutralize the most acidic sites on the silica, allowing your product to elute symmetrically.[6] Always pre-equilibrate your column with the base-modified eluent before loading your sample.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
Q: I'm not getting good separation between my product and the secondary amine impurity. What can I change?
This is a selectivity issue. The primary and secondary amines have very similar polarities.
-
Optimize Your Mobile Phase: The key is to maximize the small differences in polarity. Often, switching to a less polar solvent system (e.g., from DCM/MeOH to Hexane/Ethyl Acetate) and running a very shallow gradient can resolve these compounds.
-
Derivatization: In challenging cases, you can temporarily derivatize the mixture. For example, reacting the crude mixture with a slight excess of benzoyl chloride could form the corresponding amides. The primary amine will form a secondary amide, and the secondary amine will form a tertiary amide. These derivatives often have significantly different polarities and are much easier to separate on silica. The desired amide can then be hydrolyzed back to the amine.
Detailed Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This method is excellent for achieving high purity and is scalable. It leverages the basicity of the amine to form a solid salt, which can be purified by recrystallization, leaving neutral impurities behind in the solvent.[9][10]
-
Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of crude).
-
Filtration: If any solids are present, filter the solution to remove insoluble material.
-
Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise. The hydrochloride salt of the amine will precipitate as a white solid. Monitor the pH of the mixture with wetted pH paper; stop adding acid when the mixture is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake thoroughly with fresh, cold diethyl ether or MTBE to remove any remaining neutral impurities (like the starting aldehyde).
-
Recrystallization: Recrystallize the salt from a suitable solvent system, such as isopropanol/ether or ethanol/water, to achieve high purity.
-
Liberation of Free Amine (Free-Basing):
-
Suspend the purified salt in water.
-
Add an immiscible organic solvent like DCM or ethyl acetate.
-
While stirring vigorously, slowly add an aqueous base (e.g., 2M NaOH or saturated NaHCO₃) until the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Protocol 2: Vacuum Distillation
This method is ideal for removing non-volatile impurities or residual high-boiling solvents on a larger scale. A preliminary boiling point prediction is useful; for benzylamine (a related structure), the boiling point is 185 °C at atmospheric pressure.[11] The target compound will have a slightly higher boiling point. Vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[11][12]
-
Setup: Assemble a vacuum distillation apparatus. Use a short-path distillation head for efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude amine is dry. If necessary, pre-treat with a drying agent like KOH pellets and decant.[11]
-
Distillation:
-
Add the crude amine and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly apply vacuum. A pressure of 1-5 mmHg is a good starting point.
-
Gently heat the flask in an oil bath.
-
Collect any low-boiling fractions first (forerun).
-
Increase the temperature gradually and collect the main fraction of this compound at a constant temperature and pressure.
-
Stop the distillation before the flask goes to complete dryness to avoid concentrating potentially explosive residues.
-
-
Storage: Store the purified, colorless liquid under an inert atmosphere (Nitrogen or Argon) in a cool, dark place to prevent oxidation and discoloration.
References
-
13 , Google Patents. Accessed January 22, 2026.
-
14 , ResearchGate. Accessed January 22, 2026.
-
15 , Sulfur Recovery Engineering Inc. Accessed January 22, 2026.
-
9 , Google Patents. Accessed January 22, 2026.
-
5 , Biotage. Accessed January 22, 2026.
-
16 , PubChem. Accessed January 22, 2026.
-
1 , Organic Chemistry Portal. Accessed January 22, 2026.
-
17 , Scribd. Accessed January 22, 2026.
-
11 , Reddit. Accessed January 22, 2026.
-
8 , Teledyne ISCO. Accessed January 22, 2026.
-
2 , Master Organic Chemistry. Accessed January 22, 2026.
-
18 , ACS Publications. Accessed January 22, 2026.
-
19 , Organic Chemistry Portal. Accessed January 22, 2026.
-
4 , Wikipedia. Accessed January 22, 2026.
-
6 , Reddit. Accessed January 22, 2026.
-
7 , Biotage. Accessed January 22, 2026.
-
12 , ResearchGate. Accessed January 22, 2026.
-
3 , Chemistry Steps. Accessed January 22, 2026.
-
10 , Google Patents. Accessed January 22, 2026.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 16. (4-Fluoro-3,5-dimethylphenyl)hydrazine | C8H11FN2 | CID 134385503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Common side reactions in the synthesis of fluorinated benzylamines
Welcome to the Technical Support Center for the synthesis of fluorinated benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of fluorinated benzylamines, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Primary Fluorinated Benzylamine with Significant Formation of Secondary and Tertiary Amines.
Scenario: You are performing a reductive amination of a fluorinated benzaldehyde with ammonia or an ammonium salt and observe significant amounts of di- and tri-fluorobenzylated amine byproducts.
Probable Cause: Over-alkylation is a common side reaction in reductive amination.[1] The newly formed primary benzylamine is often more nucleophilic than the ammonia source and can compete for reaction with the fluorinated benzaldehyde, leading to the formation of secondary amines. This secondary amine can then react further to form a tertiary amine.
Troubleshooting Steps:
-
Increase the Excess of the Amine Source: Employing a large excess of the ammonia equivalent (e.g., ammonium acetate, aqueous ammonia) can statistically favor the reaction of the aldehyde with the ammonia source over the newly formed primary amine. For instance, using a high concentration of aqueous ammonia has been shown to improve selectivity for the primary amine.[1]
-
Control the Reaction Temperature: Lower temperatures can sometimes disfavor the subsequent alkylation reactions. While initial imine formation might be slower, it can lead to a cleaner reaction profile. Reactions conducted below 80°C have shown a significant reduction in over-alkylation.[1]
-
Choose a Less Reactive Reducing Agent: The choice of reducing agent is critical. Milder reagents that selectively reduce the imine in the presence of the aldehyde can prevent the starting material from being consumed in side reactions.
-
Consider a Stepwise Procedure: Form the imine first by reacting the fluorinated benzaldehyde with the amine source, and then add the reducing agent in a separate step. This can sometimes provide better control over the reaction.
-
Alternative Synthetic Route (Gabriel Synthesis): To completely avoid over-alkylation, the Gabriel synthesis is an excellent alternative for preparing primary amines.[2][3][4][5] This method involves the alkylation of potassium phthalimide with a fluorobenzyl halide, followed by hydrazinolysis to release the primary amine.
Experimental Protocol: Gabriel Synthesis of 4-Fluorobenzylamine
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 4-fluorobenzyl bromide (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction by TLC until the starting halide is consumed.
-
Cool the mixture to room temperature and pour it into ice water to precipitate the N-(4-fluorobenzyl)phthalimide. Filter and wash the solid with water.
-
Suspend the dried N-(4-fluorobenzyl)phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, and the phthalhydrazide byproduct will precipitate. Filter off the solid.
-
Concentrate the filtrate, dissolve the residue in dilute HCl, and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the desired 4-fluorobenzylamine with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Issue 2: Presence of a Defluorinated Impurity in the Final Product.
Scenario: During a palladium-catalyzed amination of a fluorobenzyl halide or in some reductive amination conditions, you observe a significant byproduct corresponding to the benzylamine without the fluorine atom.
Probable Cause: Hydrodefluorination (HDF) is the replacement of a carbon-fluorine bond with a carbon-hydrogen bond.[6] This can be a significant side reaction in transition-metal-catalyzed reactions, particularly with palladium catalysts.[7][8] The mechanism often involves oxidative addition of the C-F bond to the metal center.
Troubleshooting Steps:
-
Ligand Selection in Pd-Catalyzed Reactions: The choice of phosphine ligand is crucial in minimizing HDF. Bulky, electron-rich ligands can sometimes favor the desired C-N bond formation over C-F bond activation.
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of hydrodefluorination. It is advisable to run the reaction at the lowest effective temperature and monitor closely to stop the reaction upon completion.
-
Choice of Base: The nature and strength of the base can influence the reaction pathway. A weaker base might be less prone to promoting side reactions. For instance, using NaOH instead of NaOt-Bu has been shown to be effective in some Buchwald-Hartwig aminations.[8][9]
-
Alternative Catalysts: If palladium catalysis consistently leads to HDF, consider catalysts based on other metals that may have a lower propensity for C-F bond activation under the reaction conditions.
-
In Reductive Amination: While less common, certain reducing agents or catalytic hydrogenation conditions can lead to HDF. If observed, screen alternative reducing agents (e.g., NaBH(OAc)₃ instead of catalytic hydrogenation with H₂/Pd-C).
Logical Workflow for Mitigating Hydrodefluorination
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. brainly.com [brainly.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.red [sci-hub.red]
Technical Support Center: Troubleshooting Low Yield in Amination Reactions of Fluorinated Compounds
Welcome to the technical support center for amination reactions involving fluorinated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with C-N bond formation when using fluorinated substrates. The unique electronic properties of fluorine can significantly influence reaction outcomes, often leading to lower-than-expected yields. This resource provides in-depth, field-tested insights and systematic troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Buchwald-Hartwig amination of a fluoroaryl halide is giving low yield. What are the most common initial troubleshooting steps?
Low yields in Buchwald-Hartwig aminations of fluorinated aryl halides are a frequent challenge. The strong electron-withdrawing nature of fluorine substituents can significantly alter the reactivity of the aryl halide and the stability of intermediates in the catalytic cycle. A systematic approach to optimization is crucial.
Initial Troubleshooting Workflow
Caption: Common side reactions in aminations of fluoroarenes.
-
Hydrodehalogenation (or Debromination): You observe the starting aryl halide without the halogen. This suggests that the oxidative addition occurred, but instead of C-N reductive elimination, a competing pathway (e.g., reaction with trace water or protonolysis) is intercepting the palladium intermediate.
-
Solution: Ensure strictly anhydrous conditions. A different ligand that accelerates reductive elimination may be needed. [1]* Hydroxylation (Phenol Formation): This is a common issue when using hydroxide bases or if significant water is present in the reaction. [2]The palladium-hydroxo complex can undergo reductive elimination to form the phenol.
-
Solution: Switch to a non-hydroxide base like NaOtBu or Cs₂CO₃. Use anhydrous solvents and reagents.
-
-
Etherification: If you are using an alkoxide base (e.g., NaOtBu), you might see the formation of an aryl tert-butyl ether. This side reaction can compete with amination, especially with sterically hindered or electron-poor amines. [3] * Solution: Lowering the reaction temperature can sometimes favor amination over etherification. Alternatively, switching to a carbonate or phosphate base can eliminate this possibility.
Analytical Protocol for Byproduct Identification:
-
Sample Preparation: Take an aliquot of the crude reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile, methanol).
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components and get their mass-to-charge ratios. [4]This is the fastest way to identify the masses of the desired product and major byproducts.
-
¹⁹F NMR Spectroscopy: This is a powerful, quantitative tool for analyzing fluorinated mixtures. [5]The chemical shift of the fluorine signal can provide information about its chemical environment, helping to distinguish between the starting material, product, and any fluorine-containing byproducts (like a defluorinated product). [5]It can also reveal if C-F bond activation or defluorination has occurred. [6]4. GC-MS Analysis: For more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify byproducts like the dehalogenated starting material. [7]
Question 4: My reaction is not going to completion, even after extended time. What factors could be causing the reaction to stall?
A stalled reaction typically points to catalyst death or the formation of an unreactive intermediate.
Potential Causes and Solutions:
-
Catalyst Decomposition (Ullmann): As mentioned, Cu(I) catalysts can be unstable. [8]The appearance of a black precipitate is a strong indicator of decomposition to Cu(0) or copper oxides.
-
Solution: Improve inert atmosphere techniques. [8]The addition of a stabilizing ligand is often the best solution.
-
-
Catalyst Inhibition (Buchwald-Hartwig): Certain functional groups on your substrate or impurities can act as catalyst poisons.
-
Solution: Purify starting materials meticulously. If the amine substrate is the issue, consider protecting it, performing the coupling, and then deprotecting.
-
-
Formation of an Off-Cycle, Stable Intermediate: The catalytic cycle can be trapped in a stable state. For example, with some fluorinated substrates, the Pd(Ar)(Amine) complex might be too stable to undergo reductive elimination under the current conditions.
-
Solution: A change in ligand is the most direct approach. A more electron-donating or bulkier ligand can destabilize this intermediate and promote the final C-N bond-forming step. Increasing the temperature can also provide the necessary activation energy.
-
-
Product Inhibition: In some cases, the product itself can coordinate strongly to the metal center, inhibiting catalyst turnover.
-
Solution: This is a more challenging problem. Running the reaction at a higher dilution may help. A different catalyst system (e.g., switching from Pd to Ni, or vice-versa) might be necessary. Nickel-based catalysts have shown promise for the amination of aryl fluorides. [9]
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst)
-
Fluorinated aryl halide
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox):
-
To an array of 8 mL vials, add the fluorinated aryl halide (0.1 mmol, 1.0 equiv).
-
Add the amine (0.12 mmol, 1.2 equiv).
-
Add the selected base (0.14 mmol, 1.4 equiv).
-
In separate vials, prepare stock solutions of different Pd precatalysts/ligands in the chosen solvent.
-
-
Reaction Setup:
-
To each vial, add the palladium precatalyst (1-2 mol%).
-
Add anhydrous solvent (1.0 mL) to each vial.
-
Seal the vials tightly with screw caps.
-
-
Reaction Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each vial for LC-MS analysis to determine the conversion to product and identify major byproducts.
-
Compare the results to identify the most promising catalyst/base/solvent combination for further optimization.
-
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).
- Help troubleshooting a Buchwald-Hartwig amin
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Help with Ullmann Coupling. (2025-05-20). Reddit r/Chempros.
- Ullmann coupling. (2024-09-16). Reddit r/Chempros.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).
- Troubleshooting Ullmann Couplint. (2023-02-20). Reddit r/Chempros.
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024-07-17). eScholarship.org.
- Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020-04-29). RSC Publishing.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025-01-29).
- Optimization of reaction conditions for the reaction of aryl chloride.
- aryl fluoride cross‐coupling.
- Nickel-catalyzed amination of aryl fluorides with primary amines.RSC Publishing.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.
- Ullmann reaction – Knowledge and References.Taylor & Francis.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving the stability of (4-Fluoro-3,5-dimethylphenyl)methanamine during reactions
Welcome to the technical support center for (4-Fluoro-3,5-dimethylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability and successful application of this versatile reagent in various chemical reactions.
Understanding the Molecule: Key Stability and Reactivity Considerations
This compound presents a unique combination of electronic and steric factors that influence its reactivity and stability. The fluorine atom at the para-position acts as a moderate electron-withdrawing group, which can influence the basicity and nucleophilicity of the amine.[1][2] Simultaneously, the two methyl groups in the meta positions introduce significant steric hindrance around the benzylic position, which can impact the accessibility of the amine's lone pair of electrons.[3][4][5][6]
This technical guide will address common challenges and provide solutions for working with this sterically hindered and electronically modified benzylamine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Storage and Handling
Question: My this compound has developed a yellow tint. Is it still usable?
Answer: A slight yellowing of benzylamines can occur over time due to slow oxidation or reaction with atmospheric carbon dioxide. While it may still be usable for some applications, for reactions sensitive to impurities, purification is recommended. Impurities in benzylamine can include oxidation and condensation byproducts, such as imines.[7] For optimal results, it is best to use a freshly purified or newly opened bottle of the amine. Proper storage under an inert atmosphere (nitrogen or argon) and in a cool, dark place is crucial to minimize degradation.[8]
Question: What are the best practices for handling this compound to prevent degradation?
Answer: As a primary amine, this compound can be sensitive to air and moisture.[8] It is recommended to handle this reagent under an inert atmosphere, especially if it will be stored for an extended period after opening. Use of syringe techniques with a Sure/Seal™-type bottle is advisable.[9][10] If transferring from a larger container, flush the headspace of both containers with nitrogen or argon before and after transfer.
Reaction Troubleshooting
Acylation Reactions (e.g., Amide Formation)
Question: I am observing low yields in my acylation reaction with this compound and an acid chloride. What could be the cause?
Answer: Low yields in acylation reactions with this amine are often attributed to its steric hindrance. The bulky methyl groups can impede the approach of the acylating agent to the nitrogen atom. Several strategies can be employed to overcome this:
-
Choice of Acylating Agent: If using a sterically demanding acid chloride, consider converting the carboxylic acid to a more reactive species. Activating agents like HATU, HOBt/EDC, or converting the acid to an acyl fluoride can enhance the reaction rate with hindered amines.[11][12][13]
-
Use of a Catalyst: Lewis acids such as Cu(OTf)₂ or Sn(OTf)₂ can catalyze the acylation of hindered alcohols and can be effective for amines as well.[7][14] Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole can also significantly accelerate the reaction.[15]
-
Reaction Conditions: Increasing the reaction temperature or using a microwave reactor can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[11] The inclusion of a non-nucleophilic, sterically hindered base like 2,6-lutidine can be beneficial for scavenging the generated HCl without competing with the primary amine.[16]
Question: I am seeing side products in my acylation reaction. What are they and how can I minimize them?
Answer: A common side product is the diacylated amine, especially if a strong, non-hindered base is used in excess. To minimize this, use a stoichiometric amount of the acylating agent and a hindered base. Another possibility is the formation of a salt between the amine and the generated HCl, which can precipitate out of the reaction and reduce the amount of free amine available to react. The use of a base is crucial to prevent this.
Reductive Amination
Question: My reductive amination reaction with this compound is sluggish and gives a low yield of the desired secondary amine. How can I improve this?
Answer: The steric bulk of this compound can slow down the initial imine formation. Here are some troubleshooting steps:
-
Promote Imine Formation: The formation of the imine is often the rate-limiting step. This equilibrium can be driven forward by removing the water formed during the reaction, for example, by using molecular sieves. The addition of a catalytic amount of a weak acid, such as acetic acid, can also accelerate imine formation.[17]
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone.[17] A milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred for reductive aminations as they are less likely to reduce the carbonyl starting material.[17]
-
One-Pot vs. Two-Step Procedure: For sterically hindered amines, a two-step procedure can be more effective. First, form the imine under optimized conditions (e.g., with a Dean-Stark trap to remove water), and then, in a separate step, add the reducing agent. This allows for more control over each stage of the reaction.
Question: I am observing the formation of the alcohol byproduct from the reduction of my carbonyl compound. How can I avoid this?
Answer: This is a clear indication that the reduction of the carbonyl is competing with the formation and/or reduction of the imine. As mentioned above, using a more selective reducing agent like NaBH(OAc)₃ is the primary solution.[17] Additionally, ensuring that imine formation is well underway before adding the reducing agent in a one-pot procedure can help to mitigate this side reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol provides a robust method for the synthesis of amides from this compound and a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized for the reductive amination of aldehydes or ketones with the sterically hindered this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Diagram 1: Factors Influencing the Reactivity of this compound
Caption: Key factors affecting the reactivity of the target amine.
Diagram 2: Troubleshooting Workflow for Low-Yield Acylation
Caption: A decision tree for troubleshooting acylation reactions.
References
Sources
- 1. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. osti.gov [osti.gov]
- 6. ochem.as.uky.edu [ochem.as.uky.edu]
- 7. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. hepatochem.com [hepatochem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Fluoro-3,5-dimethylphenyl)methanamine
This guide provides in-depth troubleshooting and practical solutions for the purification of (4-Fluoro-3,5-dimethylphenyl)methanamine. It is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during and after synthesis. Our focus is on diagnosing impurity profiles and implementing effective, validated purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, purification, and analysis of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis via reductive amination of 4-fluoro-3,5-dimethylbenzaldehyde, the following impurities are frequently observed:
-
Unreacted Starting Material: Residual 4-fluoro-3,5-dimethylbenzaldehyde.
-
Imine Intermediate: The Schiff base formed between the aldehyde and the ammonia source, resulting from incomplete reduction.
-
Over-alkylation Product: The secondary amine, N,N-bis((4-fluoro-3,5-dimethylphenyl)methyl)amine, is a dominant side-product due to the product amine being more nucleophilic than ammonia.[1]
-
Carbonyl Reduction Product: 4-fluoro-3,5-dimethylbenzyl alcohol, formed if the reducing agent is too reactive and reduces the starting aldehyde.
-
Oxidation Products: Benzylamines can be susceptible to air oxidation over time, leading to the corresponding imine and other degradation products.[2]
-
Tarry Residues: Polymerization or degradation of reagents can lead to the formation of high molecular weight, often colored, impurities.[3]
Q2: What is the most robust, general-purpose method for purifying this compound?
A2: For general-purpose, high-purity purification, a two-stage approach is recommended:
-
Acid-Base Extraction: First, perform an aqueous workup. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the desired amine, pulling it into the aqueous layer. The neutral impurities (like the starting aldehyde or corresponding alcohol) will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the free amine back into an organic solvent.
-
Final Polish: Depending on the remaining impurities, follow the extraction with either vacuum distillation, flash column chromatography, or salt recrystallization. For thermally stable compounds, vacuum distillation is highly effective.[2][4]
Q3: How can I accurately assess the purity of my this compound?
A3: A combination of techniques is essential for a complete purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a mobile phase like 10-20% Methanol in Dichloromethane with 1% triethylamine (to prevent streaking) on a silica plate. Visualize with UV light and a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are critical. ¹H NMR will show characteristic peaks for the benzylic CH₂ and aromatic protons, allowing for the identification and quantification of aldehyde or alcohol impurities. ¹⁹F NMR is a highly sensitive probe for fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for quantitative purity analysis.
Q4: What are the best practices for storing the purified amine to prevent degradation?
A4: Primary benzylamines can be sensitive to air and light. To ensure long-term stability:
-
Store under an inert atmosphere: Displace air in the storage container with nitrogen or argon.
-
Use amber glass vials: Protect the compound from light.
-
Store at low temperatures: Refrigeration (2-8 °C) is recommended.[5]
-
Consider salt formation: For very long-term storage, converting the amine to its hydrochloride salt provides significantly greater stability.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My TLC plate shows a spot at the baseline that stains heavily with permanganate. What is it and how do I remove it?
-
Plausible Cause: This indicates a highly polar impurity, likely residual inorganic salts from the reaction workup or highly polar organic byproducts. It could also be the hydrochloride salt of your amine if you performed an acidic extraction and did not adequately basify during the free-basing step.
-
Troubleshooting Strategy:
-
Ensure Complete Free-Basing: During your aqueous workup, ensure the pH is >12 after adding the base to fully deprotonate the amine hydrochloride.
-
Water Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble inorganic salts.
-
Filtration: If the material is still present after solvent evaporation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and filter it through a small plug of silica gel or celite. The highly polar baseline material will adsorb strongly to the silica.
-
Problem: My ¹H NMR spectrum shows a singlet at ~10 ppm and my product has a distinct "almond-like" smell.
-
Plausible Cause: These are classic indicators of a residual aldehyde, in this case, the 4-fluoro-3,5-dimethylbenzaldehyde starting material.
-
Troubleshooting Strategy:
-
Acid Wash: The most effective method is an acid-base workup as described in FAQ Q2. The basic amine will be extracted into the aqueous acid phase, while the neutral aldehyde remains in the organic layer, allowing for a clean separation.
-
Bisulfite Wash: An alternative is to wash the organic solution of your crude product with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, pulling it into the aqueous layer.
-
Chromatography: If the aldehyde concentration is low, it can be separated by flash column chromatography. The aldehyde is less polar than the amine and will elute first.
-
Problem: My product is a thick, dark-colored oil that I cannot get to crystallize.
-
Plausible Cause: The dark color suggests the presence of tarry decomposition or polymerization products, which can inhibit crystallization.[3] The oily nature at room temperature is expected for many free-base benzylamines.
-
Troubleshooting Strategy: Purification via Salt Formation & Recrystallization This is often the most powerful technique for purifying challenging amines and breaking up oils. The increased structural order of the ionic salt lattice facilitates crystallization.[6]
Step-by-Step Protocol: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude oily amine in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude product).
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) while stirring. The amine hydrochloride salt should precipitate as a white solid. Monitor the pH of the solution with moist pH paper to ensure it is acidic.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with fresh, cold diethyl ether to remove any non-basic, soluble impurities.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/water, methanol, or isopropanol. Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Free-Basing (Optional): To recover the pure free-base amine, dissolve the recrystallized salt in water, basify the solution to pH >12 with NaOH, and extract the pure amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Problem: My mass spectrum shows a peak at approximately double the mass of my product.
-
Plausible Cause: This is a strong indication of the dibenzylamine impurity, N,N-bis((4-fluoro-3,5-dimethylphenyl)methyl)amine. This secondary amine is less polar than your desired primary amine.
-
Troubleshooting Strategy:
-
Flash Column Chromatography: This is the most reliable method for separating the primary and secondary amines. The less polar dibenzylamine will elute before the desired primary amine product. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can provide excellent separation.
-
Vacuum Distillation: If the boiling points are sufficiently different, fractional vacuum distillation can be effective.[2] The primary amine is expected to have a lower boiling point than the larger secondary amine.
-
Part 3: Data & Visualization
Summary of Impurities and Purification Strategies
| Impurity | Likely Origin | Identification Method | Recommended Purification Method |
| 4-Fluoro-3,5-dimethylbenzaldehyde | Unreacted starting material | ¹H NMR (δ ≈ 10 ppm), GC-MS | Acid-base extraction; Bisulfite wash |
| Imine Intermediate | Incomplete reduction | ¹H NMR (δ ≈ 8.3 ppm), MS | Further reduction; Acid hydrolysis |
| Dibenzylamine | Over-alkylation side reaction[1] | MS (M+ ~2x product), TLC (less polar) | Flash column chromatography; Vacuum distillation |
| 4-Fluoro-3,5-dimethylbenzyl alcohol | Aldehyde reduction | ¹H NMR (δ ≈ 4.5 ppm, CH₂), GC-MS | Flash column chromatography; Acid-base extraction |
| Tarry Polymers | Reagent/product degradation[3] | Visual (dark color), Baseline on TLC | Salt formation & recrystallization; Filtration through silica |
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the optimal purification strategy.
Troubleshooting Logic Diagram
This diagram outlines the logical steps to identify and remedy specific impurities based on analytical data.
Caption: Troubleshooting logic for common impurity scenarios.
References
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]
-
Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate. [Link]
-
PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. European Patent Office. [Link]
-
How to purify Benzylamine? Reddit r/OrganicChemistry. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. ResearchGate. [Link]
-
(3-Fluoro-5-(4-methylphenyl)phenyl)methanamine. PubChem. [Link]
-
Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. PubMed. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Step B: Preparation of 3,5-dimethyl-4-fluoroaniline. PrepChem.com. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
α C‒H functionalization of benzylamines. ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing. [Link]
-
Purification of Fluorine by Distillation. SciSpace. [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]
-
Reductive Amination. Myers Group, Harvard University. [Link]
-
[3-Fluoro-5-(oxan-4-yloxy)phenyl]methanamine. PubChem. [Link]
-
Functionalization of benzylamine. ResearchGate. [Link]
-
(3-Fluoro-5-methylphenyl)-(furan-2-yl)methanamine. PubChem. [Link]
Sources
Technical Support Center: Scaling the Synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine
Welcome to the technical support center for the synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into the scalable synthesis of this key building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Recommended Synthetic Workflow: Reductive Amination
The most direct and scalable route to this compound is the reductive amination of 4-Fluoro-3,5-dimethylbenzaldehyde. This one-pot or stepwise process involves the formation of an intermediate imine from the aldehyde and an ammonia source, followed by in-situ reduction to the target primary amine. This method is favored for its high atom economy and generally mild reaction conditions.[1]
Caption: Scalable Reductive Amination Workflow.
Detailed Experimental Protocol
This protocol is optimized for scalability and uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations and minimizes side reactions like aldehyde reduction.[1]
Materials:
-
4-Fluoro-3,5-dimethylbenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq).
-
Solvent and Amine Source: Add anhydrous Methanol (5 mL per gram of aldehyde) followed by Ammonium Acetate (3.0 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Expert Insight: Using a moderate excess of the ammonia source drives the equilibrium towards imine formation, maximizing the conversion of the starting aldehyde.
-
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitoring by TLC or LC-MS is recommended to confirm the consumption of the aldehyde and formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2. This neutralizes any unreacted hydride and protonates the product amine, moving it into the aqueous phase.
-
Workup & Extraction:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add Dichloromethane (DCM) and water. Separate the layers. The aqueous layer contains the protonated amine salt.
-
Wash the aqueous layer with DCM (2x) to remove any unreacted aldehyde and other non-basic organic impurities.
-
Adjust the pH of the aqueous layer to >12 with 1 M NaOH at 0 °C. This deprotonates the amine, making it soluble in organic solvents.
-
Extract the product into DCM (3x).
-
Self-Validation: This acid-base extraction is a critical purification step. The product's ability to move between phases based on pH confirms its basic amine character and effectively separates it from neutral or acidic impurities.[3]
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: For high purity, the crude product should be purified by vacuum distillation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Aldehyde | 1. Inactive reducing agent (STAB is hygroscopic).2. Insufficient imine formation due to wet reagents/solvents.3. Incorrect pH; imine formation is optimal under mildly acidic conditions.[2] | 1. Use a fresh, unopened bottle of STAB or dry it under vacuum. 2. Use anhydrous solvents and ensure the ammonium acetate is dry.3. Add a catalytic amount of acetic acid (0.1 eq) with the ammonium acetate to facilitate imine formation. |
| Significant Alcohol Byproduct Formation | 1. Use of a less selective reducing agent (e.g., NaBH₄).[2]2. Water present in the reaction mixture can hydrolyze the imine back to the aldehyde, which is then reduced. | 1. Switch to a more selective hydride like NaBH(OAc)₃ or NaBH₃CN.[2][5]2. Ensure anhydrous conditions throughout the imine formation and reduction steps. |
| Formation of Secondary Amine (Dialkylation) | 1. The newly formed primary amine reacts with remaining aldehyde and imine.2. Insufficient amount of ammonia source. | 1. Use a larger excess of the ammonia source (e.g., increase NH₄OAc to 5-10 eq) to outcompete the product amine.2. Add the reducing agent immediately after the imine formation step is complete to minimize the time the product amine is in contact with the imine. |
| Difficulties During Aqueous Workup (Emulsions) | 1. High concentration of salts.2. Agitation is too vigorous during extraction. | 1. Add brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.2. Use gentle, swirling inversions for mixing instead of vigorous shaking. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent like Sodium Borohydride (NaBH₄)?
A: While NaBH₄ can be used, it presents challenges. It can readily reduce the starting aldehyde, leading to the formation of 4-fluoro-3,5-dimethylbenzyl alcohol as a significant byproduct.[2] To mitigate this, a two-step procedure is often required: first form the imine, remove the solvent, and then perform the reduction in a separate step.[1] For scalability and process efficiency, STAB (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) are superior as they are selective for the imine/iminium ion in the presence of the aldehyde, allowing for a more convenient one-pot reaction.[2][5]
Q2: My starting aldehyde is impure. How will this affect the reaction?
A: The purity of the starting aldehyde is critical. The most common impurity is the corresponding carboxylic acid (4-fluoro-3,5-dimethylbenzoic acid) formed via air oxidation. This acidic impurity will react with the ammonia source and can neutralize the basic conditions needed for efficient reduction, leading to lower yields. It is highly recommended to purify the aldehyde (e.g., by distillation or recrystallization) before use.
Q3: How do I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The aldehyde will be the least polar spot. The imine intermediate will be slightly more polar, and the final amine product will be the most polar, often streaking from the baseline. Staining with ninhydrin can help visualize the primary amine product. For more precise monitoring, especially during process development, LC-MS is the preferred method.
Q4: What are the key challenges when scaling this synthesis from grams to kilograms?
A: Scaling up introduces several critical challenges:[6][7]
-
Heat Management: The addition of the reducing agent and the acid/base quenches are exothermic. On a large scale, efficient heat transfer is paramount to prevent side reactions and ensure safety. A jacketed reactor with controlled coolant flow is necessary.[8]
-
Reagent Addition: Slow, controlled addition of reagents (especially the hydride) is crucial. A dropping funnel or a syringe pump should be used for liquid reagents to maintain a steady rate and avoid temperature spikes.
-
Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor selectivity and byproduct formation. The impeller design and agitation speed must be sufficient to ensure the homogeneity of the reaction mixture.[7]
-
Workup and Extraction: Handling large volumes during the aqueous workup can be challenging. Phase separation may be slower, and the risk of emulsion formation increases.
Q5: The final product appears as a yellow oil after workup. Is this normal and how can I purify it?
A: A yellow or brown color in the crude product is common and usually indicates the presence of minor impurities from oxidation or side reactions. The most effective method for obtaining a colorless, high-purity product is fractional vacuum distillation.[4] Given the benzylic amine structure, it is susceptible to air oxidation, so blanketing the distillation apparatus with nitrogen or argon is recommended.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reddit r/Chempros. (2024). Question about reductive amination reaction procedure. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2024). How to purify Benzylamine?. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
Reddit r/chemistry. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Managing Exothermic Reactions in Aminofuran Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing exothermic reactions during the synthesis of aminofurans. The formation of the furan ring, particularly with amino substituents, can involve highly energetic steps. Inadequate control over the reaction exotherm not only compromises yield and purity but also poses a significant safety risk, including the potential for thermal runaway. This guide is designed to provide field-proven insights, troubleshooting protocols, and a foundational understanding of the causal relationships between reaction parameters and thermal behavior.
Section 1: Frequently Asked Questions - Understanding the Thermal Hazard
This section addresses fundamental questions regarding the exothermic nature of aminofuran synthesis.
Question: What are the primary sources of exothermicity in common aminofuran synthesis routes?
Answer: The heat release in aminofuran synthesis typically originates from one or more of the following aspects of the reaction mechanism:
-
Acid-Catalyzed Cyclization and Dehydration: In reactions like the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound cyclizes to form the furan ring, the process is often driven by a strong acid. The initial protonation of a carbonyl group is a highly favorable and exothermic step.[1][2] The subsequent intramolecular cyclization and dehydration to form the stable aromatic furan ring releases significant energy.
-
Neutralization: If the reaction involves the use of a strong acid catalyst and a basic reactant (like an amine), the acid-base neutralization that occurs upon mixing is a rapid and highly exothermic process.
-
Reactions Involving Highly Energetic Functional Groups: The synthesis of specific aminofurans, such as 3-amino-4-nitrofurazan, involves the transformation of energetic materials. The oxidation step to form the nitro group, for instance, has been shown to have a very high heat of reaction, measured at 599.9 kJ·mol⁻¹ in one study.[3]
Application Scientist's Insight: The key is to recognize that the overall observed exotherm is a sum of multiple heat-generating events. The rate-determining step of the reaction is not always the most exothermic step. A rapid, initial protonation or neutralization can cause a sharp temperature spike even before the main cyclization reaction has reached its maximum rate. Understanding this allows for more intelligent strategies, such as cooling the vessel before adding the acid catalyst.
Question: What is a thermal runaway, and how is it different from a simply hot reaction?
Answer: A thermal runaway is a critical situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal from the reactor.[4] This creates a positive feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, leading to even faster heat generation. This can result in a rapid, uncontrolled increase in temperature and pressure, potentially causing vessel rupture, fire, or explosion.[5][6]
A hot but controlled reaction, on the other hand, is one where the heat generation is significant but is effectively managed by the cooling system, maintaining the reaction at the desired setpoint temperature.
Application Scientist's Insight: The transition from a controlled reaction to a runaway can be subtle. A key indicator is when providing maximum cooling is no longer sufficient to stop or reverse the temperature rise. Reaction calorimetry data can help define a critical safety parameter known as the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature the reaction mixture would reach in the event of a total cooling failure.[3][7] Knowing your reaction's MTSR is crucial for assessing its risk.
Section 2: Proactive Thermal Control Strategies and Protocols
Anticipating and planning for heat generation is the most effective way to ensure a safe and successful synthesis.
Question: How can I design my experiment from the start to mitigate exothermic risks?
Answer: Several proactive strategies can be implemented. The choice depends on the specific reaction kinetics, scale, and available equipment. The three most common and effective methods are staged addition, dilution, and precise temperature control.
Decision-Making Workflow for Thermal Control
The following diagram outlines a logical workflow for selecting an appropriate control strategy.
Caption: Workflow for selecting a thermal control strategy.
Protocol 1: Staged Reagent Addition (Semi-Batch Operation)
This technique involves adding one of the reactive components gradually to the reaction mixture, allowing the heat to be generated and removed over a longer period.
Causality: By controlling the concentration of the limiting reagent at any given time, you directly control the reaction rate and, therefore, the rate of heat generation. This prevents the accumulation of unreacted reagents that could later react simultaneously and overwhelm the cooling system.[8]
Step-by-Step Methodology:
-
Setup: Assemble the reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel (or syringe pump for better precision). Ensure the temperature probe is placed in the reaction mixture, away from the vessel walls.
-
Initial Charge: Charge the reactor with the solvent and one of the reactants (typically the one not being added dropwise).
-
Cooling: Bring the reactor contents to the target temperature using a reliable cooling bath (e.g., ice-water, dry ice/acetone). Ensure the bath has sufficient capacity to absorb the total expected heat of reaction.
-
Staged Addition: Begin the slow, dropwise addition of the second reactant from the addition funnel.
-
Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the setpoint.
-
Post-Addition Hold: After the addition is complete, continue to stir the reaction at the set temperature for the prescribed time to ensure complete conversion. The temperature should remain stable or slowly decrease as the reaction completes.
Protocol 2: Dilution Control
Using an appropriate amount of an inert solvent increases the overall thermal mass of the system.
Causality: The solvent acts as a heat sink, absorbing the energy released by the reaction. This moderates the temperature increase (ΔT) for a given amount of heat generated (q), as described by the equation q = mCΔT, where 'm' is the mass and 'C' is the specific heat capacity. A larger 'm' results in a smaller ΔT.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that is inert to all reactants and products, has a suitable boiling point (well above the reaction temperature to avoid pressure buildup), and is a good heat transfer medium.
-
Determine Concentration: Based on literature or preliminary safety studies, determine a safe starting concentration. For a new reaction, it is wise to start with a more dilute system.
-
Procedure: a. Add the selected volume of solvent to the reaction vessel. b. Add the first reactant and stir until dissolved/suspended. c. Cool the mixture to the desired starting temperature. d. Add the second reactant (either all at once if the exotherm is manageable with dilution alone, or via staged addition for combined control). e. Monitor the temperature closely.
Section 3: Troubleshooting Guide - When Temperatures Rise
Even with careful planning, unexpected events can occur. This guide helps you diagnose and respond to common thermal issues.
Question: My reaction temperature is rising rapidly and is not responding to my cooling bath. What are the immediate steps?
Answer: This is a potential thermal runaway scenario. Prioritize safety above all else.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Emergency Cooling: If available and safe to do so, add a more powerful cooling agent to the external bath (e.g., adding dry ice to an isopropanol bath).
-
Dilution Quench: If planned for, add a large volume of a pre-chilled, inert solvent to the reaction to rapidly increase the thermal mass and slow the reaction.
-
Alert Personnel: Inform colleagues and safety personnel of the situation.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Application Scientist's Insight: An emergency quench plan should be part of your experimental design. The quench solvent and volume should be determined beforehand. Never use a reactive quench agent (like water with a water-sensitive compound) as this can exacerbate the situation.
Troubleshooting Data Table
| Observed Issue | Probable Thermal Cause | Recommended Action & Explanation |
| Initial sharp temperature spike upon adding catalyst. | Rapid, highly exothermic initiation/neutralization step. | Action: Cool the reaction mixture below the target temperature before adding the catalyst. Add the catalyst in portions or as a dilute solution. Explanation: This separates the initiation exotherm from the main reaction exotherm. |
| Temperature is stable during addition but rises after addition is complete. | Accumulation of unreacted starting material due to a slow initiation or reaction rate at the set temperature. | Action: Increase the reaction temperature slightly after the addition is complete to drive the reaction. In the future, run the reaction at a slightly higher temperature or use a slower addition rate. Explanation: The rate of addition was faster than the rate of consumption, creating a dangerous buildup. |
| Significant byproduct formation; low yield of aminofuran. | Localized hot spots due to poor mixing or too-rapid addition. Side reactions have a higher activation energy and become dominant at elevated temperatures. | Action: Improve stirring efficiency (use a larger stir bar or overhead stirrer). Decrease the rate of addition. Explanation: Good mixing ensures that the heat generated is rapidly dissipated into the bulk solution, preventing localized areas from overheating and triggering alternative reaction pathways. |
| Reaction appears stalled or incomplete. | Over-cooling of the reaction. | Action: Allow the reaction temperature to rise slowly to the intended setpoint. Explanation: While preventing runaways is critical, excessive cooling can slow or stop the desired reaction. Precise temperature control is key.[9] |
Section 4: Advanced Thermal Hazard Assessment
For scaling up or for novel syntheses, a quantitative understanding of the reaction's thermal properties is essential.
Question: How can I precisely measure the thermal risk of my specific aminofuran synthesis?
Answer: Reaction calorimetry is the gold standard for this purpose. Instruments like a Reaction Calorimeter (RC1) or Differential Scanning Calorimetry (DSC) can provide critical safety data.[3][10][11]
Thermal Hazard Assessment Workflow
Caption: Workflow for a quantitative thermal hazard assessment.
Key Parameters Explained:
-
Heat of Reaction (ΔHrx): The total amount of energy released per mole of reactant.
-
Heat Flow: The rate at which heat is being generated (in Watts), which is directly related to the reaction rate.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction would reach under adiabatic conditions (i.e., with no heat loss to the surroundings, as in a cooling failure).[7]
-
T_D24: The temperature at which a substance will self-decompose over a 24-hour period, indicating its thermal stability.[3]
Trustworthiness through Self-Validation: By measuring these parameters, you create a self-validating safety system. A fundamental rule for process safety is to ensure that the MTSR is significantly lower than the decomposition temperature (T_D24) of any component in the reaction mixture. If MTSR approaches or exceeds T_D24, a cooling failure could trigger a catastrophic decomposition, and the process must be redesigned (e.g., by lowering concentration or temperature).
References
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- KY PSC. (n.d.).
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
- Chemical Engineering Transactions. (n.d.). Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan.
- MDPI. (2021).
- UL Research Institutes. (2021).
- ResearchGate. (2020). (PDF)
- Zenodo. (n.d.).
- PubMed. (2018).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 4. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 5. psc.ky.gov [psc.ky.gov]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. Chemico-calorimetric analysis of amorphous granules manufactured via continuous granulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Fluorinated Amine Synthesis
Welcome to the Technical Support Center for fluorinated amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into amine-containing molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Section 1: Troubleshooting Common Issues in Fluorinated Amine Synthesis (FAQs)
This section addresses specific problems that researchers frequently encounter. Each answer provides not only a solution but also a mechanistic explanation to empower you to make informed decisions in your future experiments.
Q1: My reductive amination of a fluorinated ketone is resulting in low yield. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of fluorinated ketones are a common challenge, often stemming from the electron-withdrawing nature of the fluorine substituents, which can affect both imine formation and the subsequent reduction step.
Causality and Troubleshooting Strategy:
-
Inefficient Imine Formation: The first equilibrium is the formation of a hemiaminal, followed by dehydration to the imine. Fluorinated ketones can be less electrophilic, and the resulting hemiaminal may be stabilized, slowing down the crucial dehydration step.
-
Solution: Conduct the reaction under mildly acidic conditions (pH 4-5) to facilitate dehydration.[1] Acetic acid is a common catalyst. For particularly stubborn substrates, a Lewis acid like Ti(OiPr)₄ can be used to activate the ketone.[2]
-
Pro-Tip: Consider a stepwise procedure. First, form the imine in a suitable solvent like methanol, allowing sufficient time for its formation (monitor by TLC or NMR). Then, add the reducing agent.[3] This prevents the reducing agent from prematurely reducing the starting ketone.[2][4]
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive will reduce the ketone faster than the imine is formed. A reagent that is too weak may not efficiently reduce the formed imine.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can readily reduce aldehydes and ketones.[4] If used, it should be added after imine formation is complete.[2][4]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of imines in the presence of carbonyls, especially at mildly acidic pH.[2] This is often the reagent of choice for one-pot reductive aminations.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective and mild reducing agent, often used as an alternative to NaBH₃CN to avoid cyanide in the waste stream.[2] It is sensitive to water and not ideal for use in methanol.[4] Dichloroethane (DCE) is a preferred solvent.[3][4]
-
-
Solvent Effects: The solvent can influence reaction rates and equilibria.
-
Solution: While methanol is common, especially with NaBH₄ and NaBH₃CN, consider less protic solvents like DCE or THF when using NaBH(OAc)₃.[4] For challenging reactions, 2,2,2-trifluoroethanol has been shown to be an effective solvent for reductive aminations using NaBH₄ without additional catalysts.[3]
-
Troubleshooting Flowchart for Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low-yield reductive amination.
Q2: I'm observing significant side products, such as over-alkylation or elimination, in my fluorination reaction. How can I improve selectivity?
A2: Side reactions are a major hurdle in fluorination chemistry, often driven by the high reactivity of fluorinating agents and the potential for competing reaction pathways.
Causality and Troubleshooting Strategy:
-
Over-alkylation in Reductive Amination: The formation of tertiary amines from a primary amine is a common issue if the newly formed secondary amine is more nucleophilic than the starting primary amine.[2]
-
Elimination Side Reactions with Deoxyfluorination Reagents (e.g., DAST, Deoxo-Fluor): When attempting to convert a hydroxyl group to a fluorine atom, elimination to form an alkene is a common competing pathway, especially with secondary or tertiary alcohols.
-
Causality: These reagents can act as Lewis acids, promoting carbocation formation, which can then undergo elimination.
-
Solution:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can often favor substitution over elimination.
-
Use Modern Reagents: Reagents like PyFluor and XtalFluor have been developed to be more selective and less prone to causing elimination and rearrangement side reactions compared to DAST or Deoxo-Fluor.[5]
-
-
-
Over-fluorination with Electrophilic Fluorinating Agents (e.g., Selectfluor®): When fluorinating a position with an acidic proton, such as the α-position of a β-ketoester, it's possible to get a mixture of mono- and di-fluorinated products.
-
Causality: The mono-fluorinated product may still be sufficiently acidic to be deprotonated and react with another equivalent of the fluorinating agent.
-
Solution:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents).
-
Monitor Reaction Progress: Closely monitor the reaction by TLC, LC-MS, or NMR and quench it as soon as the starting material is consumed.
-
Lower Temperature: Reducing the reaction temperature can enhance selectivity.[6]
-
-
Table 1: Comparison of Common Fluorinating Reagents and Associated Side Reactions
| Reagent Class | Example Reagent(s) | Common Application | Potential Side Reactions & Mitigation |
| Nucleophilic Deoxyfluorination | DAST, Deoxo-Fluor | R-OH → R-F | Elimination, Rearrangements. Mitigate by using lower temperatures or switching to modern reagents like PyFluor or XtalFluor. |
| Electrophilic (N-F) | Selectfluor®, NFSI | C-H → C-F (on electron-rich or activated C-H) | Over-fluorination. Mitigate by controlling stoichiometry and reaction time/temperature.[6] |
| Nucleophilic Fluoride Source | KF, CsF | SₙAr, Halogen Exchange (Halex) | Low reactivity. Mitigate with phase-transfer catalysts or aprotic polar solvents (e.g., DMF, MeCN). |
Q3: My nucleophilic fluorination with KF is not proceeding. What factors should I consider?
A3: Potassium fluoride (KF) is an inexpensive and readily available fluoride source, but its low solubility and the low nucleophilicity of the fluoride ion in protic solvents often lead to sluggish or failed reactions.
Causality and Troubleshooting Strategy:
-
Solvent Choice: The solvent plays a critical role in solubilizing the fluoride salt and modulating its nucleophilicity.
-
Causality: Protic solvents (e.g., water, methanol) will hydrogen-bond with the fluoride anion, creating a large solvent shell and drastically reducing its nucleophilicity.
-
Solution: Use polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[7] These solvents solvate the potassium cation, leaving a "naked," more reactive fluoride anion.
-
-
Hygroscopic Nature of Reagents: Trace amounts of water can severely hinder the reaction by solvating the fluoride ion.
-
Solution: Use anhydrous KF (spray-dried is often preferred) and ensure your solvent is rigorously dried. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.
-
-
Use of Additives/Promoters: To enhance the solubility and reactivity of KF, additives are often necessary.
-
Phase-Transfer Catalysts: Quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, tetraphenylphosphonium chloride) can be used.[8] These catalysts exchange their counter-ion for fluoride, creating a more soluble and reactive fluoride salt in the organic phase.
-
Crown Ethers: Ethers like 18-crown-6 can chelate the potassium ion, freeing the fluoride anion and increasing its reactivity.
-
Decision Tree for Optimizing Nucleophilic Fluorination with KF:
Caption: Optimization guide for KF-mediated nucleophilic fluorination.
Section 2: Experimental Protocols
Protocol 1: General Procedure for One-Pot Reductive Amination of a Fluorinated Ketone using NaBH₃CN
This protocol provides a robust starting point for the synthesis of a secondary amine from a fluorinated ketone and a primary amine.
Materials:
-
Fluorinated ketone (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (Anhydrous)
-
Acetic Acid
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add the fluorinated ketone (1.0 eq) and anhydrous methanol (to make a ~0.2 M solution).
-
Add the primary amine (1.1 eq) to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-5 (check with pH paper).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the ketone and the appearance of the imine intermediate.
-
In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction for the disappearance of the imine intermediate.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize excess reducing agent (Caution: gas evolution).
-
Adjust the pH to >10 with aqueous NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Safety and Quenching for Deoxyfluorination Reactions (e.g., DAST)
Deoxyfluorinating agents like DAST are highly reactive and require careful handling and quenching procedures.
Safety Precautions:
-
Always handle DAST and related reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
These reagents are moisture-sensitive and can release HF upon contact with water. Ensure all glassware is oven-dried.
-
Reactions can be exothermic. Maintain good temperature control, especially during reagent addition.
Quenching Procedure:
-
Ensure the reaction is complete by monitoring with a suitable analytical technique (e.g., TLC, LC-MS).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Prepare a separate flask containing a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Slowly and carefully add the reaction mixture to the chilled NaHCO₃ solution with vigorous stirring.[9] Caution: This process is exothermic and will release gases (CO₂ and potentially HF). Perform the addition dropwise to control the rate of reaction.[9]
-
Continue stirring until gas evolution ceases completely.
-
Proceed with the standard aqueous work-up (separation of layers, extraction of the aqueous phase, washing, drying, and concentration).
-
Waste Disposal: The neutralized aqueous layer should be treated as hazardous waste according to your institution's guidelines.
Section 3: References
-
T. Poitevin, "Synthesis of Fluorinated Amines: A Personal Account," ACS Organic & Inorganic Au, 2023. [Link]
-
T. Poitevin, "Synthesis of Fluorinated Amines: A Personal Account," National Center for Biotechnology Information, 2023. [Link]
-
J. M. J. Swanson, "New Methods for the Construction of Fluorinated Cyclic Amines and Amides," Nottingham ePrints, N/A. [Link]
-
J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [Link]
-
"Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal, N/A. [Link]
-
T. D. Lectka, et al., "Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy," PubMed Central, N/A. [Link]
-
"Reductive Amination - Common Conditions," Organic Chemistry, N/A. [Link]
-
"Specific Solvent Issues with Fluorination," ACS GCI Pharmaceutical Roundtable, N/A. [Link]
-
"Reductive Amination | Synthesis of Amines," YouTube, 2025. [Link]
-
D. A. B. V. S. G. T. D. C. S. B. J. M. E. Riley, "Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters," ACS Publications, N/A. [Link]
-
S. Stavber, et al., "A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence," MDPI, N/A. [Link]
-
T. Ritter, et al., "Late-Stage Fluorination: From Fundamentals to Application," Organic Process Research & Development, 2014. [Link]
-
S. Poorsadeghi, et al., "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope," MDPI, N/A. [Link]
-
"Reductive Amination," Chemistry Steps, N/A. [Link]
-
X. Jia, et al., "Recent advances on reaction-based amine fluorescent probes," ResearchGate, 2025. [Link]
-
P. S. Baran, et al., "α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry," PubMed Central, 2025. [Link]
-
A. M. Z. Slawin, et al., "Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles," ResearchGate, 2011. [Link]
-
H. K. K. Hall, et al., "Impact of Solvent on the Thermal Stability of Amines," PubMed Central, 2022. [Link]
-
C. Bennett, S. Clayton, D. Tovell, "Simpler fluorine chemistry," SCI, 2010. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Simpler fluorine chemistry [soci.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Features of (4-Fluoro-3,5-dimethylphenyl)methanamine
Welcome to this in-depth technical guide on the nuclear magnetic resonance (NMR) spectral characteristics of (4-Fluoro-3,5-dimethylphenyl)methanamine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and related compounds using one- and two-dimensional NMR spectroscopy. In the absence of a publicly available experimental spectrum for the title compound, this guide provides a robust, predicted spectral analysis, benchmarked against structurally analogous compounds with established experimental data.
Introduction: The Importance of Fluorine in Medicinal Chemistry and NMR
The introduction of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The presence of the highly electronegative fluorine atom, with its 100% natural abundance of the spin-active ¹⁹F isotope, provides a unique and powerful handle for NMR-based structural and conformational analysis. Understanding the influence of fluorine on the ¹H and ¹³C chemical shifts and coupling constants is therefore paramount for unambiguous structural assignment.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, dissecting the expected chemical shifts and coupling patterns. To provide a solid, experimentally grounded framework, we will draw direct comparisons with the known spectral data of benzylamine, 4-fluorobenzylamine, and N,N-dimethylbenzylamine.
Molecular Structure and Predicted NMR Resonances
The structure of this compound presents a fascinating case for NMR analysis, featuring a symmetrically substituted aromatic ring with a fluorine atom and two methyl groups, along with a benzylic aminomethyl moiety.
Caption: Structure of this compound with key proton groups highlighted.
Predicted ¹H NMR Spectral Data
Based on established chemical shift prediction algorithms and incremental effects of substituents on a benzene ring, the following ¹H NMR spectrum is anticipated for this compound in a non-polar solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ar-H | ~ 6.9 - 7.1 | Doublet (d) or narrow triplet (t) | ³J(H,F) ≈ 8-10 Hz | The two aromatic protons are chemically equivalent due to symmetry. They are ortho to the aminomethyl group and meta to the fluorine, resulting in a downfield shift. Coupling to the fluorine atom will produce a doublet or a narrow triplet if long-range coupling to the methyl protons is resolved. |
| -CH₂-NH₂ | ~ 3.8 - 4.0 | Singlet (s) or broad singlet | N/A | The benzylic protons are deshielded by the adjacent aromatic ring and the amino group. The signal is expected to be a singlet. |
| -CH₂-NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is typically broad. |
| Ar-CH₃ | ~ 2.2 - 2.4 | Singlet (s) or narrow doublet (d) | ⁴J(H,F) ≈ 2-3 Hz | The two methyl groups are equivalent. They are ortho to the fluorine, which may result in a slight downfield shift compared to toluene. A small four-bond coupling to fluorine might be observed. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is as follows:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constant (J, Hz) | Rationale |
| C -F | ~ 158 - 162 | Doublet (d) | ¹J(C,F) ≈ 240-250 Hz | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant. |
| C -CH₂NH₂ | ~ 138 - 142 | Doublet (d) | ⁴J(C,F) ≈ 2-4 Hz | The ipso-carbon attached to the aminomethyl group. A small four-bond coupling to fluorine is expected. |
| C -CH₃ | ~ 128 - 132 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz | The carbons bearing the methyl groups are ortho to the fluorine, leading to a significant two-bond C-F coupling. |
| C H (aromatic) | ~ 115 - 120 | Doublet (d) | ³J(C,F) ≈ 7-9 Hz | The aromatic CH carbons are meta to the fluorine, and their chemical shift is influenced by both the fluorine and the aminomethyl group. A three-bond C-F coupling is expected. |
| -C H₂-NH₂ | ~ 45 - 50 | Singlet (s) | N/A | The benzylic carbon is in a typical range for such moieties. |
| Ar-C H₃ | ~ 18 - 22 | Doublet (d) | ³J(C,F) ≈ 3-5 Hz | The methyl carbons will show a three-bond coupling to the fluorine atom. |
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will now compare them with the experimental NMR data of benzylamine, 4-fluorobenzylamine, and N,N-dimethylbenzylamine. This comparative approach allows for a more confident interpretation of the spectral features of our target molecule.
¹H NMR Comparison
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -NH₂/-N(CH₃)₂ (ppm) | Reference |
| This compound (Predicted) | ~ 6.9 - 7.1 | ~ 3.8 - 4.0 | ~ 1.5 - 2.5 (-NH₂) | - |
| Benzylamine | 7.2 - 7.4 (m) | 3.84 (s) | 1.52 (br s) | [1] |
| 4-Fluorobenzylamine | 7.2-7.3 (m), 6.9-7.0 (m) | 3.79 (s) | 1.45 (br s) | [2] |
| N,N-Dimethylbenzylamine | 7.2 - 7.4 (m) | 3.40 (s) | 2.22 (s, -N(CH₃)₂) | [3] |
-
Aromatic Protons: The predicted upfield shift of the aromatic protons in our target molecule compared to benzylamine is due to the electron-donating effect of the two methyl groups. The fluorine atom's electron-withdrawing inductive effect is counteracted by its electron-donating resonance effect, and the presence of ortho methyl groups further shields the aromatic protons.
-
Benzylic Protons: The chemical shift of the benzylic protons is predicted to be similar to that of benzylamine and 4-fluorobenzylamine. The electronic effects of the substituents on the ring have a less pronounced effect on the benzylic proton chemical shift compared to the aromatic protons.
-
Amine/Amide Protons: The N-H proton chemical shifts are highly variable, but the predicted range is consistent with that observed for primary amines. The N-methyl protons of N,N-dimethylbenzylamine appear as a sharp singlet, as expected.
¹³C NMR Comparison
| Compound | C-X (ipso) (ppm) | Aromatic C-H (ppm) | -CH₂- (ppm) | -N(CH₃)₂ (ppm) | Reference |
| This compound (Predicted) | C-F: ~158-162, C-CH₂: ~138-142 | ~115-120 | ~45-50 | N/A | - |
| Benzylamine | C-CH₂: 143.7 | 128.5, 126.9, 126.8 | 46.5 | N/A | [4] |
| 4-Fluorobenzylamine | C-F: ~161 (d, ¹J(C,F)≈243 Hz), C-CH₂: ~139 | 129.5 (d, ³J(C,F)≈8 Hz), 115.1 (d, ²J(C,F)≈21 Hz) | 45.8 | N/A | (Predicted based on known data) |
| N,N-Dimethylbenzylamine | C-CH₂: 139.6 | 129.1, 128.2, 126.9 | 64.4 | 45.4 | [5] |
-
Ipso-Carbons: The predicted chemical shift for the carbon attached to fluorine is in good agreement with the expected value for a fluorinated aromatic carbon. The large one-bond C-F coupling is a key diagnostic feature.
-
Aromatic C-H Carbons: The predicted upfield shift of the aromatic C-H carbons in the target molecule is consistent with the shielding effect of the methyl groups.
-
Benzylic Carbon: The chemical shift of the benzylic carbon is predicted to be in a similar range to that of benzylamine and 4-fluorobenzylamine.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Caption: A streamlined workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established NMR principles and comparing with the experimental data of structurally related compounds, we have established a reliable framework for the interpretation of its spectral features. The characteristic C-F and H-F coupling patterns serve as invaluable diagnostic tools for the unambiguous identification of this and similar fluorinated molecules. The provided experimental protocol offers a robust starting point for researchers seeking to acquire high-quality NMR data for this class of compounds.
References
-
Tantillo, D. J. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]
-
National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
PubChem. N,N-Dimethylbenzylamine. [Link]
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
-
ResearchGate. 1 H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. [Link]
-
Michigan State University. Basic Practical NMR Concepts. [Link]
Sources
- 1. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzylamine(140-75-0) 1H NMR spectrum [chemicalbook.com]
- 3. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of (4-Fluoro-3,5-dimethylphenyl)methanamine
Introduction: The Analytical Imperative for Novel Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The strategic placement of fluorine can significantly alter the physicochemical properties of a lead compound, making fluorinated building blocks like (4-Fluoro-3,5-dimethylphenyl)methanamine highly valuable in medicinal chemistry. This compound serves as a key intermediate for synthesizing a range of pharmacologically active agents.
Given its role as a critical precursor, the unambiguous identification and robust quantification of this compound are paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies for its analysis, tailored for researchers, analytical chemists, and drug development professionals. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into experimental design and data interpretation. The objective is to equip the reader with the expertise to select the optimal analytical strategy based on their specific research goals, from routine purity checks to complex metabolite identification.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Structure | ![]() |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Nominal Mass | 153 Da |
| Key Features | Primary benzylic amine, fluorinated aromatic ring |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Rationale: GC-MS is a powerful technique for volatile and thermally stable compounds. This compound, a primary benzylic amine, is amenable to GC analysis. This approach provides excellent chromatographic resolution, which is ideal for separating the target analyte from potential structural isomers or impurities generated during synthesis. The use of Electron Ionization (EI) yields reproducible fragmentation patterns, creating a stable "fingerprint" for confident library-based identification and structural elucidation.
Anticipated Electron Ionization (EI) Fragmentation Pathway
Electron ionization at 70 eV is an energetic process that induces characteristic fragmentation. For primary amines, alpha-cleavage is a dominant fragmentation pathway.[2] In the case of this compound, the most favorable cleavage occurs at the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized benzylic cation.
Caption: Predicted EI fragmentation pathway for this compound.
Detailed Experimental Protocol: GC-MS
This protocol is designed as a self-validating system, incorporating quality control checks for trustworthy results.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a concentration of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the linear dynamic range and limit of detection.
-
Causality Note: While the analyte can be run directly, primary amines can exhibit peak tailing on standard GC columns. For improved chromatography and quantification, derivatization with an acylating agent (e.g., N-trifluoroacetylimidazole) can be employed to form a less polar and more stable amide derivative.[3][4]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. Rationale: This phase provides excellent separation for a wide range of aromatic compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for the expected concentration range.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-300. Rationale: This range covers the expected molecular ion and key fragments while avoiding solvent and low-mass background ions.
-
-
Data Analysis & Validation:
-
Identify the analyte peak by its retention time.
-
Confirm identity by comparing the acquired mass spectrum to the predicted fragmentation pattern. The presence of the molecular ion at m/z 153 and the base peak at m/z 136 is expected.
-
Run a solvent blank before and after the sample sequence to ensure no carryover.
-
Inject a known standard to confirm retention time and system suitability.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expert Rationale: LC-MS/MS is the cornerstone of high-sensitivity quantification in complex matrices, making it indispensable for pharmacokinetic, metabolism, and trace impurity analysis. Using Electrospray Ionization (ESI), a soft ionization technique, we can preserve the analyte as a protonated molecular ion, [M+H]⁺. This ion is then subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., a triple quadrupole), allowing for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Anticipated ESI-MS/MS Fragmentation Pathway
In positive ion ESI, the primary amine readily accepts a proton to form the [M+H]⁺ ion at m/z 154. When this precursor ion is fragmented, the most probable dissociation pathway is the neutral loss of ammonia (NH₃), again yielding the stable benzylic cation.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Detailed Experimental Protocol: LC-MS/MS
This protocol is optimized for selective and quantitative analysis.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in 50:50 Acetonitrile:Water at 1 mg/mL.
-
For quantitative analysis, prepare a calibration curve in the relevant matrix (e.g., plasma, reaction buffer) from ~1 ng/mL to 1000 ng/mL.
-
Trustworthiness Note: It is highly recommended to use a stable isotope-labeled internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in instrument response, a core principle of the isotope dilution mass spectrometry method.[5]
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Causality Note: Formic acid is a critical additive. It ensures the analyte is protonated in solution before reaching the ESI source, leading to a stable and robust [M+H]⁺ signal.[6]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linear ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1 minute.
-
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transitions:
-
Primary (Quantifier): 154.1 → 137.1
-
Secondary (Qualifier): 154.1 → 111.1
-
-
Optimization Note: The collision energy (CE) for each transition must be optimized by infusing a standard solution and performing a CE ramp experiment to find the value that yields the highest product ion intensity.
-
-
Data Analysis & Validation:
-
Integrate the peak area for the quantifier transition (154.1 → 137.1).
-
Confirm analyte presence by ensuring the qualifier transition (154.1 → 111.1) is also present and that the ratio of quantifier to qualifier is consistent across all standards and samples. This provides an extra layer of confidence in the identification.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration and apply a linear regression.
-
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is dictated by the analytical objective.
| Parameter | GC-MS with EI | LC-MS/MS with ESI | Justification & Insight |
| Primary Application | Structural Elucidation, Purity Analysis, Isomer Separation | Quantitative Analysis, Trace Analysis, High-Throughput Screening | EI provides rich, library-searchable fragmentation. MRM on a tandem MS is the gold standard for quantification due to its superior signal-to-noise. |
| Sensitivity | Moderate (µg/mL to high ng/mL) | Very High (low ng/mL to pg/mL) | The selectivity of MRM filters out chemical noise, dramatically enhancing sensitivity compared to a full scan acquisition on a single quadrupole. |
| Selectivity | Moderate to High | Extremely High | Chromatographic separation provides selectivity in GC-MS. LC-MS/MS adds a second dimension of mass-based selection (precursor → product), making it exceptionally selective. |
| Sample Preparation | May require derivatization. Sample must be volatile. | Often simple "dilute and shoot." Tolerant of complex matrices. | The need for derivatization in GC can add time and potential points of error, whereas LC-MS is more direct for this type of analyte. |
| Structural Information | Excellent (reproducible fragmentation patterns) | Moderate (fragmentation of [M+H]⁺ is often simple) | The hard ionization of EI creates a wealth of fragments useful for identifying an unknown. The soft ionization of ESI is designed to preserve the molecular ion for quantification. |
Comparison with Alternative Analytical Techniques
While powerful, mass spectrometry is not the only tool available.
| Technique | Primary Use for this Analyte | Advantages | Limitations |
| Mass Spectrometry (GC/LC) | Identification & Quantification | Unmatched sensitivity and selectivity. Provides molecular weight and structural data. | Destructive technique. Requires ionization. |
| Nuclear Magnetic Resonance (NMR) | Definitive Structure Elucidation | Non-destructive. Provides complete structural map (¹H, ¹³C). ¹⁹F NMR is uniquely powerful for confirming fluorine's chemical environment.[7][8] | Low sensitivity (requires mg quantities). Not suitable for trace analysis or complex mixtures without separation. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Routine Purity Checks & Quantification | Robust, inexpensive, and widely available. Good for quantification of the main component. | Lower sensitivity than MS. Requires a UV chromophore. Provides no structural information beyond retention time. Cannot distinguish compounds with identical retention times and similar UV spectra. |
Conclusion and Recommendations
The analysis of this compound is effectively addressed by mass spectrometry, with the optimal method depending on the specific analytical question.
-
For synthesis support, impurity profiling, and definitive structural confirmation , GC-MS with Electron Ionization is the recommended starting point. Its reproducible fragmentation patterns provide a robust fingerprint for identification and can help elucidate the structure of unknown synthesis by-products.
-
For quantitative applications , such as pharmacokinetic studies, dose formulation analysis, or determining trace-level impurities, LC-MS/MS with ESI and Multiple Reaction Monitoring is unequivocally the superior choice. Its exceptional sensitivity and selectivity allow for accurate measurement even in the most complex biological or chemical matrices.
Ultimately, a comprehensive analytical characterization may involve a combination of these techniques. NMR should be used to provide the definitive structural proof for a reference standard, which is then used to develop and validate a high-sensitivity LC-MS/MS or a robust GC-MS method for routine analysis. This multi-platform approach ensures the highest level of scientific integrity and provides trustworthy data essential for advancing drug development programs.
References
-
ResearchGate. Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]
-
PubMed. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Available at: [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
PubMed. Comparative analysis of the chemical profiles of 3,4-methylenedioxymethamphetamine based on comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS). Available at: [Link]
-
PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]
-
PubChem. (4R)-4-ethyl-1-fluoro-3,5-dimethylhexane. Available at: [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Available at: [Link]
- Google Patents. Method of analysis of amine by mass spectrometry.
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
NIST. Mass spectra of fluorocarbons. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available at: [Link]
-
Canadian Journal of Chemistry. The Chemical Ionization Mass Spectra of Fluorotoluenes. Available at: [Link]
-
ChemBK. 1-(4-FLUORO-3-METHYLPHENYL)METHANAMINE. Available at: [Link]
-
PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available at: [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
-
PubChem. [3-Fluoro-5-(4-methylphenoxy)phenyl]methanamine. Available at: [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Available at: [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Available at: [Link]
-
ResearchGate. Mass fragmentation pattern for complexes 1-4. Available at: [Link]
-
Cheméo. Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of (4-Fluoro-3,5-dimethylphenyl)methanamine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of (4-Fluoro-3,5-dimethylphenyl)methanamine derivatives, a class of compounds with potential applications in medicinal chemistry.
While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide will leverage crystallographic data from closely related analogues to provide a robust comparative framework. We will explore the nuances of sample preparation, data acquisition, and analysis, while also objectively comparing X-ray crystallography with alternative analytical techniques.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction is an analytical technique that provides detailed and unambiguous information about the atomic and molecular structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding intermolecular interactions.[1]
Why Crystallography Matters for this compound Derivatives
The substitution pattern of this compound—featuring a fluorine atom and two methyl groups on the phenyl ring—introduces specific electronic and steric factors that influence its conformational preferences and potential interactions with biological targets. The fluorine atom, with its high electronegativity, can participate in hydrogen bonding and other non-covalent interactions, significantly impacting the molecule's binding affinity and pharmacokinetic properties.[3] The dimethyl substitution pattern provides steric bulk, which can dictate the molecule's orientation within a binding pocket. X-ray crystallography provides the definitive experimental evidence of these structural features.
Comparative Crystallographic Analysis
In the absence of a crystal structure for the parent compound, we will draw comparisons from derivatives of 4-fluorobenzylamine and other substituted benzylamines. For instance, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides reveal key insights into the conformational flexibility and intermolecular interactions of the 4-fluorobenzyl moiety.[4][5]
| Parameter | Compound 1: 4-fluoro-N-(2-methylphenylsulfonyl)benzamide[4] | Compound 2: N-(2-chlorophenylsulfonyl)-4-fluorobenzamide[4] | Compound 3: N,N-bis(2-quinolinylmethyl)benzylamine[6] |
| Chemical Formula | C₁₄H₁₂FNO₃S | C₁₃H₉ClFNO₃S | C₂₇H₂₃N₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 14.123 (3) | 9.178 (2) | 9.0331 (3) |
| b (Å) | 11.021 (2) | 10.635 (2) | 26.6938 (9) |
| c (Å) | 18.006 (4) | 14.225 (3) | 9.1235 (3) |
| β (°) | 109.43 (3) | 106.87 (3) | 112.74 (11) |
| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯O interactions, C—H⋯π interactions | N—H⋯O hydrogen bonds, C—H⋯O interactions, C=O⋯π interactions | C-H···N hydrogen bonds, π-π stacking |
Analysis: The data from these related structures highlight the prevalence of hydrogen bonding and π-stacking interactions in directing the crystal packing. The dihedral angles between the aromatic rings in the N-(arylsulfonyl)-4-fluorobenzamides, for example, provide valuable information on the conformational freedom around the C-N bond.[4][5] For this compound derivatives, we can anticipate that N-H···anion hydrogen bonds and potential F···H or F···π interactions will be significant in the solid state.
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure is a multi-step process that demands careful execution and thoughtful experimental design.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocols
1. Synthesis of a Representative Derivative: N-((4-Fluoro-3,5-dimethylphenyl)methyl)acetamide
This protocol describes the synthesis of an acetamide derivative, a common strategy to facilitate crystallization.
-
Reactants: this compound, Acetic Anhydride, Pyridine.
-
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-((4-Fluoro-3,5-dimethylphenyl)methyl)acetamide.
-
2. Crystallization Protocol: Slow Evaporation Method
-
Procedure:
-
Dissolve the purified N-((4-fluoro-3,5-dimethylphenyl)methyl)acetamide in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial and cover it with a perforated cap (e.g., parafilm with a few pinholes).
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.[2]
-
Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.[7]
-
The collected images are processed to integrate the reflection intensities.[8]
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
A Comparative Look at Alternative Techniques
While X-ray crystallography provides the gold standard for solid-state structure determination, other techniques offer complementary information and may be more suitable under certain circumstances.
Caption: Decision tree for selecting a structural elucidation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[9][10] It provides detailed information about the chemical environment and connectivity of atoms.
-
Advantages:
-
Provides information about the structure in solution, which may be more biologically relevant.
-
Does not require crystalline material.
-
Can be used to study dynamic processes.[10]
-
-
Limitations:
-
Does not provide the absolute three-dimensional structure with the same precision as X-ray crystallography.
-
Can be challenging to interpret complex spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11] It is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[12][13]
-
Advantages:
-
High sensitivity, requiring only a small amount of sample.
-
Provides accurate molecular weight information.[14]
-
-
Limitations:
-
Provides limited information about the three-dimensional structure.
-
Fragmentation patterns can be complex to interpret.
-
Computational Chemistry
Computational modeling can be used to predict the conformational preferences and energetic landscapes of molecules.[15]
-
Advantages:
-
Can explore a wide range of possible conformations.
-
Provides insights into the relative stabilities of different conformers.
-
-
Limitations:
-
The accuracy of the results is dependent on the level of theory and force field used.
-
Does not provide direct experimental evidence of the structure.
-
Conclusion
X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. The detailed atomic coordinates and intermolecular interaction geometries it provides are invaluable for understanding structure-activity relationships and for guiding rational drug design. While alternative techniques such as NMR, mass spectrometry, and computational chemistry offer complementary and crucial information, they do not replace the unambiguous structural detail provided by a high-quality crystal structure. For researchers working with this class of compounds, a combined approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive understanding of their chemical and biological properties.
References
-
PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
- Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. (2025). Journal of the American Chemical Society.
-
A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]
-
Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (2016). Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- N,N-bis(2-quinolinylmethyl)benzylamine. (2021). Preprints.org.
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2017). Molecules. [Link]
- Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2025).
-
Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules. (2019). YouTube. [Link]
-
Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. [Link]
-
Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides. (2016). PubMed. [Link]
-
X-ray crystal structures of liquid α-ethylbenzylamine obtained by... (2019). ResearchGate. [Link]
-
Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (2018). Journal of Medicinal Chemistry. [Link]
-
Interpreting Mass Spectra. (2023). Chemistry LibreTexts. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2232.
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules. [Link]
- Preparation method of N-benzylphthalimide. (2021).
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Molecules. [Link]
-
Applications in Organic Chemistry. Mass Spectrometry Lab - NTNU. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Stanford Advanced Materials. [Link]
- Preparation of N-benzylamines. (2002).
-
Mass Spectrometry. (2021). YouTube. [Link]
-
Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. (2025). ChemRxiv. [Link]
-
Benzylamine. Wikipedia. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Interpreting Mass Spectra. OpenStax. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). Molecules. [Link]
-
Collection of X-ray diffraction data from macromolecular crystals. (2012). Acta Biochimica Polonica. [Link]
-
N-Benzylacetamide. (2004). ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023). ResearchGate. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]
-
Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. University of Wisconsin-Madison. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. bbhegdecollege.com [bbhegdecollege.com]
- 10. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide - Eberhard Breitmaier - Google Books [books.google.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of (4-Fluoro-3,5-dimethylphenyl)methanamine and Other Benzylamines for Drug Discovery and Development
Abstract
In the landscape of pharmaceutical and materials science, the reactivity of primary amines, particularly benzylamines, is a cornerstone of synthetic strategy. The nucleophilicity of the amino group, governed by the electronic and steric environment of the molecule, dictates its efficacy in crucial bond-forming reactions such as N-acylation, N-alkylation, and imine formation. This guide presents a comprehensive comparison of the reactivity of (4-Fluoro-3,5-dimethylphenyl)methanamine with a range of other substituted benzylamines. By examining the interplay of electronic and steric effects, we provide a predictive framework and supporting experimental data to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Introduction: The Subtle Dance of Electrons and Sterics in Benzylamine Reactivity
Benzylamines are privileged scaffolds in medicinal chemistry and materials science due to their versatile reactivity and the structural diversity they enable. The reactivity of the benzylic amino group is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density on the nitrogen atom and the steric accessibility of the lone pair, thereby influencing the rates and outcomes of reactions.
This guide focuses on this compound, a unique benzylamine featuring both electron-withdrawing (fluoro) and electron-donating (dimethyl) groups. We will dissect how this specific substitution pattern is predicted to influence its reactivity in comparison to other benzylamines bearing a spectrum of substituents, from strongly electron-donating to strongly electron-withdrawing, as well as those with significant steric hindrance. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and process development.
Theoretical Framework: Predicting Reactivity through Electronic and Steric Parameters
The reactivity of a substituted benzylamine is primarily dictated by two factors:
-
Electronic Effects: These influence the electron density on the nitrogen atom, and thus its nucleophilicity. Electron-donating groups (EDGs) increase the electron density, making the amine more nucleophilic and generally more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the amine less nucleophilic and less reactive.[1] The Hammett equation provides a quantitative means to correlate substituent electronic effects with reaction rates.[2]
-
Steric Effects: The size and position of substituents, particularly in the ortho positions, can physically hinder the approach of reactants to the amino group, thereby slowing down the reaction rate, irrespective of the electronic effects.[3]
This compound presents an interesting case study. The two methyl groups at the 3 and 5 positions are electron-donating through induction and hyperconjugation, which would be expected to increase the nucleophilicity of the amine. However, the fluorine atom at the 4-position is electron-withdrawing through its strong inductive effect, which would counteract the effect of the methyl groups. Furthermore, the two ortho-methyl groups introduce significant steric hindrance around the aminomethyl group.
Comparative Reactivity in Key Transformations
We will now explore the predicted and experimentally observed reactivity of this compound in three fundamental reactions, benchmarked against other representative benzylamines.
N-Acylation: Amide Bond Formation
N-acylation is a ubiquitous reaction in organic synthesis, particularly for the formation of stable amide bonds in peptides and other bioactive molecules. The reaction rate is highly dependent on the nucleophilicity of the amine.
Predicted Reactivity of this compound:
The two electron-donating methyl groups are expected to increase the nucleophilicity of the nitrogen atom. However, the electron-withdrawing fluorine atom will partially offset this effect. More significantly, the two ortho-methyl groups will create substantial steric hindrance, likely making this amine less reactive in N-acylation compared to unsubstituted benzylamine or benzylamines with only para or meta substituents.
Comparative Experimental Data (Illustrative):
| Benzylamine Derivative | Substituent Effects | Expected Relative Reactivity in N-Acylation |
| 4-Methoxybenzylamine | Strong EDG (p-OCH₃) | Very High |
| 4-Methylbenzylamine | EDG (p-CH₃) | High |
| Benzylamine | Unsubstituted | Moderate |
| 4-Chlorobenzylamine | EWG (p-Cl) | Low |
| This compound | Mixed EDG/EWG, High Steric Hindrance | Low to Very Low (Predicted) |
| 2,6-Dimethylbenzylamine | EDG, High Steric Hindrance | Very Low |
N-Alkylation: Formation of Secondary and Tertiary Amines
N-alkylation is a key reaction for the synthesis of more complex amine scaffolds. Similar to N-acylation, the rate of N-alkylation is sensitive to both electronic and steric factors. A common side reaction is over-alkylation to form tertiary amines, which is influenced by the relative nucleophilicity of the primary and secondary amine products.[4]
Predicted Reactivity of this compound:
The electronic effects of the substituents will have a similar influence as in N-acylation. The significant steric hindrance from the two ortho-methyl groups is expected to be a dominant factor, significantly slowing down the rate of N-alkylation. This steric hindrance may also disfavor over-alkylation, potentially leading to a higher selectivity for the mono-alkylated product compared to less hindered benzylamines.
Comparative Experimental Data (Illustrative):
| Benzylamine Derivative | Substituent Effects | Expected Relative Reactivity in N-Alkylation |
| 4-Methoxybenzylamine | Strong EDG (p-OCH₃) | Very High |
| Benzylamine | Unsubstituted | Moderate |
| 4-Nitrobenzylamine | Strong EWG (p-NO₂) | Very Low |
| This compound | Mixed EDG/EWG, High Steric Hindrance | Low (Predicted) |
| 2-Methylbenzylamine | EDG, Moderate Steric Hindrance | Moderate to Low |
Imine Formation: The Gateway to Diverse Functionality
The condensation of benzylamines with aldehydes and ketones to form imines (Schiff bases) is a fundamental transformation in organic chemistry. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The rate-determining step can be either the initial nucleophilic attack or the dehydration, depending on the reaction conditions and the nature of the reactants.
Predicted Reactivity of this compound:
The nucleophilicity of the amine plays a crucial role in the initial attack on the carbonyl group. Therefore, the electronic and steric factors discussed previously will be relevant here as well. The steric hindrance from the ortho-methyl groups is expected to decrease the rate of imine formation.
Comparative Experimental Data (Illustrative Yields):
| Benzylamine Derivative | Aldehyde | Product Yield (%) |
| Benzylamine | Benzaldehyde | High |
| 4-Methoxybenzylamine | Benzaldehyde | Very High |
| 4-Nitrobenzylamine | Benzaldehyde | Moderate to Low |
| This compound | Benzaldehyde | Moderate to Low (Predicted) |
| 2,6-Dimethylbenzylamine | Benzaldehyde | Very Low |
Experimental Protocols
To facilitate comparative studies in your own laboratory, we provide the following detailed, self-validating protocols for the key reactions discussed.
General Protocol for Competitive N-Acylation
This protocol allows for the direct comparison of the reactivity of two different benzylamines towards a common acylating agent.
Figure 1. Workflow for competitive N-acylation.
General Protocol for N-Alkylation with Benzyl Bromide
This protocol outlines a standard procedure for the N-alkylation of a benzylamine.
Figure 2. Workflow for N-alkylation.
General Protocol for Imine Formation with Benzaldehyde
This protocol describes a straightforward method for the synthesis of a Schiff base.
Figure 3. Workflow for imine formation.
Spectroscopic Characterization (Reference Data)
Accurate characterization of starting materials and products is paramount. While specific data for this compound is not widely published, the following reference data for benzylamine can be used for comparison.
Benzylamine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 3.85 (s, 2H, CH₂), 1.45 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.5 (Ar-C), 128.5 (Ar-CH), 126.9 (Ar-CH), 126.8 (Ar-CH), 46.5 (CH₂).
Expected ¹H NMR features for this compound:
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the benzylic protons (CH₂).
-
A singlet for the two equivalent methyl groups.
-
A broad singlet for the amino protons (NH₂).
Conclusion and Future Outlook
The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects. Our analysis, based on established principles of physical organic chemistry and supported by comparative data, predicts that the steric hindrance imposed by the two ortho-methyl groups will be the dominant factor governing its reactivity, leading to a generally lower reaction rate in N-acylation, N-alkylation, and imine formation compared to less hindered benzylamines. The electronic effects of the fluoro and dimethyl substituents are expected to have a more nuanced, secondary influence.
For researchers and drug development professionals, this predictive understanding is invaluable for designing efficient synthetic routes and anticipating potential challenges. We encourage the experimental validation of these predictions to further enrich our collective understanding of structure-reactivity relationships in this important class of compounds. The protocols provided herein offer a robust starting point for such investigations.
References
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a. ResearchGate. [Link]
-
Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. NDSU Virtual Chemistry. [Link]
-
Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. NIH. [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Thieme. [Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated methanamine analogs, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to elucidate the causal relationships behind the observed effects of fluorination, offering insights to inform rational drug design.
The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine, the most electronegative element, into a methanamine analog instigates significant changes in its physicochemical properties, which in turn modulate its biological activity.[1][2] The small van der Waals radius of fluorine (1.47 Å) means its inclusion does not significantly alter the parent structure's sterics when replacing a hydrogen atom (1.20 Å).[3] However, the potent electron-withdrawing nature of fluorine profoundly influences the molecule's electronics.
A key consequence of this is the modulation of the basicity (pKa) of the methanamine nitrogen. The strong inductive effect of a nearby fluorine atom lowers the pKa of the amine group.[2][4] This reduction in basicity can enhance oral absorption and bioavailability, as a greater fraction of the drug will be in a neutral, more membrane-permeable state in the physiological pH range of the gut.[2]
Comparative Analysis of Biological Performance
Metabolic Stability
One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[5][6] This is often achieved by blocking metabolically labile C-H bonds, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7]
A compelling example is the comparison of the antipsychotic drug risperidone with its fluorinated analog, 9-fluororisperidone. In a study utilizing human liver microsomes, 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent compound.[7] Similarly, 4'-fluorocelecoxib demonstrated a four-fold increase in metabolic stability compared to celecoxib.[7]
| Compound Pair | Fold Increase in Metabolic Stability with Fluorination | Reference |
| Risperidone vs. 9-Fluororisperidone | 16x | [7] |
| Celecoxib vs. 4'-Fluorocelecoxib | 4x | [7] |
| Midazolam vs. 1'-Fluoromidazolam | More stable in CYP3A5 incubations | [7] |
| Ramelteon vs. 2-Fluororamelteon | No significant change | [7] |
Table 1: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Drug Analogs.
It is crucial to note that the impact of fluorination on metabolic stability is position-dependent and not always beneficial, as seen with ramelteon.[7] This underscores the importance of rational design and empirical testing.
Cell Permeability and Bioavailability
Enhanced membrane permeability is another significant advantage conferred by fluorination, facilitating oral absorption and passage across biological barriers like the blood-brain barrier.[8] The introduction of fluorine can increase a molecule's lipophilicity, which is a key determinant of its ability to traverse lipid bilayers.[2]
While direct comparative permeability data for a methanamine analog pair is not available, the impact of fluorination on pKa provides a strong rationale for improved permeability. For a series of PDE9 inhibitors, the introduction of a fluorine atom systematically decreased the pKa of a nearby pyrrolidine nitrogen by 1.1 to 3.3 units.[9]
| Compound Pair | Acidic pKa (Non-fluorinated) | Acidic pKa (Fluorinated) | Basic pKa (Non-fluorinated) | Basic pKa (Fluorinated) | Reference |
| Analog 9a vs. 8a | 9.8 | 8.6 | 10.2 | 8.0 | [9] |
| Analog 9b vs. 8b | 9.7 | 8.5 | 10.5 | 7.2 | [9] |
| Analog 9c vs. 8c | 9.7 | 8.0 | 10.2 | 9.1 | [9] |
| Analog 9d vs. 8d | 9.7 | 8.2 | 10.5 | 8.8 | [9] |
| Analog 9e vs. 8e | 9.8 | 8.1 | 10.3 | 7.9 | [9] |
| Analog 9f vs. 8f | 9.7 | 8.1 | 10.5 | 8.4 | [9] |
Table 2: Impact of Fluorination on the pKa of Acidic and Basic Moieties in a Series of PDE9 Inhibitors.[9]
A lower pKa for the amine group means that at the pH of the small intestine (around 6-7.4), a larger proportion of the fluorinated analog will be in its neutral, lipophilic form, favoring passive diffusion across the intestinal epithelium.
Target Binding and Biological Activity
The effect of fluorination on target binding affinity and intrinsic biological activity is highly context-dependent.[1][4] Fluorine can participate in hydrogen bonds and other non-covalent interactions within the target's binding pocket, potentially increasing potency.[1]
A study on fluorinated and non-fluorinated fentanyl analogs provides a clear illustration of this. The agonistic activity at the µ-opioid receptor was evaluated, and the results showed that the position of the fluorine atom on the N-phenyl ring had a dramatic effect on potency.[10]
| Fentanyl Analog | Relative Agonistic Activity |
| Fentanyl | ++++ |
| Isobutyrylfentanyl | +++ |
| Butyrylfentanyl | +++ |
| Methoxyacetylfentanyl | +++ |
| Acetylfentanyl | ++ |
| 2-Fluoro Fentanyl Analogs | Strongest Activity |
| 3-Fluoro Fentanyl Analogs | Weakest Activity |
Table 3: Relative Agonistic Activity of Fluorinated and Non-fluorinated Fentanyl Analogs at the µ-Opioid Receptor.[10]
This highlights that while fluorination can enhance activity, the specific placement of the fluorine atom is critical and requires careful consideration of the target's binding site topology.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, we outline the standard experimental protocols for assessing metabolic stability and cell permeability.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate of metabolism of a compound by the major drug-metabolizing enzymes located in the liver microsomes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound (fluorinated and non-fluorinated analogs) in a suitable organic solvent (e.g., DMSO).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor NADPH in the phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (typically at a final concentration of 0.5 mg/mL), phosphate buffer, and the test compound (typically at a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and mimics the intestinal epithelium, to predict in vivo drug absorption.[11]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media.
-
Seed the Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity.
-
Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm the tightness of the cell junctions.
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (fluorinated and non-fluorinated analogs) to the apical (upper) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Replace the volume of the collected sample with fresh transport buffer.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B) to assess the involvement of active efflux transporters.
-
Caption: Caco-2 cell permeability assay workflow.
Conclusion and Future Directions
The strategic incorporation of fluorine into methanamine analogs offers a powerful approach to enhance key drug-like properties. The evidence strongly suggests that fluorination can significantly improve metabolic stability and modulate pKa to favor better oral absorption. The impact on biological activity is highly dependent on the specific location of the fluorine atom, necessitating a deep understanding of the target's structure-activity relationship.
The experimental protocols provided herein serve as a robust framework for the direct and objective comparison of fluorinated and non-fluorinated drug candidates. As synthetic methodologies for precise fluorination continue to advance, we anticipate that this strategy will play an increasingly vital role in the development of next-generation therapeutics with optimized efficacy and safety profiles.
References
Sources
- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorinated Analogues to the Pentuloses of the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (4-Fluoro-3,5-dimethylphenyl)methanamine Isomers
Abstract
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of (4-Fluoro-3,5-dimethylphenyl)methanamine and two of its key positional isomers: (2-Fluoro-3,5-dimethylphenyl)methanamine and (4-Fluoro-2,6-dimethylphenyl)methanamine. Leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect the subtle yet definitive spectral signatures that enable unambiguous differentiation. This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable experimental insights.
The Imperative of Isomer Differentiation
The subject of this guide, this compound, is a substituted benzylamine, a scaffold prevalent in many biologically active molecules. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. However, the exact placement of this fluorine atom, along with other substituents on the aromatic ring, creates a family of isomers with distinct electronic and steric environments. These structural nuances translate directly into unique spectroscopic fingerprints. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. The robust analytical workflow detailed herein serves as a self-validating system to ensure structural integrity from discovery to quality control.
Comparative Analysis Workflow
A conclusive structural assignment relies on the convergence of data from multiple orthogonal analytical techniques. Our approach integrates NMR, IR, and MS to build a comprehensive and irrefutable profile for each isomer.
Caption: Molecular structures of the three isomers.
Predicted NMR Data Comparison
| Parameter | Isomer A: (4-Fluoro-3,5-dimethyl) | Isomer B: (2-Fluoro-3,5-dimethyl) | Isomer C: (4-Fluoro-2,6-dimethyl) |
| ¹H Ar-H Signal(s) | ~7.0 ppm (2H, singlet) | ~6.9 ppm (1H, doublet), ~6.8 ppm (1H, singlet) | ~6.7 ppm (2H, doublet, JHF ≈ 8-10 Hz) |
| ¹H CH₃ Signal(s) | ~2.2 ppm (6H, singlet) | ~2.2 ppm (3H, singlet), ~2.1 ppm (3H, singlet) | ~2.4 ppm (6H, singlet) |
| ¹H CH₂ Signal | ~3.8 ppm (2H, singlet) | ~3.8 ppm (2H, singlet) | ~3.8 ppm (2H, singlet) |
| Key ¹³C Feature | High symmetry: 4 aromatic signals | Low symmetry: 6 distinct aromatic signals | High symmetry: 4 aromatic signals |
| ¹⁹F NMR Multiplicity | Singlet (or narrow multiplet) | Complex Multiplet | Triplet (due to coupling with 2 Ar-H) |
Detailed NMR Interpretation
-
Isomer A this compound): This molecule possesses a high degree of symmetry. The two aromatic protons are chemically equivalent, resulting in a single sharp peak (singlet). Likewise, the two methyl groups are equivalent, giving one singlet for six protons. The ¹⁹F NMR spectrum is expected to be a simple singlet, as the nearest protons (on the methyl groups) are four bonds away, leading to minimal or unresolved coupling.
-
Isomer B (2-Fluoro-3,5-dimethylphenyl)methanamine): The lack of symmetry makes every nucleus on the aromatic ring unique. This results in two distinct signals for the aromatic protons and two separate signals for the methyl groups. The fluorine atom at the C2 position will exhibit strong coupling to the adjacent aromatic proton at C6 and weaker couplings to other protons, resulting in a complex splitting pattern in both the ¹H and ¹⁹F spectra.
-
Isomer C (4-Fluoro-2,6-dimethylphenyl)methanamine): While symmetrical like Isomer A, the key difference lies in the ¹H-¹⁹F coupling. The fluorine atom is three bonds away from the two equivalent aromatic protons at C3 and C5. This will cause the aromatic proton signal to appear as a doublet in the ¹H NMR spectrum due to coupling with fluorine. Correspondingly, the ¹⁹F NMR spectrum will show a triplet, as the fluorine nucleus is coupled to two equivalent protons. This clear splitting pattern is an unambiguous identifier for this isomer. [3]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While NMR provides the skeletal map, IR spectroscopy confirms the presence of key functional groups. All three isomers share the same functional groups (amine, aromatic ring, C-F bond), so their IR spectra will be broadly similar. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns. [4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomers |
|---|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 (two sharp bands) | Confirms primary amine in all isomers. [5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Present in all isomers. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Present in all isomers. |
| N-H Bend (Scissoring) | 1580 - 1650 | Confirms primary amine in all isomers. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Bands in this region will have slightly different positions and intensities for each isomer. |
| C-N Stretch (Aromatic-Alkyl) | 1250 - 1335 | Confirms the benzylamine structure. [5] |
| C-F Stretch (Aromatic) | 1100 - 1300 | Strong, characteristic band present in all isomers. |
| C-H Out-of-Plane Bending | 800 - 900 | The pattern of bands in this region is highly diagnostic of the aromatic substitution pattern and can be a key differentiator. [6]|
The most diagnostic feature in the IR spectra will be the C-H out-of-plane bending bands, which are sensitive to the number and position of substituents on the benzene ring.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. All three isomers have the same molecular formula (C₉H₁₂FN) and thus the same exact mass (153.0954 g/mol ). Differentiation must therefore come from analyzing their fragmentation patterns under techniques like Electron Ionization (EI).
The primary fragmentation pathway for benzylamines is the cleavage of the bond beta to the nitrogen atom (alpha to the aromatic ring), which results in the loss of the amino group and the formation of a stable tropylium or benzyl cation. [7][8] Expected Key Fragments:
-
Molecular Ion (M⁺˙): m/z = 153. An odd molecular weight is consistent with the presence of a single nitrogen atom (the Nitrogen Rule).
-
[M-NH₂]⁺ Fragment: m/z = 137. This fragment arises from the loss of the aminomethyl radical. The resulting fluorodimethylbenzyl cation will be a major peak for all isomers.
-
Tropylium Ion Formation: The initial benzylic cation can rearrange to a more stable tropylium ion. Subsequent fragmentation (e.g., loss of H, CH₃, or F) will depend on the substitution pattern, potentially offering subtle differences in the low-mass region of the spectra. For instance, the relative stability of the resulting cations after initial fragmentation might differ slightly, leading to variations in fragment ion abundances.
While MS alone may be the least definitive single technique for differentiating these specific positional isomers, it provides essential confirmation of the molecular weight and corroborates the overall structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures should be followed.
NMR Sample Preparation & Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the amine isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. [9]CDCl₃ is a common choice, but for observing the NH₂ protons, which can exchange, aprotic solvents like DMSO-d₆ may be preferred. [10]2. Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard single-pulse ¹H spectrum. Typical spectral width: -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical spectral width: 0 to 200 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.
-
IR Spectroscopy Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing it into a transparent disk. Alternatively, for a liquid sample or solution, use salt (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is automatically generated as an absorbance or transmittance plot versus wavenumber (typically 4000 to 400 cm⁻¹).
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis.
-
Acquisition:
-
Set the ionization energy (typically 70 eV for EI).
-
Scan a relevant mass range (e.g., m/z 40-200).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
-
Conclusion
The unambiguous differentiation of this compound and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While MS confirms the molecular weight and IR spectroscopy verifies the functional groups present, NMR spectroscopy stands out as the definitive technique. The combination of chemical shifts, signal multiplicities, and particularly the diagnostic ¹H-¹⁹F coupling patterns provides an irrefutable structural assignment for each isomer. The high symmetry of Isomer A leads to simple spectra, the asymmetry of Isomer B results in complex spectra, and the unique three-bond ¹H-¹⁹F coupling in Isomer C produces a characteristic doublet in the ¹H aromatic region and a triplet in the ¹⁹F spectrum. By adhering to the protocols and interpretative logic outlined in this guide, researchers can confidently and accurately elucidate the structure of these and other related fluorinated aromatic compounds, ensuring the integrity and success of their scientific endeavors.
References
-
NMRPredictor | Chemaxon Docs. (n.d.). Retrieved January 22, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 22, 2026, from [Link]
-
Tantillo, D. J., & O'Hagan, D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available from: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 22, 2026, from [Link]
-
University of California, Davis. (2023, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
NMRium. (n.d.). Predict - NMRium demo. Retrieved January 22, 2026, from [Link]
-
Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved January 22, 2026, from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved January 22, 2026, from [Link]
-
RSC Publishing. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 22, 2026, from [Link]
-
PubMed. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved January 22, 2026, from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Retrieved January 22, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved January 22, 2026, from [Link]
-
LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved January 22, 2026, from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved January 22, 2026, from [Link]
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds
Introduction: The Fluorine Factor in Modern Analytics
The strategic incorporation of fluorine into molecules has revolutionized the pharmaceutical and material science industries. From blockbuster drugs to high-performance polymers, the unique properties conferred by the carbon-fluorine (C-F) bond—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made fluorinated compounds ubiquitous.[1] An estimated 20% of all commercialized pharmaceuticals contain fluorine, and this number continues to grow.[2] However, the very characteristics that make these compounds desirable also present distinct analytical challenges. The strength of the C-F bond, high electronegativity, and the potential for complex isomerism demand robust and rigorously validated analytical methods to ensure data integrity, product quality, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques used for fluorinated compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (19F NMR). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are truly fit-for-purpose in the demanding landscape of fluorinated compound analysis.
Pillars of Method Validation: The ICH Q2(R1) Framework
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The ICH Q2(R1) guideline provides a harmonized framework for this process, which we will use to structure our comparison.[6][7][8] The core performance characteristics provide the bedrock for ensuring a method is accurate, reproducible, and reliable.
Caption: Core validation parameters as outlined by ICH Q2(R1).
Comparative Analysis of Core Validation Parameters
Specificity and Selectivity: Distinguishing the Signal from the Noise
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For fluorinated compounds, this is particularly critical due to the prevalence of structural isomers (e.g., in per- and polyfluoroalkyl substances, or PFAS) and the complexity of biological matrices.
-
LC-MS/MS: This is the gold standard for specificity in complex matrices.[9] The combination of chromatographic separation (LC) with the mass-to-charge ratio (m/z) of both a parent ion and its specific fragment ions (MS/MS) provides two layers of confirmation. This high degree of selectivity allows for the confident identification and quantification of analytes even at trace levels in matrices like plasma or wastewater.[10][11]
-
GC-MS: Similar to LC-MS, GC-MS combines chromatographic separation with mass analysis. Its specificity is excellent for volatile or semi-volatile fluorinated compounds. However, many non-volatile fluorinated pharmaceuticals require a derivatization step to increase their volatility and thermal stability.[12][13] The success of this reaction is crucial; incomplete derivatization can lead to multiple peaks for a single analyte, compromising specificity.
-
19F NMR: The specificity of 19F NMR is exceptional from a structural standpoint. The chemical shift of a 19F nucleus is highly sensitive to its local electronic environment, meaning that even subtle structural differences between isomers often result in distinct, well-resolved signals in the spectrum. This makes it a powerful tool for identifying and quantifying different fluorinated species in a mixture without the need for chromatographic separation.
Accuracy and Precision: Closeness to the Truth and Consistency
Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
LC-MS/MS: When using isotopically labeled internal standards, LC-MS/MS methods can achieve outstanding accuracy and precision, routinely yielding recovery values of 80-120% and relative standard deviations (RSDs) below 15%, even in complex biological fluids.[10][14]
-
GC-MS: Accuracy and precision are heavily dependent on the reproducibility of the sample preparation and, if required, the derivatization step.[15] Fluorinated derivatizing agents (e.g., pentafluoropropionic anhydride, PFPA) can be used to tag non-fluorinated analytes for highly sensitive detection by an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[15][16]
-
19F NMR: As a primary ratio method, quantitative NMR (qNMR) can be exceptionally accurate. The signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard without the need for a calibration curve specific to the analyte. This minimizes errors associated with differential detector response. Precision is typically excellent, with RSDs well below 5% in controlled experiments.
Linearity, Range, and Sensitivity (LOD/LOQ): Defining the Method's Boundaries
This set of parameters establishes the concentration range over which the method is reliable and its ultimate sensitivity.
-
LC-MS/MS: This technique is renowned for its sensitivity, with Limits of Quantitation (LOQs) often in the low ng/L (parts per trillion) to pg/mL range.[10] This makes it the method of choice for trace-level analysis, such as in environmental monitoring or pharmacokinetic studies. Linearity can span several orders of magnitude but can be susceptible to saturation effects at high concentrations.
-
GC-MS: Sensitivity is highly dependent on the detector. An ECD is extremely sensitive to electronegative compounds (like highly fluorinated molecules), while NCI-MS can provide femtogram-level sensitivity by leveraging the high electron affinity of fluorinated derivatives.[15]
-
19F NMR: NMR is inherently a less sensitive technique compared to mass spectrometry. LOQs are typically in the micromolar (µM) range, making it unsuitable for trace analysis. However, its strength lies in its vast linear dynamic range, which can cover many orders of magnitude, making it ideal for assaying bulk materials and highly concentrated formulations.
Table 1: Comparative Overview of Analytical Technique Performance
| Parameter | LC-MS/MS | GC-MS | 19F NMR |
| Specificity | Excellent (Chromatography + MS/MS) | Very Good (Chromatography + MS) | Excellent (Chemical Shift) |
| Typical Sensitivity | pg/mL to ng/mL | pg/mL to ng/mL (with ECD/NCI) | µg/mL to mg/mL |
| Matrix Tolerance | Moderate (Prone to matrix effects) | Good (Headspace/SPME reduces matrix) | Excellent (Often requires minimal cleanup) |
| Key Challenge | Ion suppression/enhancement (Matrix Effects)[11][17] | Requirement for volatility/derivatization[12] | Low sensitivity |
| Primary Application | Bioanalysis, trace environmental analysis | Volatile organics, environmental analysis | Purity assessment, structural ID, assay of bulk drug substance |
Experimental Workflows: From Sample to Result
The practical implementation of these techniques involves distinct workflows. The choice of workflow is a critical decision based on the analyte's properties, the sample matrix, and the analytical objective.
Workflow 1: LC-MS/MS for a Fluorinated Drug in Plasma
This workflow is standard for pharmacokinetic or biomonitoring studies. The primary challenge is mitigating matrix effects, where co-eluting components from the plasma suppress or enhance the ionization of the target analyte.
Caption: Typical bioanalytical workflow using LC-MS/MS.
Detailed Protocol Steps (Illustrative):
-
Sample Preparation: To a 100 µL plasma sample, add an internal standard (an isotopically labeled version of the analyte).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins.
-
Solid Phase Extraction (SPE): Alternatively, for cleaner extracts, perform SPE to isolate the analyte from matrix interferences.[10][11]
-
Concentration: Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent.
-
Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Workflow 2: GC-MS for Volatile Fluorinated Impurities
This workflow is often used for identifying and quantifying residual solvents or volatile impurities in a drug substance. If the analytes are not sufficiently volatile, a derivatization step is essential.
Caption: GC-MS workflow, including the optional derivatization step.
Detailed Protocol Steps (Illustrative, with Derivatization):
-
Extraction: Dissolve a known amount of the sample in a suitable solvent.
-
Derivatization: Add a derivatizing agent (e.g., BSTFA for silylation) and an internal standard.[18] Heat the mixture to ensure complete reaction. This step masks polar functional groups (like -OH or -NH) to increase volatility.[19]
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The GC column separates the components based on boiling point and polarity. The mass spectrometer fragments the molecules, and the resulting fragmentation pattern is used for identification and quantification.
Conclusion: Selecting the Optimal Validated Method
The validation of analytical methods for fluorinated compounds is a multi-faceted process that demands a deep understanding of both the regulatory framework and the unique chemistry of fluorine. There is no single "best" technique; rather, the optimal choice is dictated by the analytical problem at hand.
-
LC-MS/MS is the undisputed leader for trace-level quantification in complex biological and environmental matrices, where its supreme sensitivity and specificity are paramount.
-
GC-MS remains a powerful and cost-effective tool for volatile and semi-volatile compounds, with derivatization expanding its reach to a wider range of molecules.
-
19F NMR offers unparalleled structural information and a direct, primary method for quantification, making it ideal for purity and assay determinations of bulk materials where trace-level sensitivity is not required.
A successful validation strategy is not merely a box-checking exercise. It is a scientific investigation that proves a method is robust, reliable, and fit-for-purpose. By understanding the strengths and weaknesses of each technique and meticulously evaluating the core performance characteristics outlined by ICH Q2(R1), scientists can generate data of the highest integrity, ensuring the safety and efficacy of fluorinated products and providing accurate assessments of their environmental impact.
References
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
-
ECHA. (n.d.). 2 Overview on PFAS analytical methods - Publications. European Chemicals Agency. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
Schultz, M. M., et al. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. Available at: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
-
Taniyasu, S., et al. (2010). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. Available at: [Link]
-
Yang, F., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link]
-
Diva-Portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Available at: [Link]
-
Diva-Portal.org. (2024). Development and validation of an LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available at: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. EMA. Available at: [Link]
-
ACS Publications. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. Environmental Science & Technology. Available at: [Link]
-
NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). Available at: [Link]
-
ResearchGate. (2025). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Available at: [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. Available at: [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available at: [Link]
-
NIH. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Available at: [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
NIH. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated drugs approved by the FDA (2016–2022). Available at: [Link]
-
De Bardi, M., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Restek. (n.d.). GC Derivatization. Available at: [Link]
-
Montrose Environmental Group. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
NIH. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. PMC. Available at: [Link]
-
NIH. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
ResearchGate. (n.d.). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry | Request PDF. Available at: [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. d-nb.info [d-nb.info]
- 15. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 16. gcms.cz [gcms.cz]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Benzylamine and Phenylethylamine Derivatives in Neurological Drug Discovery
This guide provides a comprehensive analysis of fluorinated benzylamine and phenylethylamine derivatives, a chemical class with significant therapeutic potential in the management of neurological disorders. While direct experimental data on (4-Fluoro-3,5-dimethylphenyl)methanamine is not extensively available in current literature, this document will explore structurally related compounds, offering a comparative framework for their in vitro and in vivo activities. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide will delve into the structure-activity relationships (SAR) of these derivatives, primarily focusing on their applications as anticonvulsant agents and monoamine oxidase (MAO) inhibitors.
The content herein is intended for researchers, scientists, and professionals in drug development, providing both high-level insights and detailed experimental protocols to support further investigation into this promising area of medicinal chemistry.
The Rationale for Fluorination in Neuroactive Amines
The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties. In the context of neuroactive compounds like benzylamines and phenylethylamines, fluorination can influence:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets such as enzymes and receptors, thereby enhancing binding affinity and potency.
-
Lipophilicity and CNS Penetration: The strategic placement of fluorine can increase the lipophilicity of a molecule, which is often a critical factor for its ability to cross the blood-brain barrier and exert its effects within the central nervous system (CNS).[3]
The specific substitution pattern of the this compound scaffold suggests a design aimed at leveraging these benefits. The para-fluoro substitution, combined with the two meta-methyl groups, creates a unique electronic and steric profile that could be advantageous for selective interactions with neurological targets.
Comparative Analysis of Anticonvulsant Activity
Several studies have highlighted the potential of fluorinated benzylamine derivatives as potent anticonvulsant agents. The primary screening models for anticonvulsant activity are the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[4]
In Vivo Anticonvulsant Efficacy of Fluorinated Benzylamine Derivatives
The following table summarizes the in vivo anticonvulsant activity of representative fluorinated benzylamine derivatives from the literature, compared to the standard antiepileptic drug carbamazepine.
| Compound ID | Structure | Animal Model | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference |
| 4f | 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | Rat (oral) | 23.47 | - | >300 | [5] |
| Carbamazepine | Standard AED | Rat (oral) | 28.20 | - | - | [5] |
| 4e | (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-fluorophenyl)benzamide | Mouse (i.p.) | Active at 100 & 300 | Active at 100 & 300 | - | [6] |
| 4g | (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-fluorophenyl)benzamide | Mouse (i.p.) | Active at 100 & 300 | Active at 100 & 300 | - | [6] |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing neurological deficits in 50% of animals.
The data indicates that fluorinated benzylamine derivatives, such as compound 4f , can exhibit potent anticonvulsant activity in the MES model, with an efficacy comparable to or exceeding that of carbamazepine.[3][5] The presence of fluorine at the ortho and para positions of a phenyl ring, as seen in compounds 4e and 4g , also confers significant anti-seizure effects in both MES and PTZ models.[6]
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol describes a standardized method for evaluating the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Test compound and vehicle (e.g., 0.5% methylcellulose)
-
Carbamazepine (positive control)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Fast the rats for 12 hours prior to the experiment with free access to water.
-
Administer the test compound or vehicle orally via gavage.
-
After a predetermined absorption period (e.g., 60 minutes), apply a maximal electrical stimulus (e.g., 150 mA, 0.2 s, 60 Hz) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Determine the ED₅₀ value using a probit analysis of the dose-response data.
Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
Fluorinated benzylamine and phenylethylamine derivatives have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[8]
In Vitro MAO Inhibitory Activity
The inhibitory potency of fluorinated derivatives against MAO-A and MAO-B is typically determined using fluorometric or radiometric assays.
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Compound D5 | MAO-B | 0.019 | 2440 | [9] |
| Safinamide | MAO-B | 0.163 | 172 | [9] |
IC₅₀: Half-maximal inhibitory concentration.
Compound D5 , a chiral fluorinated pyrrolidine derivative, demonstrates significantly higher potency and selectivity for MAO-B compared to the approved drug safinamide.[9] This highlights the potential of chiral fluorination to enhance the inhibitory activity of these compounds.
Structure-Activity Relationship (SAR) Insights
-
Fluorine Position: The position of the fluorine substituent on the aromatic ring is critical for MAO inhibitory activity. Para-substitution is often favored for MAO-B inhibition.[10]
-
Hydrophobicity: Increased hydrophobic interactions, which can be modulated by fluorine substitution, often lead to enhanced MAO-B inhibition.[9]
-
Flexibility: A flexible linker between the aromatic ring and the amine moiety can allow for better accommodation within the enzyme's active site.[10]
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC₅₀ values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-A and MAO-B specific substrates (e.g., p-tyramine for both, clorgyline for MAO-A selectivity, selegiline for MAO-B selectivity)
-
Test compound and DMSO (vehicle)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the phosphate buffer, HRP, and Amplex Red reagent to each well.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding the MAO enzyme (A or B) and the appropriate substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The exploration of fluorinated benzylamine and phenylethylamine derivatives has revealed a promising landscape for the development of novel therapeutics for neurological disorders. While direct experimental data on this compound remains to be established, the comparative analysis of structurally related compounds provides a strong rationale for its investigation.
The presented data underscores the potential of this chemical class to yield potent and selective anticonvulsant agents and MAO inhibitors. The strategic incorporation of fluorine, as demonstrated by the examples in this guide, can significantly enhance the pharmacological properties of these molecules.
Future research should focus on:
-
The synthesis and biological evaluation of this compound and its derivatives to directly assess their therapeutic potential.
-
In-depth SAR studies to further optimize the substitution patterns on the aromatic ring and the nature of the amine-containing side chain.
-
Comprehensive preclinical profiling of lead compounds, including pharmacokinetic studies, to evaluate their drug-like properties.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this fascinating class of compounds can be unlocked.
References
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. [Link]
-
Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed. [Link]
-
Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. PubMed. [Link]
-
Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate. [Link]
-
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed. [Link]
-
Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. PMC. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. [Link]
-
Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. ResearchGate. [Link]
-
Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]
-
Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'-C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection. PubMed. [Link]
-
Fluorine in psychedelic phenethylamines. ResearchGate. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]
-
Fluorine in psychedelic phenethylamines. PubMed. [Link]
-
Benzylic C(sp3)–H fluorination. Beilstein Journals. [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. [Link]
-
structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 9. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to (4-Fluoro-3,5-dimethylphenyl)methanamine
Introduction
(4-Fluoro-3,5-dimethylphenyl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a fluorinated and dimethylated phenyl ring attached to a methylamine group, imparts unique physicochemical properties that are often sought after in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of four distinct synthetic routes to this valuable compound, offering an in-depth look at their methodologies, underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Strategies
Four primary synthetic strategies for the preparation of this compound have been evaluated:
-
Reductive Amination of 4-Fluoro-3,5-dimethylbenzaldehyde
-
Gabriel Synthesis from 4-Fluoro-3,5-dimethylbenzyl Bromide
-
Reduction of 4-Fluoro-3,5-dimethylbenzonitrile
-
Hofmann Rearrangement of 4-Fluoro-3,5-dimethylbenzamide
Each of these routes offers a unique set of advantages and challenges, which will be discussed in detail. The following sections will provide a comprehensive overview of each method, including detailed experimental protocols, mechanistic insights, and a comparative summary of key performance metrics.
Route 1: Reductive Amination of 4-Fluoro-3,5-dimethylbenzaldehyde
Reductive amination is a highly efficient and widely used method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine. For the synthesis of this compound, this route commences with the commercially available 4-Fluoro-3,5-dimethylbenzaldehyde.
Causality of Experimental Choices
The choice of a one-pot reductive amination is driven by its efficiency and atom economy. The use of ammonia as the nitrogen source is cost-effective. A mild reducing agent like sodium borohydride is often preferred to selectively reduce the imine in the presence of the starting aldehyde. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of reagents and intermediates.
Experimental Protocol
-
To a solution of 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq.) in methanol, an excess of a solution of ammonia in methanol (e.g., 7N) is added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reaction vessel is then cooled in an ice bath, and sodium borohydride (1.5 eq.) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel yields the pure this compound.
Performance Metrics
| Metric | Value | Source |
| Starting Material | 4-Fluoro-3,5-dimethylbenzaldehyde | Commercially Available |
| Key Reagents | Ammonia, Sodium Borohydride | Readily Available |
| Typical Yield | >80% | [1] |
| Reaction Time | 14-20 hours | - |
| Purity | High after chromatography | - |
| Scalability | Readily scalable | [2] |
Diagram of Synthetic Pathway
Caption: Gabriel synthesis of the target amine.
Route 3: Reduction of 4-Fluoro-3,5-dimethylbenzonitrile
The reduction of a nitrile functional group is a straightforward method for the synthesis of primary amines. This route requires the preparation of 4-Fluoro-3,5-dimethylbenzonitrile as a key intermediate.
Synthesis of 4-Fluoro-3,5-dimethylbenzonitrile
A plausible synthesis of the required nitrile starts from 1-bromo-4-fluoro-3,5-dimethylbenzene, which can be prepared from 1-fluoro-3,5-dimethylbenzene via electrophilic bromination. The nitrile can then be introduced via a Rosenmund-von Braun reaction.
Causality of Experimental Choices
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or THF. An acidic workup is necessary to protonate the resulting amine salt.
Experimental Protocol
-
A solution of 4-Fluoro-3,5-dimethylbenzonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C.
-
The reaction mixture is then stirred at room temperature for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the amine.
Performance Metrics
| Metric | Value | Source |
| Starting Material | 4-Fluoro-3,5-dimethylbenzonitrile | Requires synthesis |
| Key Reagents | Lithium Aluminum Hydride | Readily Available |
| Typical Yield | 80-99% (for reduction step) | [3] |
| Reaction Time | 4-6 hours (for reduction step) | - |
| Purity | Good after workup | - |
| Scalability | Scalable with caution due to the reactivity of LiAlH4 | - |
Diagram of Synthetic Pathway
Caption: Synthesis via Hofmann rearrangement.
Comparative Summary
| Synthetic Route | Starting Material Availability | Number of Steps (from commercial materials) | Overall Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | Commercial | 1 | High (>80%) | One-pot reaction, high atom economy | May require chromatographic purification |
| Gabriel Synthesis | Commercial | 2 | High (82-94%) | High purity of primary amine, avoids over-alkylation | Use of hydrazine, two distinct steps |
| Nitrile Reduction | Requires Synthesis | 3 | Moderate | High-yielding reduction step | Multi-step synthesis of nitrile, use of LiAlH4 |
| Hofmann Rearrangement | Requires Synthesis | 3-4 | Moderate | Well-established reaction | Multi-step synthesis of amide, use of bromine |
Conclusion
For the synthesis of this compound, the Reductive Amination and Gabriel Synthesis routes stand out as the most efficient and practical approaches due to the commercial availability of their respective starting materials. The Reductive Amination offers the advantage of a one-pot procedure, making it particularly attractive for its operational simplicity and high atom economy. The Gabriel Synthesis, while involving two distinct steps, provides a robust and high-yielding method to obtain the primary amine with excellent purity, effectively circumventing the common issue of over-alkylation.
Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. This guide provides the necessary data and insights to facilitate an informed decision.
References
-
Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. Retrieved from [Link]
- Alonso, D. M., et al. (2019).
- Zhang, M., et al. (2020).
- Li, X., et al. (2021). Reductive amination of benzaldehyde and ammonia catalyzed by...
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.).
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google P
- Nigh, W. G. (n.d.). The Gabriel Synthesis of Benzylamine.
- ResearchGate. (2025, August 9). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido).
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (n.d.). Green Chemistry.
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
- ResearchGate. (2025, August 10).
- ACS Publications. (2022, January 20).
- CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google P
- RSC Publishing. (n.d.). Synthesis and reduction of carbohydrate benzylidene hemithioacetal diastereomers with LiAlH4–AlCl3.
- Xu, K., & Zhang, W. (2023).
- Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros.
- Potter, G. A., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
- ResearchGate. (2025, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
Sources
- 1. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Fluoro-3,5-dimethylphenyl)methanamine
For the Researcher, Scientist, and Drug Development Professional: Ensuring Safety and Compliance in the Disposal of a Novel Chemical Entity.
The journey of a novel compound from synthesis to potential therapeutic application is paved with critical procedures, and none is more vital to laboratory and environmental safety than its proper disposal. (4-Fluoro-3,5-dimethylphenyl)methanamine, a fluorinated aromatic amine, represents a class of compounds whose handling and disposal demand a meticulous and informed approach. This guide provides the essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
The First Principle: Hazard Identification and Waste Characterization
For instance, related compounds are often classified as harmful if swallowed and capable of causing severe skin burns and eye damage[1]. The presence of the fluorophenyl group also places it in a category of compounds that require careful environmental consideration. Therefore, it is imperative to treat this compound as a hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[2]. Given the potential for toxicity and corrosivity based on analogous compounds, this compound waste must be managed as hazardous waste.
Table 1: Presumed Hazard Profile of this compound
| Hazard Characteristic | Presumed Classification and Rationale |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin, based on similar aromatic amines[1][3]. |
| Corrosivity | Potential to cause severe skin burns and eye damage, a common trait for amine compounds[1]. |
| Environmental Hazard | Fluorinated aromatic compounds can be persistent in the environment. EPA has issued specific guidance for the disposal of per- and polyfluoroalkyl substances (PFAS), highlighting the environmental concerns associated with fluorinated compounds[4][5]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling the waste, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator is essential.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. The container must be made of a material compatible with the chemical and be in good condition with a secure lid[6].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of initial waste accumulation should also be clearly marked.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to violent reactions, fires, or explosions[6].
Step 3: On-Site Storage
Hazardous waste must be stored in a designated satellite accumulation area or a central accumulation area, in accordance with your institution's and local regulations.
-
Secure Storage: The storage area should be secure and accessible only to authorized personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time Limits: Be aware of the time limits for accumulating hazardous waste on-site, which vary depending on your generator status[7].
Step 4: Professional Disposal
The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Engage a Certified Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal vendor. Contact your EHS office to arrange for a pickup.
-
Manifesting: A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed. Your EHS office will typically handle this paperwork.
-
Disposal Method: The most appropriate disposal method for this compound is likely high-temperature incineration at a permitted hazardous waste facility. This method is effective for destroying organic compounds. For fluorinated compounds, the EPA also recommends disposal in permitted hazardous waste landfills for solids with high concentrations[8][9]. The final decision on the disposal method will be made by the TSDF in accordance with federal and state regulations.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By treating this and all novel chemical entities with a high degree of caution and adhering to established protocols, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental health. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
Haskins, E., & Wooten, N. E. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Baker Donelson. Retrieved from [Link]
-
SGS. (2019, June 25). Hazardous Waste Pharmaceuticals–Regulatory Amendment Update. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Cox-Colvin & Associates. (2021, February 12). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. 2212021-40-2|(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. epa.gov [epa.gov]
- 5. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 6. ashp.org [ashp.org]
- 7. epa.gov [epa.gov]
- 8. lawbc.com [lawbc.com]
- 9. coxcolvin.com [coxcolvin.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

